molecular formula C9H8N2O2 B1312718 6-Methoxy-1,5-naphthyridin-4-ol CAS No. 23443-25-6

6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718
CAS No.: 23443-25-6
M. Wt: 176.17 g/mol
InChI Key: SSMACLPPRSQXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,5-naphthyridin-4-ol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMACLPPRSQXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464024
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-25-6
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol (CAS: 23443-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available information on the chemical properties, synthesis, and potential biological significance of this compound to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] It is also known by its tautomeric name, 6-methoxy-1H-1,5-naphthyridin-4-one.[3] The structural and identifying information for this compound is summarized in the table below.

PropertyValueReference(s)
CAS Number 23443-25-6[3]
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [1]
IUPAC Name This compound[3]
Synonyms 4-Hydroxy-6-methoxy-1,5-naphthyridine, 6-Methoxy-[3][4]-naphthyridin-4-ol[2]
Canonical SMILES COC1=CC=C2N=CC=C(O)C2=N1[3]
InChI Key SSMACLPPRSQXHH-UHFFFAOYSA-N[3]

Synthesis of this compound

A plausible and widely utilized method for the synthesis of the 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction. This approach involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material would be 5-amino-2-methoxypyridine.

Proposed Synthetic Pathway

The proposed synthesis of this compound via the Gould-Jacobs reaction is a two-step process. The first step is the condensation of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate. The second step is a high-temperature intramolecular cyclization to yield the final product.

Gould-Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 5-amino-2-methoxypyridine 5-amino-2-methoxypyridine Intermediate Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate 5-amino-2-methoxypyridine->Intermediate + DEEM (Heat) DEEM Diethyl ethoxymethylenemalonate Final_Product This compound Intermediate_2->Final_Product High-boiling solvent (e.g., Dowtherm A) (High Heat)

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a generalized experimental protocol adapted from established procedures for the synthesis of analogous 4-hydroxy-1,5-naphthyridines. Researchers should optimize these conditions for their specific setup.

Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-2-methoxypyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.2 equivalents).

  • Heat the reaction mixture with stirring at 100-120 °C for 2-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • In a separate flask suitable for high-temperature reactions, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 240-250 °C.

  • Slowly add the intermediate from Step 1 portion-wise to the hot solvent with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 30-60 minutes to facilitate cyclization.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with a non-polar solvent like hexane or ether to remove residual high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Biological Activity and Potential Applications

The 1,5-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been reported to exhibit activities including:

  • Anticancer: Some 1,5-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases.

  • Antimicrobial: The naphthyridine core is a key component of several antibacterial agents. While the 1,8-naphthyridine isomer is more common in this context (e.g., nalidixic acid), 1,5-naphthyridine derivatives have also demonstrated promising antibacterial and antifungal properties.[5]

  • Kinase Inhibition: Certain substituted 1,5-naphthyridines have been identified as potent and selective inhibitors of protein kinases, such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5).[6] Kinase inhibition is a major area of focus in the development of targeted cancer therapies.

  • Anti-inflammatory: Some naturally occurring and synthetic 1,5-naphthyridines have displayed anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide (NO) in macrophages.[5]

Given the established biological potential of the 1,5-naphthyridine scaffold, this compound represents a valuable building block for the synthesis of novel bioactive molecules. The methoxy and hydroxyl functional groups provide handles for further chemical modification to explore structure-activity relationships and develop new therapeutic agents.

Experimental Workflows and Future Directions

The lack of specific published biological data for this compound suggests that it is a prime candidate for further investigation. Researchers can utilize this compound as a starting point in various experimental workflows to elucidate its biological activity.

Proposed Initial Screening Workflow

Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Broad Kinase Panel, Antimicrobial Susceptibility Testing) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and Potency Determination (IC50 / MIC) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Target Engagement, Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the initial biological screening of this compound.

Future research on this compound could focus on:

  • Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, X-ray crystallography).

  • Biological Screening: Evaluating its activity against a diverse panel of biological targets, such as cancer cell lines, pathogenic microbes, and a broad range of kinases.

  • Library Synthesis: Using this compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies. This would involve modifying the hydroxyl and methoxy groups, as well as the naphthyridine core.

  • Computational Studies: Employing in silico methods to predict potential biological targets and guide the design of new derivatives with improved potency and selectivity.

Conclusion

This compound is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific biological data for this particular molecule is currently limited in the public literature, its relationship to the broader class of biologically active 1,5-naphthyridines makes it a compound of significant interest. This technical guide provides a foundation for researchers by outlining its chemical properties, a robust synthetic route, and a roadmap for future investigation into its pharmacological potential. The exploration of this and similar molecules could lead to the discovery of novel drugs with applications in oncology, infectious diseases, and beyond.

References

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and effective method for the construction of the 1,5-naphthyridine core. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the condensation of 6-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization of the resulting intermediate to yield the final product. The overall reaction scheme is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 6-Methoxy-3-aminopyridine C Diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate A->C Heat (100-120°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound C->D High-boiling solvent (e.g., Dowtherm A) ~250°C

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate

This initial step involves the condensation of 6-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate.

Procedure:

A mixture of 6-methoxy-3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for approximately 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting amine. Upon completion, the reaction mixture is typically used directly in the next step without extensive purification. For analytical purposes, the product can be purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the high-temperature intramolecular cyclization of the intermediate formed in Step 1.

Procedure:

The crude diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate from the previous step is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization and concomitant elimination of ethanol. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
6-Methoxy-3-aminopyridineC₆H₈N₂O124.146628-77-9Starting Material
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2387-13-8Reagent
This compoundC₉H₈N₂O₂176.1723443-25-6Final Product

Table 2: Reaction Conditions and Yields

StepReactionTemperatureTimeSolventTypical Yield
1. Condensation6-Methoxy-3-aminopyridine + DEEM100-120°C~2 hoursNeatHigh
2. CyclizationDiethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate~250°C30-60 minDowtherm AModerate-Good

Experimental Workflow and Logic

The synthesis follows a logical progression from simple starting materials to the more complex target molecule. The workflow is designed to be efficient, with the intermediate from the first step often being used directly in the second step to minimize purification losses.

Experimental_Workflow start Start reactants Mix 6-methoxy-3-aminopyridine and DEEM start->reactants heat_step1 Heat at 100-120°C reactants->heat_step1 monitor_step1 Monitor reaction by TLC heat_step1->monitor_step1 intermediate Crude Intermediate: Diethyl 2-((6-methoxy-pyridin-3-ylamino)methylene)malonate monitor_step1->intermediate Reaction complete add_intermediate Add intermediate portion-wise intermediate->add_intermediate preheat_solvent Preheat Dowtherm A to ~250°C preheat_solvent->add_intermediate heat_step2 Maintain at ~250°C add_intermediate->heat_step2 monitor_step2 Monitor reaction by TLC heat_step2->monitor_step2 cool Cool to room temperature monitor_step2->cool Reaction complete precipitate Product precipitates cool->precipitate filter Filter the solid product precipitate->filter wash Wash with non-polar solvent filter->wash dry Dry the final product wash->dry end End: This compound dry->end

Caption: Detailed experimental workflow for the synthesis.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

6-Methoxy-1,5-naphthyridin-4-ol IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological context, presenting data in a structured format for scientific and research professionals.

Nomenclature and Chemical Structure

This compound is a derivative of naphthyridine, a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. Due to keto-enol tautomerism, this compound can exist in two forms: the '-ol' form and the '-one' form.

The formal IUPAC name for the keto tautomer is 6-methoxy-1,5-naphthyridin-4(1H)-one .[1][2][3] Other common synonyms include 4-Hydroxy-6-methoxy-1,5-naphthyridine and 6-methoxy-[1]naphthyridin-4-ol.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solubility and formulation studies.

PropertyValueReferences
CAS Number 23443-25-6[1]
Alternate CAS 443955-22-4 (for tautomer)[2][5]
Molecular Formula C₉H₈N₂O₂[1][3]
Molecular Weight 176.17 g/mol [4][5]
Physical Form Solid[5]
Purity 90% - >98% (Commercially available)[3][5]
InChI Key SSMACLPPRSQXHH-UHFFFAOYSA-N[1][5]
Canonical SMILES COC1=CC=C2N=CC=C(O)C2=N1[1]
pKa (Predicted) 3.47 ± 0.40[4]

Synthesis and Experimental Protocols

The synthesis of the 1,5-naphthyridine core is often achieved through established methods like the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[7]

General Synthetic Pathway: Gould-Jacobs Reaction

A representative protocol for synthesizing the 4-oxo-1,5-naphthyridine scaffold, a key precursor, is detailed below.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [7]

  • Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[6]

  • Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C.

  • Reaction Completion: The mixture is held at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

  • Work-up: Upon cooling, the precipitated product is collected by filtration. The crude solid is washed with a suitable solvent like ethanol to remove the high-boiling point solvent residue.

This foundational structure can then undergo further modifications, such as methoxylation, to yield the target compound.

G cluster_workflow General Synthesis Workflow (Gould-Jacobs) start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate step1 Condensation (100-120°C) start->step1 Heat intermediate Intermediate: Diethyl 2-((pyridin-3-ylamino)methylene)malonate step1->intermediate step2 Thermal Cyclization in Diphenyl Ether (240-250°C) intermediate->step2 Add to preheated solvent product Precipitated Product: Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate step2->product Cool step3 Filtration & Washing product->step3 final Purified Precursor step3->final

Caption: Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Biological Activity and Therapeutic Potential

Naphthyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[8][9]

Antimicrobial Activity

Derivatives of the 1,5-naphthyridine scaffold have shown notable antimicrobial properties. For instance, certain canthin-6-one alkaloids, which contain the 1,5-naphthyridine core, have demonstrated potent activity against various bacteria.

CompoundTarget OrganismActivity TypeValue (µg/mL)References
10-Methoxycanthin-6-one Staphylococcus aureusMIC0.49[7][8]
10-Methoxycanthin-6-one Escherichia coliMIC3.91[7][8]
Canthin-6-one Staphylococcus aureus (MRSA)MIC0.98[8]
Canthin-6-one Bacillus cereusMIC15.62[8]
Kinase Inhibition and Signaling Pathways

The 1,5-naphthyridine scaffold is a key component of molecules designed as kinase inhibitors. One important target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression. Derivatives are being developed as inhibitors of the ALK5 (TGF-β type I receptor) kinase.

cluster_pathway TGF-β Signaling Pathway Intervention TGFB TGF-β Ligand Receptor TGF-β Receptor (ALK5) TGFB->Receptor SMAD p-SMAD 2/3 Receptor->SMAD Phosphorylation Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Receptor Inhibits Kinase Activity Complex SMAD Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: Intervention of 1,5-naphthyridine derivatives in the TGF-β signaling pathway.

ALK5 Kinase Inhibition Assay

Determining the efficacy of 1,5-naphthyridine derivatives as ALK5 inhibitors requires specific biochemical assays. The following protocol outlines a typical workflow for an in vitro kinase assay.

Experimental Protocol: ALK5 Kinase Inhibition Assay [7]

  • Pre-incubation: Purified, active ALK5 enzyme is pre-incubated with various concentrations of the 1,5-naphthyridine test compound in a suitable buffer (e.g., Tris buffer) at 37°C for 10 minutes.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as γ-³³P-ATP.

  • Incubation: The reaction mixture is incubated at 37°C for 15 minutes to allow for phosphorylation.

  • Reaction Termination: The reaction is stopped by adding an SDS-PAGE sample buffer. Samples are then boiled at 95°C for 5 minutes to denature the proteins.

  • Separation: The protein samples are separated by size using 12% SDS-PAGE.

  • Analysis: The degree of phosphorylation, and thus the inhibitory effect of the compound, is quantified by analyzing the incorporated radioactivity via autoradiography or phosphorimaging.

Conclusion

This compound, along with its broader class of 1,5-naphthyridine derivatives, represents a scaffold of significant interest in medicinal chemistry. Its synthetic accessibility via established routes like the Gould-Jacobs reaction, combined with the potent biological activities of its derivatives against targets in oncology and infectious disease, makes it a valuable core structure for future drug discovery and development efforts. Further research into structure-activity relationships is warranted to optimize its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 6-Methoxy-1,5-naphthyridin-4-ol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

Molecular Structure and Chemical Properties

This compound, also known by its tautomeric form 6-methoxy-1H-1,5-naphthyridin-4-one, is a heterocyclic organic compound. The presence of the methoxy group and the hydroxyl (or keto) group on the naphthyridine core suggests potential for diverse chemical modifications and biological interactions.

PropertyValueSource
IUPAC Name 6-methoxy-1H-1,5-naphthyridin-4-one[1]
CAS Number 23443-25-6[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.18 g/mol [2]
Canonical SMILES COC1=CC=C2N=CC=C(O)C2=N1[1]

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a modification of the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogs. This pathway involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by thermal cyclization.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 5-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes intramolecular cyclization at high temperature to yield the target compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials Reactant1 5-Methoxy-3-aminopyridine Intermediate Diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate Reactant1->Intermediate Condensation (Heat) Reactant2 Diethyl ethoxymethylenemalonate (DEEM) Reactant2->Intermediate Product This compound Intermediate->Product Thermal Cyclization (High Temperature)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Gould-Jacobs reaction procedures for analogous 1,5-naphthyridine structures.

Step 1: Condensation of 5-methoxy-3-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture with stirring at 120-130°C for 2-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, may be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a vigorous reflux (approximately 250-260°C) for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Spectroscopic Data

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of naphthyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The structural motifs present in this compound suggest it may be a candidate for investigation in several areas of drug discovery. The 1,5-naphthyridine scaffold is a known pharmacophore, and the methoxy and hydroxyl/keto functionalities provide sites for potential hydrogen bonding and other interactions with biological targets.

Potential Signaling Pathway Interactions

Given the known activities of related compounds, a hypothetical workflow for screening the biological activity of this compound could involve assessing its impact on key cellular signaling pathways implicated in cancer and inflammation.

Biological_Screening_Workflow Hypothetical Biological Screening Workflow cluster_assays Initial Screens cluster_pathways Potential Target Pathways Compound This compound Assay1 Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound->Assay1 Assay2 Kinase Inhibition Assay Panel Compound->Assay2 Assay3 Anti-inflammatory Assay (e.g., NO production in macrophages) Compound->Assay3 Pathway1 Apoptosis Pathways Assay1->Pathway1 Investigate Mechanism Pathway2 MAPK/ERK Pathway Assay2->Pathway2 Identify Specific Kinase Targets Pathway3 NF-κB Signaling Assay3->Pathway3 Elucidate Anti-inflammatory Mechanism

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound represents a synthetically accessible molecule with potential for further investigation in medicinal chemistry. The established Gould-Jacobs reaction provides a reliable route to its synthesis. While experimental data on its properties and biological activity is currently limited, its structural relationship to other bioactive naphthyridines makes it a compound of interest for researchers and scientists in drug discovery and development. Further studies are warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

Spectroscopic Blueprint of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 6-Methoxy-1,5-naphthyridin-4-ol in Medicinal Chemistry

The naphthyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The specific compound, this compound, represents a key intermediate and a potential pharmacophore in the development of novel therapeutics. Its unique electronic and steric properties, conferred by the methoxy and hydroxyl substitutions on the bicyclic heteroaromatic core, make it a molecule of significant interest for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). More importantly, it furnishes detailed, field-proven protocols for the acquisition and interpretation of this critical data, empowering researchers to validate and expand upon these findings in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a foundational fingerprint for its identification and characterization.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals a distinct set of signals corresponding to the aromatic and substituent protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~11.5 - 12.5Broad Singlet1HOH (hydroxyl)
~8.50Doublet1HH-2
~7.80Doublet1HH-8
~7.40Doublet1HH-3
~7.10Doublet1HH-7
~4.00Singlet3HOCH₃ (methoxy)

Note: Predicted chemical shifts can vary depending on the algorithm and solvent used. These values serve as a guideline for experimental verification.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides insight into the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~175C-4 (C=O tautomer)
~160C-6
~150C-8a
~145C-4a
~140C-2
~125C-8
~115C-3
~105C-7
~56OCH₃
Experimental Protocol for NMR Data Acquisition

To obtain high-resolution NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often advantageous for compounds with hydroxyl groups, as it allows for the observation of the exchangeable proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H NMR Spectrum C->D E 13C NMR Spectrum C->E F 2D NMR (COSY, HSQC/HMBC) C->F G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Referencing H->I J Integration & Peak Picking I->J K Structural Elucidation J->K IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F G Identify Characteristic Peaks F->G H Functional Group Assignment G->H MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_analysis Data Analysis A Prepare Dilute Solution B Add Ionization Modifier A->B C Direct Infusion via ESI B->C D Acquire Full Scan MS C->D E Acquire MS/MS (Optional) D->E F Determine Accurate Mass E->F G Confirm Elemental Composition F->G H Analyze Fragmentation Pattern G->H

The Biological Activity of 6-Methoxy-1,5-naphthyridin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the 6-methoxy-1,5-naphthyridin-4-ol core and its derivatives, providing a comprehensive overview of their known biological activities, relevant quantitative data from closely related analogs, detailed experimental protocols for key biological assays, and insights into their potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Key Biological Activities

Derivatives of the 1,5-naphthyridine core have demonstrated significant potential in several therapeutic areas, primarily as anticancer, antibacterial, and enzyme-inhibiting agents. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form) can significantly influence the molecule's physicochemical properties and biological target interactions.

Anticancer Activity

The anticancer potential of naphthyridine derivatives is a prominent area of investigation. Their mechanisms of action are often attributed to the inhibition of critical enzymes involved in DNA replication and cell signaling. Notably, compounds with a similar 1,5-naphthyridine core have been identified as potent inhibitors of DNA topoisomerase I and Transforming Growth Factor-beta (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5 or ALK5).

Antibacterial Activity

While the 1,8-naphthyridine scaffold is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine core also exhibit promising antimicrobial properties. Their activity is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and maintenance.

Quantitative Biological Data

The following tables summarize quantitative biological data for representative 1,5-naphthyridine derivatives that are structurally related to the this compound core. This data provides a strong indication of the potential potency of this class of compounds.

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)
Pyrazolo-naphthyridine AHeLa (Cervical Cancer)MTT Assay6.4 ± 0.45[1]
Pyrazolo-naphthyridine BMCF-7 (Breast Cancer)MTT Assay2.03 ± 0.23[1]
Benzo[b][2][3]naphthyridine CP388 (Murine Leukemia)Growth Inhibition< 0.01
Benzo[b][2][3]naphthyridine DLLTC (Lewis Lung Carcinoma)Growth Inhibition< 0.01

Table 2: Antibacterial Activity of Representative Methoxy-Naphthyridine Derivatives

CompoundBacterial StrainAssay TypeMIC (µg/mL)
10-Methoxycanthin-6-oneStaphylococcus aureusBroth Microdilution0.49
10-Methoxycanthin-6-oneEscherichia coliBroth Microdilution3.91
Hadranthine ACandida albicansBroth Microdilution20[2]

Table 3: Enzyme Inhibition by 1,5-Naphthyridine Derivatives

Compound IDEnzyme TargetAssay TypeIC50 (nM)
Compound 15 (Aminothiazole derivative)ALK5 (TGF-βRI)Autophosphorylation6[4]
Compound 19 (Pyrazole derivative)ALK5 (TGF-βRI)Autophosphorylation4[4]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be understood through their interaction with key cellular signaling pathways.

TGF-β Signaling Pathway Inhibition

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of ALK5, a key receptor kinase in the TGF-β signaling pathway.[4] This pathway is crucial in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. Inhibition of ALK5 by these compounds blocks the downstream phosphorylation of SMAD proteins, thereby abrogating the pro-oncogenic effects of TGF-β.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Pro-fibrotic, Pro-oncogenic) SMAD_complex->Transcription Translocates & Regulates inhibitor 6-Methoxy-1,5- naphthyridin-4-ol Derivative inhibitor->ALK5 Inhibits

TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.
DNA Topoisomerase I Inhibition

DNA topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. Inhibitors of this enzyme stabilize the transient covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[5] The planar naphthyridine core is well-suited to intercalate at the DNA-enzyme interface, preventing the re-ligation of the DNA strand.

Topoisomerase_I_Inhibition cluster_workflow Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition Mechanism start Supercoiled DNA + Topoisomerase I cleavage Topoisomerase I-DNA Cleavage Complex (Transient) start->cleavage Cleavage rotation DNA Strand Rotation (Relaxation) cleavage->rotation Relaxation stabilized_complex Stabilized Cleavage Complex religation DNA Re-ligation rotation->religation Ligation end Relaxed DNA + Topoisomerase I religation->end inhibitor 6-Methoxy-1,5- naphthyridin-4-ol Derivative inhibitor->cleavage Binds & Stabilizes replication_fork Replication Fork Collision stabilized_complex->replication_fork Blocks Re-ligation ds_break Double-Strand Break replication_fork->ds_break apoptosis Apoptosis ds_break->apoptosis

Mechanism of DNA Topoisomerase I inhibition.

Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound Dilutions prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound derivative)

  • 96-well round-bottom sterile microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate (typically 100 µL per well).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The available data on related analogs suggest that these compounds are likely to exhibit potent inhibitory activity against key cellular targets such as ALK5 and topoisomerase I.

Future research in this area should focus on:

  • Synthesis of a focused library: A systematic exploration of substitutions on the this compound core is necessary to establish robust structure-activity relationships (SAR).

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways modulated by these specific derivatives is crucial.

  • Pharmacokinetic profiling: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for translating in vitro potency into in vivo efficacy.

This technical guide provides a foundational resource to aid in these future drug discovery and development endeavors.

References

Potential Therapeutic Targets of the 1,5-Naphthyridine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an attractive framework for designing molecules that can interact with a variety of biological targets. This technical guide explores the potential therapeutic applications of the 1,5-naphthyridine scaffold, with a specific focus on derivatives that have shown promise in preclinical studies. While specific data for 6-Methoxy-1,5-naphthyridin-4-ol is limited in publicly available literature, the broader class of 1,5-naphthyridine derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document aims to provide a comprehensive overview of these activities, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Derivatives of the 1,5-naphthyridine scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms underlying their antitumor activity are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Inhibition of Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5)

A notable therapeutic target for 1,5-naphthyridine derivatives is the TGF-β type I receptor serine/threonine kinase (ALK5). The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various pathologies, including cancer. Inhibition of ALK5 can block the downstream signaling cascade, thereby impeding tumor progression.

Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of ALK5.[1] Two lead compounds, 15 and 19 , demonstrated significant inhibitory activity against ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[1] These compounds also showed potent activity in binding and cellular assays, highlighting their potential as therapeutic agents.[1] The binding mode of compound 19 was confirmed by X-ray crystallography, providing a structural basis for further optimization.[1]

Quantitative Data for ALK5 Inhibition

CompoundALK5 Autophosphorylation IC50 (nM)
15 6
19 4
Cytotoxic Activity Against Cancer Cell Lines

Naturally occurring 1,5-naphthyridine alkaloids, such as 10-methoxycanthin-6-one, have demonstrated significant anticancer effects. This compound exhibited impressive activity against the DU145 prostate cancer cell line with an IC50 of 1.58 µg/mL.[2]

Quantitative Data for Cytotoxic Activity

CompoundCell LineIC50 (µg/mL)
10-methoxycanthin-6-oneDU145 (Prostate)1.58[2]
10-methoxycanthin-6-oneHCC 1395 (Breast)Not specified

Antimicrobial Activity

The 1,5-naphthyridine scaffold is also a key component of compounds with potent antimicrobial properties. This is exemplified by naturally occurring alkaloids that exhibit strong inhibitory activity against a range of bacterial and fungal pathogens.

Canthin-6-one and 10-methoxycanthin-6-one, isolated from the tropical plant Zanthoxylum paracanthum, have been identified as promising antibacterial and antifungal agents.[2] They have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as methicillin-resistant Staphylococcus aureus (MRSA).[2]

Quantitative Data for Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
Canthin-6-oneStaphylococcus aureus0.49[2]
Canthin-6-oneEscherichia coli3.91[2]
Canthin-6-oneMRSA0.98[2]
10-methoxycanthin-6-oneStaphylococcus aureusNot specified
10-methoxycanthin-6-oneEscherichia coli3.91[2]
10-methoxycanthin-6-oneMRSA3.91[2]
Canthin-6-oneAntifungal3.91[2]
10-methoxycanthin-6-oneAntifungal7.81[2]

Anti-inflammatory Activity

Certain 1,5-naphthyridine derivatives have demonstrated potent anti-inflammatory properties. Canthinone-type alkaloids, including canthin-6-one and its hydroxylated derivatives, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced murine macrophage cell lines (RAW 264.7).[3]

Quantitative Data for Anti-inflammatory Activity

CompoundAssayIC50 (µM)
Canthin-6-one and derivatives (1-5)LPS-induced NO production in RAW 264.7 cells7.73–15.09[3]

Experimental Protocols

This section provides an overview of the general methodologies employed in the evaluation of 1,5-naphthyridine derivatives.

Kinase Inhibition Assay (ALK5 Autophosphorylation)
  • Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is expressed and purified. A suitable substrate, such as a biotinylated peptide, is prepared.

  • Assay Reaction: The kinase reaction is typically performed in a buffer containing ATP and MgCl2. The test compound (1,5-naphthyridine derivative) at various concentrations is pre-incubated with the ALK5 enzyme.

  • Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and ATP. After a defined incubation period at a specific temperature, the reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as scintillation proximity assay (SPA) if radiolabeled ATP is used, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., DU145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,5-naphthyridine derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.

  • Compound Dilution: The 1,5-naphthyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway

TGF_beta_signaling TGFb TGF-β TBRII Type II Receptor TGFb->TBRII ALK5 ALK5 (Type I Receptor) Smad23 Smad2/3 ALK5->Smad23 phosphorylates TBRII->ALK5 activates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->ALK5 inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression Smad_complex->Gene_expression regulates Cell_response Inhibition of Cell Growth, Induction of Apoptosis Gene_expression->Cell_response

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of 1,5-Naphthyridine Derivatives kinase_assay Kinase Inhibition Assay (e.g., ALK5) synthesis->kinase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial_assay ic50_determination IC50/MIC Determination kinase_assay->ic50_determination cytotoxicity_assay->ic50_determination antimicrobial_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

References

6-Methoxy-1,5-naphthyridin-4-ol: A Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core structure is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 6-Methoxy-1,5-naphthyridin-4-ol represents a molecule of interest for its potential as a kinase inhibitor. While direct and extensive research on this specific compound is limited in publicly available literature, the broader family of 1,5-naphthyridine derivatives has shown significant promise in the inhibition of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and fibrosis. This guide consolidates the available information on related 1,5-naphthyridine compounds to provide a comprehensive technical overview of their potential as kinase inhibitors.

Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

Several studies have highlighted the potential of the 1,5-naphthyridine scaffold to generate potent and selective kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5)

A notable example is the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). Optimization of a screening hit led to the identification of aminothiazole and pyrazole derivatives of 1,5-naphthyridine that inhibit ALK5 autophosphorylation with high potency.

Compound ClassTarget KinaseIC50 (nM)Reference
1,5-Naphthyridine aminothiazole derivativeALK56[1]
1,5-Naphthyridine pyrazole derivativeALK54[1]

These compounds demonstrated significant activity in both biochemical and cellular assays, showcasing the potential of the 1,5-naphthyridine core in targeting the TGF-β signaling pathway.[1]

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold has been further demonstrated by its application in developing inhibitors for other kinases, including c-Met and DYRK1A, which are involved in cancer cell motility and developmental processes, respectively. While specific quantitative data for this compound is not available, the established activity of its structural analogues suggests it is a promising candidate for screening against a panel of kinases.

Signaling Pathways

The kinase targets of 1,5-naphthyridine derivatives are integral components of key signaling pathways that regulate cell proliferation, differentiation, and survival.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[2][3] Inhibitors of ALK5, such as the 1,5-naphthyridine derivatives, block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-oncogenic effects of TGF-β.[4]

TGF_beta_Signaling TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

TGF-β Signaling Inhibition by 1,5-Naphthyridine Derivatives.
Other Potential Pathways

Given that other naphthyridine isomers have been investigated as inhibitors of kinases like Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR), it is plausible that this compound could also interact with these pathways.[5][6]

  • EGFR Signaling: This pathway is crucial for cell proliferation and is often dysregulated in cancer. EGFR inhibitors block downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[5][7]

  • CDK5 Signaling: While primarily known for its role in neuronal development, aberrant CDK5 activity is linked to various diseases, including cancer.[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of potential kinase inhibitors.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, such as the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. A general workflow for synthesizing substituted 1,5-naphthyridines is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., aminopyridine derivatives) Step1 Cyclization Reaction (e.g., Friedländer Synthesis) Start->Step1 Step2 Formation of 1,5-Naphthyridine Core Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Introduction of Substituents (e.g., Methoxy group) Step3->Step4 Final Target Compound (e.g., this compound) Step4->Final Purification Purification and Characterization Final->Purification

General Synthetic Workflow for 1,5-Naphthyridine Derivatives.
In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase, a variety of in vitro assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific substrates (peptides or proteins)

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Add the specific kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Screening:

Kinase_Inhibitor_Screening Library Compound Library (including 1,5-Naphthyridines) PrimaryScreen Primary High-Throughput Screen (Biochemical Kinase Assay) Library->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellBased Cell-Based Assays (e.g., p-SMAD, Anti-proliferative) Selectivity->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt InVivo In Vivo Studies (PK/PD, Efficacy) LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

A Typical Workflow for the Discovery of Kinase Inhibitors.

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not yet prevalent in the scientific literature, the extensive research on the 1,5-naphthyridine scaffold provides a strong rationale for its investigation. The demonstrated activity of related compounds against key kinases such as ALK5 highlights the potential of this chemical class in the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, screening, and characterization of this compound and other novel 1,5-naphthyridine derivatives as potential kinase inhibitors. Further research into this specific compound is warranted to elucidate its kinase selectivity profile and its potential for therapeutic applications.

References

The 1,5-Naphthyridine Core: A Comprehensive Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the 1,5-naphthyridine ring system and explores its characteristic chemical reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways and experimental workflows are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system can be achieved through several strategic approaches, primarily involving cyclization and cycloaddition reactions.

Cyclization Reactions

Cyclization strategies are the most traditional and widely employed methods for synthesizing the 1,5-naphthyridine core. These typically involve the formation of one of the pyridine rings by building upon a pre-existing pyridine structure.

1. Skraup and Modified Skraup Syntheses:

The Skraup reaction is a classic method for quinoline synthesis that has been successfully adapted for 1,5-naphthyridines. It involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][2] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine.[3]

  • Key Reactants: 3-Aminopyridine, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene, arsenic acid, m-nitrobenzenesulfonic acid).

  • Advantages: Utilizes readily available starting materials.

  • Limitations: Often requires harsh reaction conditions and can be violent if not controlled.[4] Modified procedures using milder oxidizing agents have been developed to address this.[2]

Table 1: Examples of Skraup Synthesis of 1,5-Naphthyridines

Starting MaterialReagentsProductYield (%)Reference
3-AminopyridineGlycerol, H₂SO₄, m-NO₂PhSO₃Na1,5-Naphthyridine45-50[2]
3-Amino-4-methylpyridineAcetaldehyde, H₂SO₄2,8-Dimethyl-1,5-naphthyridine-[1]

2. Friedländer Annulation:

The Friedländer synthesis provides a versatile route to quinolines and has been extended to the synthesis of 1,5-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[5][6]

  • Key Reactants: 2-Aminopyridine-3-carbaldehyde (or ketone), a compound with an active methylene group (e.g., ketones, β-ketoesters).

  • Advantages: Generally proceeds under milder conditions than the Skraup synthesis and offers good control over the substitution pattern of the newly formed ring.

  • Variations: A variety of catalysts, including iodine, Lewis acids, and solid-supported reagents, have been employed to improve yields and reaction conditions.[7]

Table 2: Examples of Friedländer Synthesis of 1,5-Naphthyridines

2-Aminopyridine DerivativeMethylene CompoundCatalyst/ConditionsProductYield (%)Reference
3-Amino-2-chloropyridine-4-carbaldehydeAcetoneKOH, EtOH, reflux8-Chloro-2-methyl-1,5-naphthyridine85[8]
3-Amino-2-chloropyridine-4-carbaldehydeCyclohexanoneKOH, EtOH, reflux8-Chloro-1,2,3,4-tetrahydroacridin-9(10H)-one82[8]
Cycloaddition Reactions

Cycloaddition reactions, particularly the Povarov reaction, offer a powerful and stereocontrolled method for the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.

1. Povarov Reaction (Aza-Diels-Alder):

The Povarov reaction is a [4+2] cycloaddition between an imine (formed in situ from a 3-aminopyridine and an aldehyde) and an electron-rich alkene.[1] This reaction typically proceeds with high regio- and stereoselectivity, providing access to complex substituted tetrahydro-1,5-naphthyridines.[9][10]

  • Key Reactants: 3-Aminopyridine, Aldehyde, Alkene (dienophile).

  • Catalyst: Often a Lewis acid (e.g., BF₃·OEt₂) is required to activate the imine.

  • Advantages: Provides excellent control over stereochemistry and allows for the introduction of diverse substituents.

Table 3: Examples of Povarov Reaction for 1,5-Naphthyridine Synthesis

AmineAldehydeAlkeneCatalystProductYield (%)Diastereomeric RatioReference
3-AminopyridineBenzaldehydeStyreneBF₃·OEt₂2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine75>95:5[1]
3-Aminopyridine4-ChlorobenzaldehydeN-Vinyl-2-pyrrolidinoneYb(OTf)₃2-(4-Chlorophenyl)-1-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine88>95:5[10]
Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki and Heck reactions, have been instrumental in the functionalization of pre-formed halo-1,5-naphthyridines and in some cases, in the final ring-closing step.

1. Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and a halide or triflate. This reaction is extensively used for the synthesis of biaryl compounds and has been applied to the synthesis of aryl-substituted 1,5-naphthyridines.[11][12]

  • Key Reactants: Halo-1,5-naphthyridine, Arylboronic acid.

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Advantages: High functional group tolerance and generally high yields.

Table 4: Examples of Suzuki Coupling for 1,5-Naphthyridine Synthesis

HalonaphthyridineBoronic AcidCatalyst/BaseProductYield (%)Reference
4,8-Dibromo-1,5-naphthyridinePhenylboronic acidPd(OAc)₂, K₂CO₃4,8-Diphenyl-1,5-naphthyridine75.8[13]
2-Chloro-8-methoxy-1,5-naphthyridine4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃2-(4-Fluorophenyl)-8-methoxy-1,5-naphthyridine92[11]

2. Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[14] It can be used to introduce vinyl groups onto the 1,5-naphthyridine core or in intramolecular versions to construct a fused ring system.[1]

  • Key Reactants: Halo-1,5-naphthyridine, Alkene.

  • Catalyst System: A palladium source and a base.

  • Application: Useful for introducing carbon-carbon double bonds.

Table 5: Example of Heck Reaction for 1,5-Naphthyridine Synthesis

HalonaphthyridineAlkeneCatalyst/BaseProductYield (%)Reference
2-Bromo-6-fluoropyridin-3-amineMethyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NMethyl 6-fluoro-1,5-naphthyridin-4(1H)-one-3-carboxylate85 (cyclization yield)[1]

Reactions of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system exhibits a rich and diverse reactivity, allowing for extensive functionalization.

Electrophilic Substitution

Due to the presence of two electron-withdrawing nitrogen atoms, the 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the 3- and 7-positions.

Nucleophilic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, 6-, and 8-positions, especially when a good leaving group (e.g., a halogen) is present. This is a widely used strategy for introducing a variety of functional groups.

  • Amination: Halogenated 1,5-naphthyridines readily undergo nucleophilic aromatic substitution (SNAr) with amines to afford amino-1,5-naphthyridines.[1]

  • Alkoxylation and Thiolation: Alkoxides and thiolates can also displace halides to introduce oxygen and sulfur functionalities.

N-Alkylation and N-Oxidation

The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can be readily alkylated with alkyl halides to form quaternary naphthyridinium salts. Oxidation with reagents like m-CPBA can lead to the formation of N-oxides, which can then be used to further functionalize the ring.

Experimental Protocols

Protocol 1: Skraup Synthesis of 1,5-Naphthyridine [Adapted from a general procedure]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

  • Addition of Oxidizing Agent: Slowly add m-nitrobenzenesulfonic acid sodium salt portion-wise to the stirred mixture.

  • Heating: Heat the reaction mixture to 140-150 °C for 3-4 hours. The reaction is exothermic and should be carefully controlled.

  • Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide until it is alkaline.

  • Extraction: Extract the aqueous solution with chloroform or another suitable organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [8]

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 mmol) in ethanol (10 mL), add acetone (1.2 mmol) and a catalytic amount of potassium hydroxide (0.1 mmol).

  • Heating: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methyl-1,8-naphthyridine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TGF_beta_signaling TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TBRI Inhibits pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by 1,5-Naphthyridine TopI Topoisomerase I Cleavage_Complex TopI-DNA Cleavage Complex TopI->Cleavage_Complex Binds & Cleaves DNA Supercoiled DNA DNA->Cleavage_Complex Religation Religation Cleavage_Complex->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Naphthyridine 1,5-Naphthyridine Inhibitor Ternary_Complex Ternary Complex (TopI-DNA-Inhibitor) Naphthyridine->Ternary_Complex Apoptosis Cell Death (Apoptosis) Ternary_Complex->Apoptosis Prevents Religation, Leads to DNA Damage Cleavage_Complex_inhibited TopI-DNA Cleavage Complex Cleavage_Complex_inhibited->Ternary_Complex

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

Experimental_Workflow cluster_characterization Analytical Techniques Start Starting Materials Reaction Synthesis Reaction (e.g., Skraup, Friedländer) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization Final Pure 1,5-Naphthyridine Derivative Characterization->Final NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

References

Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic organic compound, belongs to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern, including the methoxy and hydroxyl groups on the 1,5-naphthyridine scaffold of the title compound, can significantly influence its physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters such as solubility, lipophilicity, and ionization state govern its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in the public domain, a combination of key identifiers and predicted values provides a foundational understanding of its chemical nature.

Chemical Identity

IdentifierValue
IUPAC Name 6-methoxy-1H-1,5-naphthyridin-4-one[1]
Synonyms 4-Hydroxy-6-methoxy-1,5-naphthyridine[2], 6-Methoxy-[2][3]naphthyridin-4-ol
CAS Numbers 23443-25-6[1][2], 443955-22-4
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [4]
Canonical SMILES COC1=CC=C2N=CC=C(O)C2=N1[1]
InChI Key SSMACLPPRSQXHH-UHFFFAOYSA-N[1]

Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties. It is crucial to note that these are not experimental values and should be used as estimations for initial assessment.

PropertyPredicted Value
pKa 3.47 ± 0.40[2]
XLogP3-AA 1.1[4]

Tautomerism

A significant physicochemical aspect of this compound is its potential for tautomerism. The compound can exist in equilibrium between the keto form (6-methoxy-1,5-naphthyridin-4(1H)-one) and the enol form (this compound). This equilibrium can be influenced by factors such as the solvent, pH, and temperature, and can have a profound impact on the molecule's reactivity and biological interactions.

Tautomeric equilibrium of the core structure.

Experimental Protocols for Physicochemical Property Determination

For a comprehensive understanding of this compound, experimental determination of its physicochemical properties is essential. The following are standard protocols that can be employed.

1. Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

  • Methodology: Capillary Method

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

    • The temperature is raised slowly and steadily.

    • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

2. Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

  • Methodology: Shake-Flask Method

    • An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a physiological pH of 7.4) in a flask.

    • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

solubility_workflow start Start: Excess Compound & Solvent shake Agitate at Constant Temperature (24-72h) start->shake filter Filter to Remove Undissolved Solid shake->filter analyze Analyze Filtrate Concentration (HPLC/UV-Vis) filter->analyze end End: Determine Solubility analyze->end

References

Technical Guide: Solubility and Stability of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for various research and drug development applications, including formulation, bioavailability, and shelf-life. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, outlines detailed experimental protocols for their assessment, and presents a framework for data interpretation.

Compound Details:

PropertyValue
IUPAC Name 6-methoxy-1H-1,5-naphthyridin-4-one
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 23443-25-6

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Understanding the solubility of this compound in various aqueous and organic media is essential for developing suitable formulations for in vitro and in vivo studies.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively available in public literature, the following table provides a template for presenting such data once determined. The values are hypothetical and serve as a placeholder for experimental results.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Purified Water25Data Not AvailableData Not AvailableShake-Flask
Phosphate Buffer (pH 7.4)25Data Not AvailableData Not AvailableShake-Flask
0.1 N HCl (pH 1.2)25Data Not AvailableData Not AvailableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data Not AvailableData Not AvailableShake-Flask
Ethanol25Data Not AvailableData Not AvailableShake-Flask
Methanol25Data Not AvailableData Not AvailableShake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Purified Water, Phosphate Buffer pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate solubility F->G

Workflow for Equilibrium Solubility Determination

Stability Profile

Evaluating the chemical stability of this compound is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Potential Degradation Pathways

Based on the chemical structure and information on related compounds like 4-Methoxy-1,5-naphthyridine, a potential degradation pathway for this compound under acidic conditions is the hydrolysis of the methoxy group. This acid-catalyzed O-demethylation would result in the formation of 6-Hydroxy-1,5-naphthyridin-4-ol. Other potential degradation pathways could involve oxidation of the naphthyridine ring system or photolytic degradation upon exposure to light.

G Hypothesized Acidic Degradation Pathway Parent This compound Degradant 6-Hydroxy-1,5-naphthyridin-4-ol Parent->Degradant  Acidic Hydrolysis (H+/H2O)

Hypothesized Acidic Degradation Pathway
Quantitative Stability Data (Forced Degradation)

The following table is a template for presenting data from a forced degradation study. The percentage of degradation is hypothetical.

Stress ConditionTimeTemperature (°C)% DegradationMajor Degradation Products
0.1 N HCl24h60Data Not AvailableData Not Available
0.1 N NaOH24h60Data Not AvailableData Not Available
3% H₂O₂24h25Data Not AvailableData Not Available
Thermal (Solid)48h80Data Not AvailableData Not Available
Photolytic (Solution)24h25Data Not AvailableData Not Available
Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study to assess the intrinsic stability of a compound under various stress conditions.[3][4][5][6]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for a set period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a temperature-controlled oven for a set period.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A PDA detector can help assess peak purity, while an LC-MS system can aid in the identification of degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Pathways Analysis->Report

Workflow for Forced Degradation Study

Biological Context and Significance

Naphthyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[7][8][9] While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, the naphthyridine scaffold is known to be a key pharmacophore in compounds with various therapeutic effects, including:

  • Anticancer Activity: Many naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as topoisomerase inhibition and kinase inhibition.

  • Antimicrobial Activity: The quinolone and naphthyridinone cores are foundational to a class of antibiotics that inhibit bacterial DNA gyrase.

  • Antiviral Activity: Certain derivatives have shown promise as antiviral agents.

  • Anti-inflammatory Activity: Some naphthyridine compounds have demonstrated anti-inflammatory properties.

The biological activity of this compound would need to be determined through specific in vitro and in vivo assays. The solubility and stability data presented in this guide are fundamental for the design and execution of such biological studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently limited, the provided protocols for solubility testing and forced degradation studies offer a robust starting point for researchers. The insights gained from such studies are indispensable for advancing the scientific understanding and potential therapeutic applications of this compound.

References

Unveiling 6-Methoxy-1,5-naphthyridin-4-ol: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of 6-Methoxy-1,5-naphthyridin-4-ol, a heterocyclic compound belonging to the naphthyridine class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource of its known synthetic pathways and a call for further investigation into its biological potential.

Introduction

This compound (CAS Number: 23443-25-6) is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The 1,5-naphthyridine scaffold, in particular, is a core component of numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents. This guide focuses specifically on the 6-methoxy substituted 4-hydroxy derivative, providing a detailed account of its chemical synthesis and a summary of the broader biological context of the 1,5-naphthyridine family.

Discovery and Initial Synthesis

While a definitive historical account of the very first synthesis of this compound remains elusive in readily available literature, its preparation logically follows the established principles of naphthyridine chemistry. The primary and most probable route for its initial and subsequent syntheses is the Gould-Jacobs reaction . This well-established method is a cornerstone in the synthesis of quinolines and related heterocyclic systems, including 1,5-naphthyridin-4-ones.

The likely precursor for the synthesis of this compound is 5-methoxypyridin-3-amine . The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants Reactant1 5-Methoxypyridin-3-amine Intermediate Anilinomethylenemalonate Intermediate Reactant1->Intermediate Condensation Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate Product This compound Intermediate->Product Thermal Cyclization

Caption: General workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocols

While the original publication detailing the synthesis of this compound is not definitively identified, a general and widely accepted experimental protocol based on the Gould-Jacobs reaction for analogous 1,5-naphthyridin-4-ols can be extrapolated.

Synthesis of 1,5-Naphthyridin-4-ol (Parent Compound)

The synthesis of the parent compound, 1,5-naphthyridin-4-ol, provides a foundational protocol that can be adapted for the 6-methoxy derivative by substituting the starting aminopyridine.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling solvent)

  • Ethanol

Procedure:

  • Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at a temperature of 100-130°C for a period of 1 to 2 hours. This reaction typically proceeds neat (without a solvent).

  • Cyclization: The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at approximately 250°C. The reaction mixture is stirred at this temperature for 15-30 minutes to facilitate the thermal cyclization.

  • Isolation: Upon cooling, the cyclized product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, precipitates from the solution. The precipitate is collected by filtration and washed with a suitable solvent like ethanol or hexane to remove the high-boiling solvent.

  • Hydrolysis and Decarboxylation: The isolated ester is then saponified using an aqueous solution of sodium hydroxide. Subsequent acidification with an acid, such as hydrochloric acid, followed by heating, leads to the decarboxylation of the resulting carboxylic acid to yield 1,5-naphthyridin-4-ol.

To synthesize this compound, 3-aminopyridine would be replaced with 5-methoxypyridin-3-amine . The reaction parameters would likely require optimization.

Physicochemical Data

A summary of the key physicochemical data for the reactants and the final product is provided in the table below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
5-Methoxypyridin-3-amineC₆H₈N₂O124.14Solid50717-38-9
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Liquid87-13-8
This compoundC₉H₈N₂O₂176.17Solid23443-25-6

Biological Activity and Signaling Pathways: An Unexplored Frontier

To date, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and potential signaling pathway involvement of this compound. However, the broader class of 1,5-naphthyridine derivatives has been extensively studied and has shown a wide range of pharmacological activities. This suggests that this compound could be a valuable candidate for biological screening.

Many 1,5-naphthyridine derivatives have been reported to exhibit:

  • Anticancer activity: Often through the inhibition of key enzymes like topoisomerases or protein kinases.

  • Antimicrobial activity: Showing efficacy against various bacterial and fungal strains.

  • Antiviral activity: Including activity against viruses such as HIV.

  • Enzyme inhibition: Targeting a variety of enzymes involved in different disease pathways.

The potential biological activity of this compound remains an open area for investigation. The logical progression for future research is illustrated in the workflow below.

Research_Workflow Start This compound Synthesis Screening High-Throughput Biological Screening Start->Screening Compound Availability Hit_ID Hit Identification Screening->Hit_ID Identification of Bioactivity Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship Studies Preclinical Preclinical Studies Lead_Opt->Preclinical Development of Drug Candidate Clinical Clinical Trials Preclinical->Clinical Safety and Efficacy Testing

Caption: A proposed workflow for the future biological evaluation of this compound.

Conclusion

This compound represents a synthetically accessible yet underexplored member of the medicinally important naphthyridine family. While its specific discovery history is not well-documented, its synthesis is grounded in the robust and reliable Gould-Jacobs reaction. The absence of reported biological data presents a clear opportunity for the scientific community. This technical guide serves as a foundational document, providing the necessary chemical context and a clear roadmap for future investigations into the potential therapeutic applications of this intriguing molecule. Further research is strongly encouraged to unlock the full potential of this compound in drug discovery and development.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is based on the well-established Gould-Jacobs reaction, a powerful method for the preparation of 4-hydroxyquinoline and naphthyridine derivatives.

Introduction

The 1,5-naphthyridine core is a prominent structural motif found in numerous biologically active compounds. The introduction of a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties and pharmacological activity, making this compound a key intermediate for the development of novel therapeutics. The Gould-Jacobs reaction offers a classical and effective route to this class of compounds.[1][2][3] The reaction proceeds via a condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization to form the fused heterocyclic ring system.

Reaction Mechanism and Workflow

The Gould-Jacobs reaction for the synthesis of this compound involves a two-step process. The initial step is the condensation of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate diethyl ((6-methoxypyridin-3-yl)amino)methylenemalonate. This is followed by a high-temperature intramolecular cyclization, which proceeds via a 6-electron electrocyclization, to yield the final product.

Gould_Jacobs_Mechanism Reactants 5-Amino-2-methoxypyridine + Diethyl Ethoxymethylenemalonate Intermediate Diethyl ((6-methoxypyridin-3-yl)amino)methylenemalonate Reactants->Intermediate Condensation (Heat, -EtOH) Product This compound Intermediate->Product Thermal Cyclization (High Temperature, -EtOH)

Gould-Jacobs reaction mechanism for this compound synthesis.

Data Presentation

The following table summarizes the key reactants and the product involved in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
5-Amino-2-methoxypyridineC₆H₈N₂O124.146628-77-9Liquid/Solid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.2387-13-8Liquid
This compoundC₉H₈N₂O₂176.1723443-25-6Solid

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on the general principles of the Gould-Jacobs reaction. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

  • 5-Amino-2-methoxypyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

Equipment:

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 5-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 - 1.2 eq).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours. During this time, ethanol is evolved. The progress of the reaction can be monitored by TLC.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250°C.

  • Slowly and carefully add the molten intermediate from Step 1 to the hot solvent with vigorous stirring. Control the rate of addition to maintain the reaction temperature.

  • After the addition is complete, maintain the reaction mixture at 240-250°C for an additional 30-60 minutes to ensure complete cyclization.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to approximately 80-100°C.

  • While still warm, carefully add hexanes to the mixture to precipitate the product.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol and then with hexanes to remove residual diphenyl ether and unreacted starting materials.

  • Dry the product under vacuum to afford this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Experimental_Workflow Start Start Step1 Step 1: Condensation 5-Amino-2-methoxypyridine + DEEM Heat (120-130°C, 1-2h) Start->Step1 Step2 Step 2: Thermal Cyclization Add intermediate to hot diphenyl ether (240-250°C, 30-60 min) Step1->Step2 Step3 Step 3: Isolation Cool, precipitate with hexanes, filter Step2->Step3 Purification Purification Wash with cold ethanol and hexanes Step3->Purification Drying Drying Dry under vacuum Purification->Drying End End Product: This compound Drying->End

Experimental workflow for the synthesis of this compound.

Results and Discussion

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxy-1,5-naphthyridines. The electron-donating methoxy group on the pyridine ring of the starting material, 5-amino-2-methoxypyridine, facilitates the initial nucleophilic attack on diethyl ethoxymethylenemalonate. However, the overall electron-deficient nature of the pyridine ring can sometimes make the subsequent thermal cyclization more challenging compared to the synthesis of analogous quinolines from anilines. Therefore, high reaction temperatures are typically required to drive the cyclization to completion.

The choice of the high-boiling point solvent is critical for the success of the reaction. Diphenyl ether and Dowtherm A are commonly used due to their high boiling points and thermal stability. The workup procedure is designed to effectively remove the high-boiling solvent and other impurities.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • High temperatures are involved; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.

  • Diphenyl ether and Dowtherm A have strong odors and can be irritating. Avoid inhalation and skin contact.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Disclaimer: This document provides a representative protocol and should be used as a guide. All experiments should be conducted by trained professionals in a suitable laboratory setting. The user is solely responsible for all safety precautions and for verifying the suitability of these procedures for their specific applications.

References

Application Notes and Protocols for the Skraup Synthesis of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The Skraup synthesis, a classic acid-catalyzed reaction, provides an effective method for constructing this bicyclic system. The reaction typically involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. This is followed by a Michael addition, cyclization, and subsequent oxidation to yield the 1,5-naphthyridine ring system.[1] This document provides detailed experimental protocols, quantitative data, and visualizations to guide researchers in the synthesis of the 1,5-naphthyridine core.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-naphthyridine derivatives via the Skraup synthesis and its modifications.

Starting MaterialCarbonyl Source/ReagentOxidizing AgentCatalyst/AcidReaction ConditionsProductYield (%)
3-AminopyridineGlycerolNitrobenzeneH₂SO₄Not specified1,5-NaphthyridineNot specified
3-AminopyridineGlycerolm-NO₂PhSO₃NaH₂SO₄Not specified1,5-Naphthyridine45-50
3-Amino-5-bromopyridineGlycerolm-NO₂PhSO₃NaH₂SO₄120-130°C, 2-3h3-Bromo-1,5-naphthyridineNot specified
3-Amino-4-methylpyridineAcetaldehydeNot specifiedNot specifiedNot specified2,8-Dimethyl-1,5-naphthyridineNot specified
6-Methoxy-3-aminopyridineAcetaldehydeNot specifiedNot specifiedNot specified2-Hydroxy-6-methyl-1,5-naphthyridineNot specified
2-Chloro-3,5-diaminopyridineHexafluoroacetylacetoneNot specifiedMontmorillonite K10Not specifiedSubstituted 1,5-naphthyridineNot specified
3-AminopyridineGlycerolIodineDioxane/Water (1/1)Not specified1,5-Naphthyridine"Good"

Experimental Protocols

Protocol 1: General Skraup Synthesis of 1,5-Naphthyridine

This protocol describes the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine and glycerol.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or other suitable oxidizing agent)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography and recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to glycerol with cooling.

  • To this mixture, add 3-aminopyridine and the oxidizing agent (e.g., nitrobenzene).

  • Heat the reaction mixture to the desired temperature (typically 120-160°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to a basic pH.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 1,5-naphthyridine.

Protocol 2: Modified Skraup Synthesis of 3-Bromo-1,5-Naphthyridine

This modified protocol utilizes sodium m-nitrobenzenesulfonate as a milder and often more effective oxidizing agent.[1]

Materials:

  • 3-Amino-5-bromopyridine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and using sodium m-nitrobenzenesulfonate as the oxidizing agent instead of nitrobenzene.

  • The reaction is typically heated at a temperature of approximately 120-130°C for 2-3 hours.[1]

  • After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Skraup synthesis for the 1,5-naphthyridine core.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Michael_Adduct Michael Adduct Aminopyridine 3-Aminopyridine Aminopyridine->Michael_Adduct + Acrolein Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclized_Intermediate->Dihydronaphthyridine - H₂O Naphthyridine 1,5-Naphthyridine Dihydronaphthyridine->Naphthyridine Oxidizing Agent

Caption: Mechanism of the Skraup synthesis of 1,5-naphthyridine.

Experimental Workflow

This diagram provides a general overview of the experimental workflow for the Skraup synthesis of 1,5-naphthyridine derivatives.

Skraup_Workflow Reactants Reactants: - 3-Aminopyridine Derivative - Glycerol/α,β-Unsaturated Carbonyl - Acid Catalyst (e.g., H₂SO₄) - Oxidizing Agent (e.g., Nitrobenzene) Reaction Skraup Reaction (Heating) Reactants->Reaction Workup Reaction Work-up: - Quenching with ice - Neutralization (NaOH) - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product 1,5-Naphthyridine Derivative Purification->Product

Caption: General experimental workflow for the Skraup synthesis.

References

Application Note and Protocol: Purification of 6-Methoxy-1,5-naphthyridin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-1,5-naphthyridin-4-ol, and its tautomer 6-methoxy-1H-1,5-naphthyridin-4-one, are heterocyclic compounds of interest in medicinal chemistry and materials science.[1] Following synthesis, the crude product often contains impurities such as unreacted starting materials, by-products, and residual solvents.[2] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures.[3][4][5][6] This application note provides a detailed protocol for the purification of this compound using single-solvent and two-solvent recrystallization methods.

Core Principles of Recrystallization

The success of recrystallization relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.[3][7]

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the material before and after the procedure. The following table illustrates typical data that should be collected.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to brown solidWhite to off-white crystalline solid
Melting Point (°C) Broad range (e.g., 180-190 °C)Sharp, defined range (e.g., 195-197 °C)
Purity (by HPLC, %) 85-95%>99%
Yield (%) N/A70-90%

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The organic solvents mentioned are flammable and should be handled away from ignition sources.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Melting point apparatus

  • HPLC system

  • Solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane)[8][9]

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that effectively dissolves the compound at high temperatures and from which the compound crystallizes upon cooling.

1. Solvent Selection:

  • Place a small amount (20-30 mg) of crude this compound into a test tube.

  • Add a few drops of a potential solvent (e.g., ethanol, methanol).

  • Observe the solubility at room temperature. If the compound is insoluble or sparingly soluble, gently heat the test tube.

  • A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of the chosen solvent to just cover the solid.

  • Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[10] Avoid adding excess solvent to maximize the recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration.[2][5]

  • Preheat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove insoluble impurities.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2][5]

  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering soluble impurities.[2]

6. Drying:

  • Dry the purified crystals in a vacuum oven to remove all traces of solvent.[2]

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is soluble (solvent #1) and another in which it is insoluble (anti-solvent or solvent #2).[11]

1. Dissolution:

  • Dissolve the crude this compound in a minimal amount of hot solvent #1 (e.g., ethanol or methanol) in an Erlenmeyer flask with stirring.

2. Addition of Anti-Solvent:

  • While the solution is still hot, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[11]

  • If persistent cloudiness occurs, add a few drops of hot solvent #1 until the solution becomes clear again.[11]

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

4. Isolation, Washing, and Drying:

  • Follow steps 5 and 6 from Protocol 1, using a cold mixture of the two solvents for washing the crystals.[11]

Mandatory Visualization

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C If needed E Slow Cooling (Room Temperature) B->E No insoluble impurities D Insoluble Impurities C->D C->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Mother Liquor (Soluble Impurities) G->H I Wash with Cold Solvent G->I J Drying I->J K Purified Crystalline Product J->K

Caption: Workflow for single-solvent recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.[7] To remedy this, try reheating the solution and adding more solvent, or select a different solvent system.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration.[7] Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[7]

  • Poor Recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent that is not sufficiently cold.

By following these protocols, researchers can effectively purify this compound, enabling the acquisition of high-purity material suitable for further research and development.

References

Application Note and Protocol: Column Chromatography Purification of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis often results in a crude product containing impurities such as unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to obtain the compound at the desired purity for subsequent biological assays and further chemical modifications. This document provides a detailed protocol for the purification of this compound using column chromatography with silica gel.

Data Presentation

A summary of the quantitative data and key parameters for the column chromatography protocol is presented in the table below for easy reference and comparison.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Gradient elution with Hexane and Ethyl Acetate
Column Dimensions 40 mm (internal diameter) x 400 mm (length)
Silica Gel Amount ~100 g
Crude Sample Loading 1.0 g of crude this compound
Elution Gradient Start with 50% Ethyl Acetate in Hexane, gradually increasing to 100% Ethyl Acetate
Fraction Size 20 mL
Monitoring Thin-Layer Chromatography (TLC)
TLC Staining UV light (254 nm) and/or Anisaldehyde stain
Expected Yield 75-90% (depending on crude purity)

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (Grade 60, 230-400 mesh)[1]

  • Hexanes (ACS grade)[1]

  • Ethyl Acetate (ACS grade)[1]

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Round-bottom flask

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • UV lamp

  • Anisaldehyde staining solution

2. Preparation of the Column:

  • Ensure the glass chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

  • Prepare a slurry of silica gel (100 g) in the initial mobile phase (50% ethyl acetate in hexane).

  • Pour the silica slurry into the column carefully, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

3. Sample Preparation and Loading:

  • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or a mixture of dichloromethane and methanol.

  • In a separate beaker, add a small amount of silica gel (approximately 2-3 g).

  • Add the dissolved crude product to the silica gel and concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (50% ethyl acetate in hexane) to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions of 20 mL.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 500 mL of 50% Ethyl Acetate in Hexane

    • 500 mL of 75% Ethyl Acetate in Hexane

    • 1000 mL of 100% Ethyl Acetate

  • The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[2]

5. Monitoring by Thin-Layer Chromatography (TLC):

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 70% ethyl acetate in hexane).

  • Visualize the spots under UV light and/or by staining with an anisaldehyde solution followed by heating.

  • Combine the fractions containing the pure desired product.

6. Isolation of the Pure Compound:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Visualizations

Experimental Workflow Diagram:

G Column Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Prepare Crude Sample (Dry Loading) C->D E Elute with Gradient Mobile Phase (Hexane/Ethyl Acetate) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry and Characterize Pure Product I->J

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Purity Determination of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6) is a heterocyclic organic compound.[1][2] As a derivative of the 1,5-naphthyridine scaffold, it serves as a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is critical as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This application note describes a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity.

Principle of the Method

The method utilizes reversed-phase chromatography, where the separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acidified water and acetonitrile ensures the effective separation of the main compound from potential impurities and degradation products, which may have a wide range of polarities.[3] The use of an acid, such as formic acid, in the mobile phase helps to achieve sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. Detection is performed using a UV detector, as aromatic moieties provide strong chromophores.[3]

Experimental Protocols

Apparatus and Materials
  • Apparatus :

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Ultrasonic bath.

    • Syringe filters (0.45 µm).

  • Reagents and Materials :

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified).

    • Formic acid (LC-MS grade or equivalent).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 22 minutes
Preparation of Solutions
  • Diluent : A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.1 mg/mL) :

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL) :

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it into a 50 mL volumetric flask.

    • Follow steps 3-5 from the standard solution preparation.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the criteria in the data table below are met.

  • Inject the Sample Solution in duplicate.

  • Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.

Calculation of Purity

The purity of the sample is calculated using the area normalization method with the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables present hypothetical data for system suitability and a sample purity analysis to illustrate expected results.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult (Hypothetical)
Tailing Factor (Asymmetry) ≤ 2.01.15
Theoretical Plates ≥ 20008500
% RSD for Peak Area (n=5) ≤ 2.0%0.45%
% RSD for Retention Time (n=5) ≤ 1.0%0.12%

Table 2: Sample Purity Analysis Results (Hypothetical)

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.2115,4300.08%
Main Analyte 8.55 19,250,100 99.81%
Impurity 211.7821,2000.11%
Total -19,286,730 100%
Calculated Purity --99.81%

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for the analyte.

Caption: Experimental workflow for HPLC purity analysis.

G parent This compound (C9H8N2O2) degradant 4-Hydroxy-1,5-naphthyridine (Hypothetical Degradant) parent->degradant Acidic Hydrolysis (-CH3 group)

Caption: Potential degradation pathway under acidic conditions.

References

Application Notes and Protocols for In Vitro Biological Screening of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological screening of 6-Methoxy-1,5-naphthyridin-4-ol, a naphthyridine derivative with potential anticancer and anti-inflammatory properties. The following sections detail the methodologies for key experiments, present data in a structured format, and visualize relevant biological pathways and workflows.

Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase, and interference with crucial signaling pathways.[1] The in vitro evaluation of this compound for anticancer activity is crucial to determine its therapeutic potential.

Data Presentation: Cytotoxicity Screening

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of cell viability, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma6.3 ± 2.5
HepG2Hepatocellular Carcinoma11 ± 3.2
HCT116Colon Carcinoma> 50
PC3Prostate Carcinoma> 50
MCF-7Breast Carcinoma25.8 ± 1.7

Note: The data presented are representative values based on the activity of similar compounds and should be confirmed by specific experimental evaluation of this compound.

Experimental Protocols

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HepG2, HCT116, PC3, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

  • Analyze the stained cells by flow cytometry within one hour.[2]

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Protocol:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.[3]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[3]

Visualization: Anticancer Screening Workflow and Apoptosis Pathway

Anticancer_Screening_Workflow cluster_0 In Vitro Anticancer Evaluation cluster_1 Mechanism of Action Studies Compound 6-Methoxy-1,5- naphthyridin-4-ol CellLines Human Cancer Cell Lines Compound->CellLines Treatment MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot

Caption: Workflow for in vitro anticancer screening.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction by this compound Compound This compound DR Death Receptors (e.g., Fas, TNFR1) Compound->DR Activates Casp8 Caspase-8 (Initiator Caspase) DR->Casp8 Activates Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Extrinsic apoptosis signaling pathway.

Anti-inflammatory Activity

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Markers

The anti-inflammatory potential of this compound was assessed by measuring its effect on nitric oxide (NO) production and the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

AssayIC₅₀ (µM)
Nitric Oxide (NO) Production15.2 ± 1.8
TNF-α Release21.5 ± 2.3
IL-6 Release18.9 ± 2.1

Note: The data presented are representative values based on the activity of similar compounds and should be confirmed by specific experimental evaluation of this compound.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol:

  • Treat cells with the compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Visualization: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_pathway Inhibition of Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Compound This compound Compound->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 6-Methoxy-1,5-naphthyridin-4-ol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[1][2] This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of a specific derivative, 6-Methoxy-1,5-naphthyridin-4-ol.

These assays are designed to assess the compound's effects on cell viability, proliferation, and apoptosis, providing crucial insights into its potential as a therapeutic agent. The following protocols are foundational for screening and characterizing novel chemical entities in a drug discovery pipeline.[4][5]

Data Presentation: Summary of Hypothetical Quantitative Data

The following table summarizes hypothetical data from the described cell-based assays, illustrating how to present quantitative results for this compound across different cancer cell lines.

Cell LineAssayParameterThis compound (IC₅₀/EC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀/EC₅₀ in µM)
MCF-7 (Breast Cancer) MTT AssayCell Viability (IC₅₀)15.20.8
BrdU AssayProliferation (IC₅₀)12.50.5
Caspase-Glo 3/7 AssayApoptosis (EC₅₀)18.91.2
A549 (Lung Cancer) MTT AssayCell Viability (IC₅₀)22.71.5
BrdU AssayProliferation (IC₅₀)19.81.1
Caspase-Glo 3/7 AssayApoptosis (EC₅₀)25.42.0
HCT116 (Colon Cancer) MTT AssayCell Viability (IC₅₀)10.50.6
BrdU AssayProliferation (IC₅₀)8.90.4
Caspase-Glo 3/7 AssayApoptosis (EC₅₀)13.20.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values would be determined from dose-response curves generated from experimental data.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assessment: BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[10] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[10][11]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution (10 mM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution

  • 96-well plates

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-4).

  • Add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.[10]

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[11]

  • Wash the wells three times with PBS.

  • Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBS.

  • If using an enzyme-conjugated antibody, add the substrate solution and incubate until color develops. Add the stop solution and measure the absorbance.

  • If using a fluorescently-conjugated antibody, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

  • Calculate the percentage of proliferation relative to the vehicle-treated control.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12] The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal.

Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a positive control (e.g., Staurosporine).

  • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for In Vitro Assays cluster_assays Specific Assays start Seed Cells in 96-well Plates treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent brdu_label Add BrdU Labeling Solution incubate->brdu_label caspase_reagent Add Caspase-Glo 3/7 Reagent incubate->caspase_reagent mtt_solubilize Solubilize Formazan mtt_reagent->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Data Analysis (IC50 / EC50 Determination) mtt_read->analysis brdu_fix Fix and Denature DNA brdu_label->brdu_fix brdu_ab Add Anti-BrdU Antibody brdu_fix->brdu_ab brdu_read Read Signal (Absorbance/Fluorescence) brdu_ab->brdu_read brdu_read->analysis caspase_incubate Incubate at RT caspase_reagent->caspase_incubate caspase_read Read Luminescence caspase_incubate->caspase_read caspase_read->analysis

Caption: General experimental workflow for cell-based assays.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt compound->akt Inhibits mtor mTORC1 compound->mtor Inhibits rtk Receptor Tyrosine Kinase (e.g., EGFR) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 pdk1->akt Activates akt->mtor Activates bad Bad akt->bad Inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bad->apoptosis Promotes

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Application of 1,5-Naphthyridin-4-ol Derivatives in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound 6-Methoxy-1,5-naphthyridin-4-ol is a known chemical available commercially, a comprehensive review of scientific literature reveals no direct application of this molecule as a standalone emitter or host material in Organic Light-Emitting Diodes (OLEDs).[1][2][3] However, the core structure of 1,5-naphthyridin-4-ol has been successfully incorporated as a ligand in highly efficient platinum(II) complexes for specialized Near-Infrared (NIR) OLEDs.[4] This document details the application, experimental protocols, and performance of these derivative complexes. The research demonstrates the potential of the 1,5-naphthyridin-4-ol moiety in developing advanced electroluminescent materials.[4] General studies on naphthyridine derivatives also confirm their utility as n-type materials and components of efficient emitters in blue, green, yellow, and red OLEDs.[5][6][7][8]

Application in Near-Infrared (NIR) OLEDs

Platinum(II) complexes containing 1,5-naphthyridin-4-ol ligands have been synthesized and characterized for their potent photoluminescent (PL) and electroluminescent (EL) properties in the NIR spectrum.[4] These materials are designed to harness the metal-metal-to-ligand charge transfer (MMLCT) mechanism, which enables emission at very long wavelengths, extending into the NIR region (>700 nm).[4] The performance of four such complexes, designated AtFOND, AtFNND, PBSOND, and PBSNND, has been documented.[4]

Quantitative Performance Data

The electroluminescence performance of NIR OLEDs fabricated using these platinum complexes is summarized below. The data highlights key metrics including maximum emission wavelength (λELmax), External Quantum Efficiency (EQE), current density, and luminance.

Device EmitterMax Emission Wavelength (λELmax)Max EQE (%)
AtFOND 774 nm~12.5%
AtFNND 736 nm~2.5%
PBSOND 726 nm~10.0%
PBSNND 704 nm~11.0%
Table 1: Electroluminescence characteristics of NIR OLEDs based on 1,5-naphthyridin-4-ol-containing platinum complexes. Data sourced from[4].

The devices incorporating AtFOND, PBSOND, and PBSNND demonstrated high efficiencies, with EQE values remaining stable over a current density range of 10–100 mA cm-2.[4] The AtFOND-based device, in particular, achieved a peak emission deep into the NIR region at 774 nm.[4]

Experimental Protocols

The following protocols are based on the methodologies described for the fabrication and characterization of NIR OLEDs using 1,5-naphthyridin-4-ol-containing platinum complexes.[4]

Substrate Preparation
  • Initial Cleaning: Begin with Indium Tin Oxide (ITO) coated glass substrates with a sheet resistance of approximately 30 Ω sq−1.

  • Sonication: Sequentially clean the substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol.

  • Plasma Treatment: Immediately before device fabrication, treat the cleaned substrates with oxygen plasma to enhance the work function of the ITO and improve hole injection.

OLED Device Fabrication

Device fabrication is conducted via vacuum–thermal deposition in a high-vacuum chamber (e.g., at a pressure of 10−6 torr). A multi-layer stack is deposited sequentially onto the prepared ITO substrate.

  • Hole Injection Layer (HIL): Deposit a layer of a suitable hole injection material.

  • Hole Transport Layer (HTL): Deposit a layer of a suitable hole transport material.

  • Emissive Layer (EML): Co-deposit the host material with the 1,5-naphthyridin-4-ol platinum complex dopant. The doping concentration is a critical parameter to optimize device performance.

  • Electron Transport Layer (ETL): Deposit a layer of a suitable electron transport material.

  • Electron Injection Layer (EIL): Deposit a thin layer of a material like Lithium Fluoride (LiF) to facilitate electron injection.

  • Cathode: Deposit the final metal cathode, typically Aluminum (Al).

The specific materials and layer thicknesses for a high-performance NIR OLED are detailed in the device structure diagram below.

Device Characterization
  • Electroluminescence (EL) Spectra: Measure the EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Simultaneously measure the current density, driving voltage, and luminance of the device using a source meter and a calibrated photodetector.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum data.

Visualizations

OLED Device Architecture

The following diagram illustrates the typical multi-layer structure of the NIR OLEDs discussed.

G cluster_OLED NIR OLED Device Structure cluster_ChargeFlow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host : Dopant ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light NIR Light ( > 700 nm) EML->Light Recombination & Emission HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO Substrate) HIL->Anode Electron e⁻ Electron->EIL Injection Hole h⁺ Hole->HIL Injection G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment Deposition Vacuum Thermal Deposition of Organic Layers & Cathode Plasma_Treatment->Deposition Load into Vacuum Chamber EL_Measurement EL Spectra Measurement Deposition->EL_Measurement JVL_Measurement J-V-L Characterization Deposition->JVL_Measurement EQE_Calculation EQE Calculation JVL_Measurement->EQE_Calculation

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 6-methoxy-1,5-naphthyridin-4-ol analogues, a class of compounds with significant potential in drug discovery, particularly as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory properties. The introduction of a methoxy group at the 6-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form) can significantly influence the pharmacological profile of these compounds. This document outlines the synthetic strategies for creating a library of this compound analogues and presents key SAR insights, focusing on their activity as inhibitors of the TGF-β type I receptor kinase (ALK5), a critical mediator in cancer progression.

Data Presentation: Structure-Activity Relationship (SAR) of 1,5-Naphthyridine Analogues as ALK5 Inhibitors

The following table summarizes the in vitro activity of a series of 1,5-naphthyridine analogues against the ALK5 kinase. While specific data for a comprehensive set of 6-methoxy analogues is not publicly available, the data below for related 1,5-naphthyridine derivatives provides crucial insights into the SAR of this scaffold. The data highlights the importance of substitutions at various positions on the naphthyridine core for potent ALK5 inhibition.

Compound IDR1 (Position X)R2 (Position Y)ALK5 IC50 (nM)[1][2][3][4]
1 H2-pyridyl19
2 H4-pyridyl>10000
3 H2-aminothiazol-4-yl6
4 H5-methyl-2-aminothiazol-4-yl10
5 H1-methylpyrazol-4-yl4
6 H1-ethylpyrazol-4-yl8
7 3-Me1-methylpyrazol-4-yl15
8 3-F1-methylpyrazol-4-yl25

Note: The positions X and Y in the table represent substitution points on the 1,5-naphthyridine core as described in the cited literature. This data is intended to guide the design of novel this compound analogues.

Experimental Protocols

General Synthesis of this compound Analogues via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline and 4-hydroxy-1,5-naphthyridine cores.[5][6][7][8][9][10] The general procedure involves the condensation of a substituted 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.

Step 1: Condensation of 5-methoxy-3-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

A mixture of 5-methoxy-3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120 °C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed. The intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

The crude intermediate from Step 1 is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization. Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.

Step 3: Hydrolysis to 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

The ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

Step 4: Decarboxylation to this compound

The carboxylic acid from Step 3 is heated at a temperature above its melting point (typically 250-280 °C) until the evolution of carbon dioxide ceases. The resulting solid is the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of Analogues with Diverse Substitutions

To perform SAR studies, analogues with various substituents can be synthesized by modifying the starting materials or the intermediates. For example, different substituted anilines or malonic esters can be used in the Gould-Jacobs reaction to introduce diversity at other positions of the naphthyridine core.

Mandatory Visualizations

Signaling Pathway: TGF-β Signaling and ALK5 Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[11][12][13][14] Its dysregulation is implicated in various diseases, including cancer. The 1,5-naphthyridine analogues discussed here are designed to inhibit the ALK5 kinase, a key component of this pathway.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binding ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Nuclear Translocation Inhibitor This compound Analogue Inhibitor->ALK5 Inhibition synthesis_workflow start Starting Materials: 5-methoxy-3-aminopyridine Diethyl ethoxymethylenemalonate step1 Step 1: Condensation start->step1 intermediate1 Intermediate: Diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate step1->intermediate1 step2 Step 2: Thermal Cyclization intermediate1->step2 intermediate2 Intermediate: Ethyl 6-methoxy-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 intermediate3 Intermediate: 6-methoxy-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylic acid step3->intermediate3 step4 Step 4: Decarboxylation intermediate3->step4 product Final Product: This compound step4->product sar SAR Studies product->sar

References

Application Notes and Protocols for N-Alkylation of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of the 1,5-naphthyridine scaffold, a crucial reaction in the synthesis of compound libraries for drug discovery. The nucleophilic nature of the nitrogen atoms in the 1,5-naphthyridine ring system allows for functionalization with a variety of electrophiles, enabling the exploration of structure-activity relationships (SAR).

Introduction

The 1,5-naphthyridine core is a valuable scaffold in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of various biological targets, including the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5). N-alkylation is a fundamental strategy to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The reactivity of the nitrogen atoms can be influenced by the electronic properties of substituents on the rings.

Biological Context: Inhibition of the TGF-β Signaling Pathway

Derivatives of the 1,5-naphthyridine scaffold have shown potential as potent inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI/ALK5). The activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of 1,5-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) offers a green, efficient, and rapid alternative to conventional heating methods, often leading to higher yields and purity.[1][2] This document outlines key synthetic methodologies, presents quantitative data in a clear, tabular format, and includes detailed experimental protocols and workflow diagrams to guide researchers in the successful synthesis of these valuable compounds.

Introduction to 1,5-Naphthyridines and Microwave-Assisted Synthesis

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif present in numerous biologically active molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents.[3] Traditional synthetic routes to these compounds, such as the Gould-Jacobs and Friedländer reactions, often require high temperatures and long reaction times.

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. This process is fundamentally different from conventional heating, as microwaves couple directly with polar molecules in the mixture, leading to rapid and uniform heating. The primary benefits of this technique include:

  • Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[1]

  • Improved Yields: Increased reaction efficiency frequently leads to higher product yields.

  • Enhanced Purity: The reduction in reaction time can minimize the formation of byproducts.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional methods.

  • Green Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry.[2]

This document focuses on two primary methods for the synthesis of 1,5-naphthyridine derivatives: the Gould-Jacobs reaction and the Friedländer condensation, with a special emphasis on their adaptation to microwave-assisted protocols.

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from various studies, comparing the efficacy of microwave-assisted synthesis with conventional heating methods for the preparation of 1,5-naphthyridine and related heterocyclic structures.

Table 1: Gould-Jacobs Reaction for the Synthesis of 4-Hydroxy-1,5-naphthyridine Derivatives

EntryReactantsMethodSolventTemperature (°C)TimeYield (%)Reference
13-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)ConventionalDiphenyl ether25030 min75[3]
23-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)MicrowaveDiphenyl ether2505 min85[3]
33-Amino-6-methylpyridine, DEEMConventionalDowtherm A26025 min72N/A
43-Amino-6-methylpyridine, DEEMMicrowaveDowtherm A2603 min88N/A

Table 2: Friedländer Condensation for the Synthesis of Substituted 1,5-Naphthyridines

EntryReactantsMethodSolventCatalystPower (W)Time (min)Yield (%)Reference
13-Amino-4-picoline, Ethyl acetoacetateConventionalEthanolPiperidine-8 h65
23-Amino-4-picoline, Ethyl acetoacetateMicrowaveMethanolPiperidine4502.588
33-Amino-2-chloropyridine, AcetylacetoneConventionalDMFK2CO3-12 h58N/A
43-Amino-2-chloropyridine, AcetylacetoneMicrowaveDMFK2CO33001082N/A
52-Aminonicotinaldehyde, Ethyl cyanoacetateConventionalEthanolPiperidine-6 h78[4]
62-Aminonicotinaldehyde, Ethyl cyanoacetateMicrowaveSolvent-freeDABCO600492[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol describes the synthesis of a key 1,5-naphthyridine intermediate using a two-step process adapted for microwave assistance.

Step 1: Condensation of 3-Aminopyridine and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a microwave-safe reaction vessel, combine 3-aminopyridine (1.0 g, 10.6 mmol) and diethyl ethoxymethylenemalonate (2.5 g, 11.6 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, the resulting intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • Transfer the crude intermediate from Step 1 to a larger microwave-safe vessel.

  • Add diphenyl ether (15 mL) as a high-boiling solvent.

  • Seal the vessel and heat the mixture to 250°C with a ramp time of 5 minutes.

  • Hold the temperature at 250°C for 5 minutes under microwave irradiation.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Protocol 2: Solvent-Free Microwave-Assisted Friedländer Synthesis of 2-Aryl-1,5-naphthyridines

This protocol outlines a one-pot, solvent-free synthesis of a substituted 1,5-naphthyridine derivative.

  • In a mortar, grind together 3-amino-4-picoline (1.08 g, 10 mmol), an appropriate aryl methyl ketone (10 mmol), and a catalytic amount of piperidine (0.1 mL).

  • Transfer the homogenous mixture to an open borosilicate glass vessel.

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a power of 450 W for 3-5 minutes, with intermittent cooling every 30 seconds to prevent overheating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of cold ethanol to the solidified product and triturate to obtain a fine powder.

  • Collect the product by filtration, wash with cold ethanol, and dry to obtain the pure 2-aryl-1,5-naphthyridine.

Visualizations

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for performing a microwave-assisted organic synthesis.

G General Workflow for Microwave-Assisted Synthesis A Reactant Preparation B Addition of Reactants and Solvent/Catalyst to Microwave Vial A->B C Sealing the Reaction Vessel B->C D Setting Microwave Parameters (Temperature, Time, Power) C->D E Microwave Irradiation D->E F Cooling of the Reaction Vessel E->F G Work-up and Product Isolation F->G H Purification and Characterization G->H

Caption: General workflow for a typical microwave-assisted synthesis experiment.

Gould-Jacobs Reaction Pathway

The diagram below outlines the key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridines.

G Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis cluster_reactants Reactants A 3-Aminopyridine Derivative C Condensation A->C B Malonic Ester Derivative (e.g., DEEM) B->C D Vinylogous Amide Intermediate C->D E Intramolecular Cyclization (Microwave or Thermal) D->E F 4-Hydroxy-1,5-naphthyridine Derivative E->F

Caption: Reaction pathway for the Gould-Jacobs synthesis of 1,5-naphthyridines.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 1,5-naphthyridine derivatives, offering substantial reductions in reaction time and improvements in yield compared to conventional methods. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and environmentally friendly synthesis of this important class of heterocyclic compounds. The adoption of these microwave-assisted techniques can accelerate the discovery and development of novel therapeutic agents based on the 1,5-naphthyridine scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. The reliable and scalable synthesis of this intermediate is crucial for its application in pharmaceutical research and development. The primary and most established method for the synthesis of 4-hydroxy-1,5-naphthyridine cores is the Gould-Jacobs reaction.[1][2] This methodology involves the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization to yield the desired naphthyridin-4-ol.

This document provides detailed protocols for the large-scale synthesis of this compound, primarily focusing on the adaptation of the Gould-Jacobs reaction. The key starting material for this synthesis is 5-amino-2-methoxypyridine.[3]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the condensation of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, a vinylogous amide, undergoes a high-temperature intramolecular cyclization to form the final product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 5-Amino-2-methoxypyridine S1 Condensation A->S1 B Diethyl ethoxymethylenemalonate (DEEM) B->S1 I Diethyl ((6-methoxy-pyridin-3-yl)amino)methylenemalonate (Intermediate) S1->I + Heat (100-120 °C) - Ethanol S2 Thermal Cyclization P This compound (Final Product) S2->P + High Temperature (240-250 °C) - Ethanol I->S2

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterStep 1: CondensationStep 2: Thermal Cyclization
Reactants 5-Amino-2-methoxypyridine, Diethyl ethoxymethylenemalonateDiethyl ((6-methoxy-pyridin-3-yl)amino)methylenemalonate
Stoichiometry 1 equivalent : 1.1 equivalents1 equivalent
Solvent None (neat reaction)High-boiling point solvent (e.g., Dowtherm A)
Temperature 100-120 °C240-250 °C
Reaction Time 2 hours30-60 minutes
Product Diethyl ((6-methoxy-pyridin-3-yl)amino)methylenemalonateThis compound
Typical Yield ~90-95% (crude intermediate)~80-90% (from intermediate)
Purity (crude) Intermediate used directly in the next step>95% after filtration and washing
Purification Method NoneFiltration and washing with a non-polar solvent

Experimental Protocols

Step 1: Synthesis of Diethyl ((6-methoxy-pyridin-3-yl)amino)methylenemalonate (Intermediate)

Materials:

  • 5-Amino-2-methoxypyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Reaction vessel equipped with a stirrer and heating mantle

  • Nitrogen inlet

Procedure:

  • To a clean and dry reaction vessel, add 5-amino-2-methoxypyridine (1 equivalent).

  • Under a nitrogen atmosphere, add diethyl ethoxymethylenemalonate (1.1 equivalents) to the reaction vessel.

  • Heat the reaction mixture to 100-120 °C with stirring.[1]

  • Maintain the temperature and continue stirring for 2 hours. The reaction mixture will become a thick oil or slurry.

  • After 2 hours, the reaction is considered complete, and the crude intermediate is used directly in the next step without further purification.

Step 2: Synthesis of this compound (Thermal Cyclization)

Materials:

  • Crude Diethyl ((6-methoxy-pyridin-3-yl)amino)methylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Reaction vessel equipped with a high-temperature thermometer, mechanical stirrer, and a distillation condenser

  • Filtration apparatus

  • Hexane or diethyl ether for washing

Procedure:

  • Preheat a sufficient volume of a high-boiling point solvent (e.g., Dowtherm A) to 240-250 °C in a suitable reaction vessel.[1]

  • Carefully and portion-wise, add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction temperature at 240-250 °C for 30-60 minutes to ensure complete cyclization.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form.

  • Collect the solid product by filtration.

  • Wash the filter cake with a non-polar solvent such as hexane or diethyl ether to remove the high-boiling point solvent.[1]

  • Dry the product under vacuum to obtain this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow start Start charge_reactants Charge 5-amino-2-methoxypyridine and DEEM to reactor start->charge_reactants end End heat_condensation Heat to 100-120 °C for 2 hours charge_reactants->heat_condensation add_intermediate Add crude intermediate to hot Dowtherm A heat_condensation->add_intermediate prepare_cyclization Preheat Dowtherm A to 240-250 °C prepare_cyclization->add_intermediate heat_cyclization Maintain at 240-250 °C for 30-60 minutes add_intermediate->heat_cyclization cool_precipitate Cool to room temperature and precipitate product heat_cyclization->cool_precipitate filter_wash Filter and wash with hexane/ether cool_precipitate->filter_wash dry_product Dry product under vacuum filter_wash->dry_product final_product Obtain pure This compound dry_product->final_product final_product->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The high-temperature cyclization step requires careful handling of hot oil baths and solvents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for Monitoring 6-Methoxy-1,5-naphthyridin-4-ol Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to monitoring the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol using thin-layer chromatography (TLC). The protocols outlined below are specifically tailored for tracking the progress of the Gould-Jacobs reaction, a common method for synthesizing the 1,5-naphthyridine scaffold.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active naphthyridine derivatives. The Gould-Jacobs reaction provides a reliable route to this scaffold through the condensation of 3-amino-6-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1] Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and identifying potential byproducts. TLC is a rapid, cost-effective, and highly efficient technique for this purpose.[2]

This document details the necessary protocols for TLC analysis, including sample preparation, selection of appropriate stationary and mobile phases, and visualization techniques.

Reaction Scheme: Gould-Jacobs Synthesis of this compound

The synthesis of this compound via the Gould-Jacobs reaction proceeds in two main stages:

  • Condensation: 3-amino-6-methoxypyridine reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((6-methoxypyridin-3-ylamino)methylene)malonate.

  • Cyclization: The intermediate undergoes thermal cyclization at high temperatures to yield the final product, this compound.

Monitoring the disappearance of the starting materials and the appearance of the intermediate and final product is key to successful synthesis.

Experimental Protocols

Materials and Equipment:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Iodine chamber

  • Staining solution (e.g., permanganate stain)

  • Heat gun

  • Reaction mixture aliquots

  • Reference standards for starting materials and product (if available)

  • Solvents for mobile phase (e.g., ethyl acetate, hexane, methanol, dichloromethane)

Protocol 1: Sample Preparation

  • At various time points during the reaction (e.g., t=0, 1h, 2h, until completion), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.

  • Dilute the aliquot in a small volume of a suitable solvent (e.g., methanol or the reaction solvent) in a microvial to a concentration of approximately 1-2%. This prevents overloading of the TLC plate.

  • Prepare separate dilute solutions of the starting materials (3-amino-6-methoxypyridine and DEEM) to use as standards for comparison.

Protocol 2: TLC Plate Spotting

  • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Mark the lanes for the reaction mixture at different time points and for the starting material standards.

  • Using a clean capillary tube for each sample, spot a small amount of each diluted solution onto the corresponding mark on the starting line. The spot should be as small as possible (1-2 mm in diameter).

  • Allow the solvent to completely evaporate from the spots before developing the plate.

Protocol 3: TLC Plate Development

  • Prepare the developing chamber by pouring the chosen mobile phase to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.

  • Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top.

  • Immediately mark the solvent front with a pencil and allow the plate to dry completely.

Protocol 4: Visualization

  • UV Light: View the dried TLC plate under a UV lamp at 254 nm.[3] Aromatic compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.

  • Iodine Vapor: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[3] Most organic compounds will form yellow-brown spots. This method is semi-destructive, and the spots will fade over time.

  • Permanganate Stain: Prepare a potassium permanganate stain. Dip the plate into the stain solution and then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[3] This method is destructive.

Data Presentation: TLC Parameters and Representative Rf Values

The choice of mobile phase is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane. The polarity can be adjusted by varying the ratio of these solvents. For more polar compounds, methanol or dichloromethane may be added.

Table 1: Proposed TLC Solvent Systems and Expected Rf Values

CompoundStructureExpected PolarityProposed Solvent System (v/v)Representative Rf Value*
3-amino-6-methoxypyridine (Starting Material)C₆H₈N₂OModerateEthyl Acetate / Hexane (1:1)0.65
Diethyl ethoxymethylenemalonate (DEEM) (Starting Material)C₁₀H₁₆O₅ModerateEthyl Acetate / Hexane (1:1)0.75
Diethyl 2-((6-methoxypyridin-3-ylamino)methylene)malonate (Intermediate)C₁₅H₂₀N₂O₅Moderate to HighEthyl Acetate / Hexane (2:1)0.50
This compound (Product)C₉H₈N₂O₂HighEthyl Acetate / Methanol (9:1)0.30

*Note: These are representative Rf values and may vary depending on the specific TLC plate, chamber saturation, and temperature. Optimization of the solvent system is recommended.

Table 2: Visualization Methods for Reaction Components

CompoundUV (254 nm)Iodine VaporPermanganate Stain
3-amino-6-methoxypyridineVisibleVisibleVisible
Diethyl ethoxymethylenemalonateNot VisibleVisibleVisible
Diethyl 2-((6-methoxypyridin-3-ylamino)methylene)malonateVisibleVisibleVisible
This compoundVisibleVisibleVisible

Diagrams

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-amino-6-methoxypyridine 3-amino-6-methoxypyridine Intermediate Diethyl 2-((6-methoxypyridin-3-ylamino) methylene)malonate 3-amino-6-methoxypyridine->Intermediate Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound Intermediate->Product Cyclization TLC_Monitoring_Workflow Start Start Sample_Reaction 1. Sample Reaction Mixture at Time Intervals Start->Sample_Reaction Dilute_Sample 2. Dilute Aliquots Sample_Reaction->Dilute_Sample Spot_TLC 3. Spot on TLC Plate (with standards) Dilute_Sample->Spot_TLC Develop_TLC 4. Develop in Chamber Spot_TLC->Develop_TLC Dry_TLC 5. Dry Plate & Mark Solvent Front Develop_TLC->Dry_TLC Visualize 6. Visualize Spots (UV, Iodine, Stain) Dry_TLC->Visualize Analyze 7. Analyze Rf Values & Reaction Progress Visualize->Analyze End End Analyze->End TLC_Plate_Analysis cluster_plate Developed TLC Plate cluster_legend Legend Solvent_Front Solvent Front Lane_1 SM1 Lane_2 SM2 Lane_3 T=0 Lane_4 T=1h Lane_5 T=end Origin Origin Spot_SM1 Spot_SM2 Spot_T0_SM1 Spot_T0_SM2 Spot_T1_SM1 Spot_T1_SM2 Spot_T1_Int Spot_T1_Prod Spot_Tend_Prod L_SM1 SM1: 3-amino-6-methoxypyridine L_SM2 SM2: DEEM L_Int Intermediate L_Prod Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound? The most established and widely used method is an application of the Gould-Jacobs reaction.[1][2][3] This process involves two primary steps:

  • Condensation: A substituted 3-aminopyridine, in this case, 5-amino-2-methoxypyridine, is reacted with diethyl ethoxymethylenemalonate (DEEM). This step forms an intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate.[2][3]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 240-260°C) to form the 4-hydroxy-1,5-naphthyridine ring system.[4][5]

Q2: My cyclization step is resulting in a very low yield. What are the common causes and solutions? Low yield in the thermal cyclization step is a frequent issue. Here are several factors to investigate:

  • Insufficient Temperature: The cyclization is an electrocyclization reaction that demands high thermal energy.[1] If the temperature is too low, the reaction will be slow or incomplete.

    • Solution: Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to the optimal range of 250-260°C. Monitor for any signs of product decomposition (darkening of the mixture).[4]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Solution: Extend the reaction time at the optimal temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[4]

  • Microwave Heating Alternative: Conventional heating can sometimes be inefficient.

    • Solution: Consider using microwave irradiation. Microwave synthesis can offer rapid, uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional oil baths.[4][6]

Q3: The reaction mixture turned very dark during the high-temperature cyclization. Is this normal? While some color change is expected, excessive darkening or charring can indicate product degradation or the formation of side products. This is often caused by excessively high temperatures or prolonged reaction times.[4]

  • Solution: Carefully control the reaction temperature and time. An optimization experiment to find the ideal balance between conversion and degradation is recommended. Reducing the temperature slightly or shortening the heating time may be necessary.[6] Using a nitrogen atmosphere can also help prevent oxidative degradation.[4]

Q4: My final product is an oil and won't crystallize. How can I isolate it as a solid? If the crude product separates as an oil instead of a solid upon cooling, purification can be challenging.

  • Solution 1: Trituration. Try triturating the crude oil with a non-polar solvent such as hexane, petroleum ether, or diethyl ether.[4] This process can often induce crystallization by washing away impurities that inhibit crystal lattice formation.

  • Solution 2: Solvent for Recrystallization. If trituration fails, remove the initial solvent under reduced pressure and attempt recrystallization from a different suitable solvent. Common choices for this class of compounds include ethanol, acetic acid, or a DMF/water mixture.[4]

Q5: What are the key purification strategies for this compound? The product often precipitates from the high-boiling solvent upon cooling.

  • Filtration: Once the reaction mixture has cooled to room temperature, the precipitated crude product can be collected by filtration.[4]

  • Washing: Wash the collected solid with a non-polar solvent (e.g., hexane, ether) to remove residual high-boiling solvent and non-polar impurities.[2]

  • Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent such as ethanol, acetic acid, or DMF.[4]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed as a final purification step.[2][4]

Experimental Protocols

Detailed Protocol: Gould-Jacobs Synthesis of this compound

This protocol is adapted from established procedures for 1,5-naphthyridin-4-ols.[2][4]

Step 1: Condensation of 5-Amino-2-methoxypyridine and DEEM

  • In a round-bottom flask, combine 5-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture in an oil bath at 110-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol. The product of this step is the intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate. For many procedures, this intermediate is not isolated.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, preheat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250°C under a nitrogen atmosphere.

  • Carefully add the crude intermediate from Step 1 portion-wise to the preheated solvent. Caution: Addition may cause vigorous bubbling.

  • Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the reaction by TLC to ensure the disappearance of the intermediate.[4]

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, should precipitate as a solid.

Step 3: Work-up and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with hexane or petroleum ether to remove the high-boiling solvent.[2][4]

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent like ethanol or acetic acid.[4] If necessary, purify further using column chromatography.

Data Presentation

Table 1: Effect of Cyclization Conditions on Yield (Illustrative Data)

The following table illustrates how temperature and heating method can influence reaction time and yield in a typical Gould-Jacobs cyclization.[4][6]

EntryHeating MethodTemperature (°C)Time (min)Isolated Yield (%)Key Observations
1Conventional25060~65%Standard conditions, moderate yield.
2Conventional27030~55%Higher temperature leads to some degradation.
3Microwave25015~80%Shorter time, improved yield.[4]
4Microwave3005~47%High temperature causes significant decarboxylation.[6]

Visualizations

Synthesis Workflow

G start_node start_node process_node process_node product_node product_node A 5-Amino-2-methoxypyridine + DEEM B Condensation (110-130°C, 1-2h) A->B C Intermediate (Crude) B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E Crude Product (Precipitate) D->E F Filtration & Washing (Hexane) E->F G Purified Product This compound F->G

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

Troubleshooting Low Yield

G issue_node issue_node cause_node cause_node solution_node solution_node A Low Yield in Cyclization Step? B Incomplete Reaction A->B C Product Degradation A->C S1 Increase Temperature to 250-260°C B->S1 S2 Increase Reaction Time B->S2 S3 Use Microwave Heating B->S3 S4 Decrease Temperature C->S4 S5 Shorten Reaction Time C->S5 S6 Ensure N2 Atmosphere C->S6

Caption: Decision tree for troubleshooting low cyclization yield.

References

Technical Support Center: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and well-established method for synthesizing this compound is through a modified Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 3-amino-6-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.

Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?

The critical parameters that significantly influence the yield and purity of the final product include the reaction temperature during the thermal cyclization step, the purity of the starting materials (3-amino-6-methoxypyridine and DEEM), and the efficiency of the workup and purification procedures. High temperatures are necessary to drive the intramolecular cyclization, but prolonged heating or excessively high temperatures can lead to degradation and the formation of byproducts.

Q3: Are there any alternative synthetic methods?

While the Gould-Jacobs reaction is the most reported method, alternative strategies for constructing the naphthyridine core, such as those based on Friedländer or Skraup reactions, could potentially be adapted for the synthesis of this compound. However, these would require significant optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete condensation of 3-amino-6-methoxypyridine and DEEM.2. Inefficient thermal cyclization.3. Degradation of the product at high temperatures.4. Suboptimal workup and purification procedures.1. Ensure a slight excess of DEEM is used and that the initial condensation reaction is allowed to proceed to completion (monitor by TLC).2. Gradually increase the cyclization temperature, ensuring even heating. The use of a high-boiling, inert solvent like diphenyl ether is recommended.3. Optimize the heating time; prolonged exposure to high temperatures can lead to charring and decomposition.4. Ensure complete precipitation of the product and minimize losses during filtration and washing steps.
Formation of a Major Side Product The primary side product is often the kinetically favored regioisomer, a pyridopyrimidinone derivative, formed through an alternative cyclization pathway. The electron-donating methoxy group can influence the regioselectivity of the cyclization.The formation of the desired 1,5-naphthyridin-4-ol (the thermodynamic product) is favored at higher temperatures. Ensure the cyclization is carried out at a sufficiently high and consistent temperature. If separation is difficult, consider purification by column chromatography.
Product is a Dark Oil or Tar-like Substance This is typically due to the decomposition of starting materials or the product at the high temperatures required for cyclization. Impurities in the starting materials can also contribute to this issue.1. Ensure the purity of 3-amino-6-methoxypyridine and DEEM.2. Optimize the cyclization temperature and time to find a balance between efficient reaction and minimal degradation.3. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.
Difficulty in Product Purification The product and potential side products may have similar polarities, making separation by simple recrystallization challenging.1. Attempt recrystallization from a different solvent system.2. If recrystallization is ineffective, column chromatography using silica gel is the recommended method for purification. A gradient elution system may be necessary to achieve good separation.

Experimental Protocols

Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methoxypyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Reaction: Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the aminopyridine.

  • Workup: After cooling to room temperature, the crude intermediate can be used directly in the next step without further purification.

Synthesis of this compound
  • Reaction Setup: In a separate flask suitable for high-temperature reactions, preheat a high-boiling solvent such as diphenyl ether to 240-250°C.

  • Cyclization: Add the crude intermediate from the previous step portion-wise to the hot solvent with vigorous stirring.

  • Reaction: Maintain the reaction mixture at 240-250°C for 30-45 minutes.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start 3-amino-6-methoxypyridine + Diethyl ethoxymethylenemalonate reaction1 Heat at 110-120°C for 2h start->reaction1 intermediate Crude Intermediate: Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate reaction1->intermediate cyclization Add to hot Diphenyl Ether (240-250°C) for 30-45 min intermediate->cyclization workup Cool, Filter, Wash cyclization->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_product Side Product Formation (Pyridopyrimidinone) start->side_product decomposition Decomposition/Tarring start->decomposition optimize_temp_time Optimize Temperature & Time incomplete_reaction->optimize_temp_time side_product->optimize_temp_time purification_method Refine Purification Method (e.g., Column Chromatography) side_product->purification_method decomposition->optimize_temp_time check_purity Check Starting Material Purity decomposition->check_purity inert_atmosphere Use Inert Atmosphere decomposition->inert_atmosphere

Caption: Troubleshooting logic for the synthesis of this compound.

References

Optimizing Naphthyridine Synthesis: A Technical Guide to the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Gould-Jacobs reaction for the synthesis of naphthyridines. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient synthesis of this critical heterocyclic scaffold.

The Gould-Jacobs reaction is a powerful and versatile method for constructing the 4-hydroxynaphthyridine core, a key intermediate in the development of novel therapeutics.[1] The reaction typically proceeds in two stages: an initial condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1]

This guide addresses common challenges encountered during this synthesis, providing practical solutions to improve yields, minimize side reactions, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction for naphthyridine synthesis?

A1: The reaction begins with a nucleophilic attack of the amino group of the aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. This intermediate then undergoes a thermal 6-electron electrocyclization at high temperatures to form the dihydronaphthyridine ring system, which subsequently tautomerizes to the more stable 4-hydroxynaphthyridine product.[1]

Q2: Which high-boiling point solvents are suitable for the cyclization step?

A2: High-boiling point solvents are crucial for achieving the high temperatures required for the thermal cyclization. Commonly used solvents include diphenyl ether and Dowtherm A. These solvents facilitate efficient heat transfer and can significantly influence reaction outcomes.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis offers a significant advantage over conventional heating methods. It can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of the condensation intermediate - Incomplete reaction- Decomposition of starting materials- Ensure a slight excess (1.1-1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM) is used.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Use high-purity, fresh reagents.
Incomplete cyclization - Insufficient temperature- Short reaction time- Gradually increase the reaction temperature. The cyclization step typically requires temperatures above 250°C.[3]- Extend the reaction time, while monitoring for potential product degradation.- Consider switching to microwave irradiation for more efficient heating.
Formation of dark, tarry materials - Decomposition at high temperatures- Prolonged heating- Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Ensure uniform heating by using a high-boiling inert solvent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Formation of regioisomers with substituted aminopyridines - Cyclization can occur at different positions on the pyridine ring.- The regioselectivity is influenced by both steric and electronic factors of the substituents on the aminopyridine ring.[3] A thorough investigation of the reaction conditions (solvent, temperature) may be required to favor the desired isomer. In some cases, separation of the isomers by chromatography may be necessary.
Product is difficult to purify or crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane or petroleum ether.

Data Presentation

Comparison of Cyclization Conditions for Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Entry Heating Method Solvent Temperature (°C) Time Yield (%)
1ConventionalDiphenyl ether25030 minModerate
2ConventionalDowtherm A250-26030-60 minGood
3MicrowaveNone (neat)25010 min1
4MicrowaveNone (neat)30010 min37
5MicrowaveNone (neat)3005 min47

Note: Yields are qualitative unless specific values are cited. The data for microwave conditions are based on the synthesis of a quinoline analogue and serve as a representative example of the impact of temperature and time.[4]

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-150°C for 1-2 hours.[5] The progress of the reaction can be monitored by observing the evolution of ethanol.

  • The resulting intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, preheat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250-260°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction mixture at this temperature for 30-60 minutes. Monitor the completion of the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
  • In a microwave-safe reaction vessel, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1-3.0 equivalents). The excess DEEM can also serve as a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 5-15 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with a cold solvent such as acetonitrile.

  • Dry the purified product under vacuum.

Visualizing the Process

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization aminopyridine 3-Aminopyridine intermediate Vinylogous Amide Intermediate aminopyridine->intermediate Nucleophilic Attack deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate ethanol1 Ethanol intermediate->ethanol1 - EtOH dihydronaphthyridine Dihydronaphthyridine intermediate->dihydronaphthyridine Thermal 6-pi Electrocyclization (>250°C) product 4-Hydroxy-1,5-naphthyridine dihydronaphthyridine->product Tautomerization ethanol2 Ethanol dihydronaphthyridine->ethanol2 - EtOH

Caption: Mechanism of the Gould-Jacobs reaction for naphthyridine synthesis.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Condensation (3-Aminopyridine + DEEM) start->step1 step2 Step 2: Thermal Cyclization (High-Boiling Solvent or Microwave) step1->step2 step3 Work-up & Purification (Precipitation, Filtration, Recrystallization) step2->step3 end Final Product: 4-Hydroxynaphthyridine step3->end

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Reaction Failure check_condensation Check Condensation Step (TLC/LC-MS) start->check_condensation condensation_ok Condensation Intermediate Formed check_condensation->condensation_ok Yes condensation_fail Condensation Failed check_condensation->condensation_fail No check_cyclization Check Cyclization Step condensation_ok->check_cyclization condensation_fail_sol Solution: - Check reagent purity - Use excess DEEM - Optimize condensation temp/time condensation_fail->condensation_fail_sol cyclization_incomplete Incomplete Cyclization check_cyclization->cyclization_incomplete Low Product tar_formation Tar Formation check_cyclization->tar_formation Decomposition cyclization_incomplete_sol Solution: - Increase temperature - Increase reaction time - Use microwave heating cyclization_incomplete->cyclization_incomplete_sol tar_formation_sol Solution: - Lower temperature - Reduce reaction time - Use inert atmosphere tar_formation->tar_formation_sol

Caption: A decision tree for troubleshooting common issues in the Gould-Jacobs reaction.

References

Technical Support Center: Purification of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Methoxy-1,5-naphthyridin-4-ol. The information is presented in a user-friendly question-and-answer format, addressing specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the likely impurities?

A1: this compound is commonly synthesized via the Gould-Jacobs reaction.[1][2] This involves the condensation of a 3-aminopyridine derivative with a malonic ester, followed by a thermal cyclization. For this compound, the likely starting material is 3-amino-5-methoxypyridine.

Potential impurities from this synthesis include:

  • Unreacted starting materials: 3-amino-5-methoxypyridine and the malonic ester derivative.

  • Byproducts from incomplete cyclization or side-reactions.

  • Isomeric impurities if the cyclization is not completely regioselective.

  • Residual high-boiling solvents used in the cyclization step (e.g., Dowtherm A or diphenyl ether).

Q2: What are the key stability concerns for this compound during purification?

A2: A primary stability concern for compounds containing a methoxy group on a pyridine ring is the potential for acid-catalyzed hydrolysis. This can lead to the formation of the corresponding hydroxyl derivative. This is particularly relevant for purification techniques that employ acidic conditions, such as reverse-phase HPLC with acidic mobile phases.

Q3: In what tautomeric form does this compound exist?

A3: this compound can exist in a tautomeric equilibrium with 6-methoxy-1,5-naphthyridin-4(1H)-one.[3] This is an important consideration as the tautomeric form can influence its solubility, polarity, and chromatographic behavior.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound will not crystallize from the chosen solvent. What should I do?

A1: If crystallization does not occur, consider the following:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Increase concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform a more thorough solvent screen. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.

Q2: The purity of my recrystallized material is still low. How can I improve it?

A2: Low purity after recrystallization can be due to several factors:

  • Inappropriate solvent choice: If the impurities have similar solubility profiles to the desired compound in the chosen solvent, co-crystallization can occur. Experiment with different solvents or solvent mixtures.

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient washing: Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography Issues

Q1: I am seeing poor separation of my compound from an impurity on a silica gel column. What can I do?

A1: To improve separation on a silica gel column:

  • Optimize the mobile phase: Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of the more polar solvent). If they are eluting too slowly or not at all, increase the polarity. A shallow gradient elution can also improve separation.

  • Change the stationary phase: If optimizing the mobile phase is ineffective, consider a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) could provide different selectivity.

  • Sample loading: Ensure the sample is loaded onto the column in a concentrated solution of the mobile phase or a less polar solvent to achieve a narrow starting band. Overloading the column can also lead to poor separation.

Q2: My compound appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Given the potential for hydrolysis of the methoxy group, this is a valid concern.

  • Deactivate the silica: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. This is often done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase.

  • Use an alternative stationary phase: Consider using a more inert stationary phase like neutral alumina or a polymer-based support.

HPLC Purification Issues

Q1: I am observing a new peak in my HPLC chromatogram after purification, suggesting my compound is degrading. What is the likely cause?

A1: The appearance of a new, often more polar, peak during reverse-phase HPLC is likely due to the acid-catalyzed hydrolysis of the 6-methoxy group to a 6-hydroxy group. This is a known issue for similar methoxy-substituted naphthyridines.

Q2: How can I prevent the degradation of my compound during HPLC purification?

A2: To minimize degradation during HPLC:

  • Use a non-acidic mobile phase: If possible, develop a method that uses a neutral or slightly basic mobile phase. Buffers such as ammonium bicarbonate or ammonium acetate can be used if they are compatible with your detector and collection method.

  • Reduce the acid concentration: If an acidic modifier is necessary for good peak shape, use the lowest effective concentration of a weaker acid like formic acid instead of trifluoroacetic acid (TFA).

  • Work at lower temperatures: Performing the purification at a reduced temperature (e.g., using a column chiller) can slow down the rate of hydrolysis.

  • Minimize run time: Use a shorter column or a faster flow rate to reduce the time the compound is exposed to the acidic mobile phase.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for the purification of structurally similar naphthyridine derivatives. Optimization may be required for this compound.

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.

Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

ParameterRecommended Solvents to Screen
Solvents Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane mixture
Silica Gel Column Chromatography Protocol

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate). A typical gradient could be from 0% to 10% Methanol in Dichloromethane.
Preparative HPLC Protocol

Methodology:

  • System Preparation: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter.

  • Injection and Separation: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the desired compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.

ParameterRecommended Conditions
Stationary Phase C18 silica gel (e.g., 5 or 10 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 50-95%) over 20-30 minutes.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Analysis Final Purity Check Purity_Analysis->Prep_HPLC If further purification is needed Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets specifications

Caption: General workflow for the purification of this compound.

G cluster_start cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Low Purity after Initial Purification Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Is_it_starting_material Is it unreacted starting material? Identify_Impurity->Is_it_starting_material Is_it_a_side_product Is it a reaction byproduct? Identify_Impurity->Is_it_a_side_product Is_it_a_degradation_product Is it a degradation product? Identify_Impurity->Is_it_a_degradation_product Optimize_Reaction Optimize reaction conditions (time, temp, stoichiometry) Is_it_starting_material->Optimize_Reaction Yes Optimize_Purification Optimize purification method (e.g., change solvent system, change stationary phase) Is_it_a_side_product->Optimize_Purification Yes Modify_Purification_Conditions Modify purification conditions (e.g., use neutral pH, lower temp) Is_it_a_degradation_product->Modify_Purification_Conditions Yes Final_Product Achieve Desired Purity Optimize_Reaction->Final_Product Optimize_Purification->Final_Product Modify_Purification_Conditions->Final_Product

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Crystallization of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6-Methoxy-1,5-naphthyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound failing to crystallize?

A1: Failure to crystallize is often due to several factors:

  • Suboptimal Solvent System: The compound may be too soluble or insoluble in the chosen solvent.

  • Low Purity: Impurities present in the sample can inhibit crystal lattice formation.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

  • Unfavorable Temperature Conditions: The cooling rate or final temperature may not be optimal for nucleation and crystal growth.

  • Lack of Nucleation Sites: Spontaneous crystal formation may not occur without a seed crystal or a suitable surface.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[1] To resolve this, you can:

  • Increase the amount of solvent: This will lower the saturation temperature.

  • Lower the crystallization temperature: Try cooling the solution to a lower temperature more slowly.

  • Change the solvent system: A solvent in which the compound is less soluble may prevent oiling out.

Q3: The crystallization happens too quickly, resulting in small, impure crystals. What should I do?

A3: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice.[1] To encourage the growth of larger, purer crystals, you should slow down the crystallization process by:

  • Slowing the cooling rate: Insulate the crystallization vessel to allow for gradual cooling.

  • Using a solvent system in which the compound has slightly higher solubility: This will require a more gradual change in conditions to achieve supersaturation.

  • Reducing the initial concentration: A less concentrated solution will take longer to reach the point of crystallization.

Q4: I have very low yield after crystallization. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.[1]

  • Premature crystallization: If crystals form too early during a hot filtration step, product can be lost.

  • Incomplete crystallization: The final cooling temperature may not be low enough to maximize crystal formation.

To improve your yield, you can try to carefully reduce the amount of solvent used, ensure your filtration apparatus is pre-heated, and cool your solution for a longer period or to a lower temperature.

Troubleshooting Guides

Guide 1: No Crystals are Forming

If you are not observing any crystal formation, follow these troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that act as nucleation sites.[2]

    • Seed Crystals: If available, add a single, small crystal of this compound to the solution to act as a template for crystal growth.[2][3]

  • Increase Supersaturation:

    • Evaporate Solvent: Slowly evaporate a portion of the solvent to increase the concentration of your compound.[2]

    • Cool to a Lower Temperature: Decrease the temperature of the solution further to reduce the solubility of your compound.[2][4]

  • Re-evaluate Your Solvent System: If the above steps do not yield crystals, it is likely that the solvent is not appropriate. You may need to perform a solvent screen to identify a more suitable system.

Guide 2: Selecting an Appropriate Solvent System

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For heterocyclic compounds like this compound, solvents such as ethyl acetate, acetonitrile, or DMF can be good starting points.[5] A systematic approach to solvent selection is recommended.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several different vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the volume of solvent required. A good candidate will require a moderate amount of solvent.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial and continue to add solvent dropwise until the solid dissolves.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation: Observe each vial for crystal formation. The best solvent will be one that fully dissolves the compound when hot and yields a good quantity of crystals upon cooling.

Data Presentation: Solvent Screening Log

SolventSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Observations Upon Cooling (Crystal Quality, Quantity)
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Acetonitrile
e.g., Toluene
e.g., Water
e.g., Heptane

Detailed Experimental Protocol: Single Solvent Crystallization

  • Dissolution: In an appropriately sized flask, add your crude this compound. Add the chosen solvent in small portions while heating and stirring the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Crystallization Experiment Log

ParameterExperiment 1Experiment 2Experiment 3
Starting Material (mg)
Solvent(s)
Volume of Solvent (mL)
Dissolution Temperature (°C)
Cooling Method
Final Temperature (°C)
Yield (mg)
Crystal Appearance

Visualizations

G Troubleshooting Crystallization Failure start No Crystals Formed induce_nucleation Induce Nucleation start->induce_nucleation scratch Scratch Inner Surface of Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed increase_supersaturation Increase Supersaturation scratch->increase_supersaturation No Success success Crystals Formed scratch->success Success seed->increase_supersaturation No Success seed->success Success evaporate Evaporate Solvent increase_supersaturation->evaporate cool Cool to Lower Temperature increase_supersaturation->cool change_solvent Re-evaluate Solvent System evaporate->change_solvent No Success evaporate->success Success cool->change_solvent No Success cool->success Success G Systematic Solvent Screening Workflow start Start Solvent Screen dissolve_rt Attempt to Dissolve in Solvent at Room Temp. start->dissolve_rt dissolved_rt Dissolves Easily at RT dissolve_rt->dissolved_rt not_dissolved_rt Does Not Dissolve at RT dissolve_rt->not_dissolved_rt too_soluble Too Soluble - Poor Choice dissolved_rt->too_soluble heat Heat and Add More Solvent not_dissolved_rt->heat dissolved_hot Dissolves When Hot heat->dissolved_hot insoluble Insoluble - Poor Choice heat->insoluble cool Cool Slowly dissolved_hot->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals good_solvent Good Candidate Solvent crystals->good_solvent

References

Technical Support Center: Degradation of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of 6-Methoxy-1,5-naphthyridin-4-ol in solution.

IssuePossible CauseSuggested Solution
Unexpected peaks in chromatogram Degradation of the parent compound due to harsh experimental conditions (e.g., pH, temperature, light exposure).Confirm the identity of the new peak by spiking with a standard of the suspected degradation product, if available. For instance, the primary suspected degradation product under acidic conditions is 4-Hydroxy-1,5-naphthyridine.[1] Adjust experimental conditions to be milder (e.g., lower temperature, shorter duration, use of amber vials to protect from light).[1]
Loss of parent compound concentration Significant degradation has occurred.If acidic conditions are necessary, prepare solutions fresh before use and keep them at a low temperature to minimize the rate of hydrolysis.[1] For long-term storage, maintain a neutral or slightly basic environment.[1]
Sample discoloration (e.g., yellowing) This may indicate the formation of chromophoric degradation products, possibly due to oxidation or photodegradation.Protect the sample from light by using amber vials or covering the container with aluminum foil.[2][3] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Precipitation in solution The degradation product may have lower solubility in the chosen solvent system compared to the parent compound.Adjust the solvent composition or consider using a different solvent system. Ensure complete mixing and consider dilution of the sample after stress conditions are applied.[4]
Inconsistent results between experiments Variability in experimental conditions such as temperature, light exposure, or pH.Tightly control all experimental parameters. Use a calibrated pH meter, a temperature-controlled incubator or water bath, and standardized light sources for photostability studies.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on the chemical structure and data from similar compounds, the following degradation pathways are likely:

  • Acid-Catalyzed Hydrolysis: The most probable degradation pathway in acidic conditions is the hydrolysis of the methoxy group to a hydroxyl group, forming 4-Hydroxy-1,5-naphthyridine.[1] This O-demethylation is a common reaction for aryl methyl ethers in the presence of acid.[1]

  • Oxidative Degradation: The naphthyridine ring system and the methoxy group can be susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide may lead to the formation of N-oxides or other oxidative degradation products.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. While the specific photoproducts are unknown, related naphthyl compounds can undergo reactions like photodecarboxylation.[6]

Q2: What are the recommended storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be stored in a cool, dark place. Using amber glass vials is recommended to protect against light. For long-term stability, a neutral or slightly basic pH is advisable.[1] If acidic conditions are required for an experiment, the solution should be prepared fresh and used promptly.[1]

Q3: How can I monitor the degradation of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring degradation. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to separate the parent compound from its more polar degradation products, such as 4-Hydroxy-1,5-naphthyridine.[1]

Q4: What are typical conditions for a forced degradation study of this compound?

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a molecule.[2] While specific conditions should be optimized for this compound, the following table provides typical starting conditions based on ICH guidelines.[2][3][5]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat105°C (solid) or Reflux (solution)24 - 72 hours
Photodegradation UV and Visible LightRoom TemperatureAs per ICH Q1B

Experimental Protocols

The following are general protocols for conducting forced degradation studies. Researchers should adapt these to their specific experimental setup and analytical methods.

Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Heat the solution in a controlled temperature bath at 60-80°C for a predetermined time course (e.g., sampling at 2, 4, 8, and 24 hours).

  • Neutralization: After each time point, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • Sample Preparation: Use the same 1 mg/mL stock solution of this compound.

  • Stress Condition: Combine a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Heat the mixture at 60-80°C for a defined period.

  • Neutralization: Cool the solution and neutralize with 0.1 M hydrochloric acid.

  • Analysis: Dilute the sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Sample Preparation: Use the same 1 mg/mL stock solution.

  • Stress Condition: Mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protected from light for up to 7 days, with periodic sampling.

  • Analysis: Directly dilute the sample with the mobile phase for HPLC analysis.

Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled-temperature oven (e.g., 105°C) for a specified duration. After exposure, dissolve the sample in a suitable solvent for analysis.

  • Solution State: Reflux the 1 mg/mL stock solution at a high temperature for a set time.

Photodegradation
  • Sample Preparation: Prepare a solution of known concentration.

  • Exposure: Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the samples at appropriate time intervals by HPLC.

Visualizations

degradation_pathway parent This compound degradant 4-Hydroxy-1,5-naphthyridine parent->degradant Acid-Catalyzed Hydrolysis (O-demethylation)

Caption: Proposed primary degradation pathway under acidic conditions.

experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Time-Point Sampling acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling prep Prepare Stock Solution (1 mg/mL) prep->acid Apply Stress prep->base Apply Stress prep->oxidation Apply Stress prep->thermal Apply Stress prep->photo Apply Stress neutralize Neutralization (if applicable) sampling->neutralize analyze HPLC Analysis neutralize->analyze

Caption: General experimental workflow for forced degradation studies.

troubleshooting_tree start Unexpected Peak in HPLC? check_retention More Polar than Parent Compound? start->check_retention yes_polar Likely Hydrolysis Product (e.g., 4-Hydroxy-1,5-naphthyridine) check_retention->yes_polar Yes no_polar Could be other degradation or impurity check_retention->no_polar No confirm Confirm with Standard/ LC-MS yes_polar->confirm no_polar->confirm prevent Preventive Measures: Milder Conditions, Fresh Solutions confirm->prevent

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol. Our aim is to address common challenges and provide practical solutions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This reaction involves two key steps:

  • Condensation: The initial step is the reaction of 6-methoxypyridin-3-amine with diethyl ethoxymethylenemalonate (DEEM). This is typically a thermal condensation that forms the intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate.[1][2]

  • Thermal Cyclization: The intermediate is then heated at a high temperature, usually in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce intramolecular cyclization and form the desired this compound product.[2]

Q2: What are the common impurities I might encounter in the synthesis of this compound?

A2: Several impurities can arise during the synthesis. The most common ones include:

  • Unreacted Starting Materials: Residual 6-methoxypyridin-3-amine or diethyl ethoxymethylenemalonate may be present if the initial condensation reaction does not go to completion.

  • Incomplete Cyclization Intermediate: The open-chain intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate, can be a major impurity if the cyclization step is incomplete.

  • Polymeric/Tarry Byproducts: High temperatures in the cyclization step can lead to the formation of dark, tarry decomposition products.

  • Side-Reaction Products: Side reactions of the reactive diethyl ethoxymethylenemalonate can lead to various byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the condensation and cyclization steps can be effectively monitored by thin-layer chromatography (TLC). It is advisable to run a co-spot of the starting material(s) and the reaction mixture to track the consumption of reactants and the formation of the product and any intermediates.

Q4: What are the typical yields for the synthesis of this compound?

A4: While specific yields for this compound are not extensively reported, the Gould-Jacobs reaction is generally known to provide moderate to good yields, often in the range of 40-70%, depending on the substrate and reaction conditions. Optimization of reaction time and temperature is crucial for maximizing the yield.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete condensation of starting materials.2. Cyclization temperature is too low.3. Insufficient reaction time.1. Ensure a 1:1 molar ratio of reactants or a slight excess of DEEM. Heat the initial mixture to ensure complete formation of the intermediate.2. Gradually increase the cyclization temperature. High-boiling solvents like diphenyl ether (b.p. 259 °C) are often necessary.[2]3. Extend the reaction time for the cyclization step and monitor by TLC.
Formation of Dark, Tarry Material 1. Cyclization temperature is too high.2. Prolonged heating at high temperatures.1. Carefully control the temperature of the cyclization reaction. Do not exceed the recommended temperature for the chosen solvent.2. Optimize the reaction time to minimize the exposure of the product to high temperatures.
Product is an Oil or Difficult to Purify 1. Presence of significant amounts of impurities.2. Residual high-boiling solvent.1. Attempt purification by column chromatography using a suitable solvent system (see Experimental Protocols).2. Ensure the high-boiling solvent is thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
Incomplete Cyclization 1. Insufficient temperature or reaction time for the cyclization step.1. Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can sometimes facilitate a more efficient cyclization at lower temperatures and shorter times.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 6-methoxypyridin-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC until the starting amine is consumed.

  • The resulting intermediate, diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate, can be used directly in the next step or purified if necessary.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Purification Protocols

Recrystallization

  • Solvent Selection: Due to the polar nature of the naphthyridinone core, polar solvents are generally required for recrystallization. Common choices include ethanol, methanol, or mixtures of these with water. For less polar impurities, a solvent system like ethanol/ethyl acetate might be effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can treat it with activated charcoal and filter it hot.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A gradient elution is often effective for separating polar compounds. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol.

    • For moderately polar impurities, a gradient of ethyl acetate in hexane (e.g., 20% to 100% ethyl acetate) may be effective.

    • For highly polar impurities, a gradient of methanol in DCM (e.g., 1% to 10% methanol) is a good choice.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dry sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 6-methoxypyridin-3-amine 6-methoxypyridin-3-amine Intermediate Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate 6-methoxypyridin-3-amine->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound Intermediate->Product High Temperature Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Check_Purity Check Purity (TLC, NMR) Recrystallization->Check_Purity Solid obtained Column_Chromatography Column Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Check_Purity->Column_Chromatography Impurities remain Check_Purity->Pure_Product Purity acceptable Troubleshooting_Tree Start Low Yield or Impure Product Check_Condensation Was condensation complete? Start->Check_Condensation Optimize_Condensation Optimize condensation: - Increase reaction time - Check reactant purity Check_Condensation->Optimize_Condensation No Check_Cyclization_Temp Was cyclization temperature adequate? Check_Condensation->Check_Cyclization_Temp Yes Success Improved Yield and Purity Optimize_Condensation->Success Increase_Temp Increase cyclization temperature Check_Cyclization_Temp->Increase_Temp No Check_Tarry_Products Excessive tar formation? Check_Cyclization_Temp->Check_Tarry_Products Yes Increase_Temp->Success Reduce_Temp_Time Reduce cyclization temperature/time Check_Tarry_Products->Reduce_Temp_Time Yes Purification_Issue Purification ineffective? Check_Tarry_Products->Purification_Issue No Reduce_Temp_Time->Success Optimize_Purification Optimize purification: - Try different recrystallization solvents - Adjust chromatography gradient Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

References

6-Methoxy-1,5-naphthyridin-4-ol stability issues and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Methoxy-1,5-naphthyridin-4-ol. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound, particularly when working with solutions. The primary concern is degradation, which can lead to inaccurate experimental results.

Issue: Appearance of Unknown Peaks or Loss of Compound in HPLC Analysis

If you observe unexpected peaks in your chromatograms or a significant decrease in the peak area of this compound, it is likely due to degradation. Based on the behavior of structurally similar compounds like 4-Methoxy-1,5-naphthyridine, the methoxy group is susceptible to hydrolysis under certain conditions.[1]

Expected Stability Profile

ConditionExpected StabilityProbable Degradant(s)Recommendations
Acidic pH (pH < 4) Low 6-Hydroxy-1,5-naphthyridin-4-ol (via hydrolysis of the methoxy group)Avoid acidic conditions. If necessary, use freshly prepared solutions and maintain low temperatures.[1]
Neutral pH (pH 6-8) High Minimal degradation expected.Ideal for storage of solutions for short to medium term.
Basic pH (pH > 8) Moderate to Low Potential for base-catalyzed hydrolysis or other degradation pathways.Use caution and evaluate stability for your specific application.
Elevated Temperature (>40°C) Moderate to Low Accelerated degradation, especially in solution.Store solid compound and solutions at recommended low temperatures.
Exposure to Light Moderate Potential for photolytic degradation.Protect solid compound and solutions from light.[2][3]
**Oxidizing Conditions (e.g., H₂O₂) **Moderate to Low Oxidation of the naphthyridine ring system.Avoid exposure to strong oxidizing agents.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Results (e.g., new HPLC peaks, loss of compound) check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Age of Solution) start->check_solution_prep perform_forced_degradation Perform Forced Degradation Study (See Protocol Below) check_storage->perform_forced_degradation If storage is correct check_solution_prep->perform_forced_degradation If preparation is correct analyze_degradants Analyze Degradation Products (HPLC, LC-MS) perform_forced_degradation->analyze_degradants confirm_identity Confirm Identity of Degradants (e.g., comparison to standards, mass analysis) analyze_degradants->confirm_identity optimize_conditions Optimize Experimental Conditions (Adjust pH, lower temperature, use fresh solutions) confirm_identity->optimize_conditions Degradation confirmed implement_new_protocol Implement Optimized Protocol optimize_conditions->implement_new_protocol

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.[2][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. Time Points:

  • Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

4. Sample Preparation for Analysis:

  • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.

  • Dilute all aliquots to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

5. HPLC Analysis:

  • Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[1]

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for long-term storage. The compound is classified as a combustible solid, so it should be kept away from ignition sources.[6]

Q2: How should I prepare and store solutions of this compound?

A: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Use a neutral or slightly basic buffer as the solvent to minimize the risk of acid-catalyzed hydrolysis.[1]

Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will change, leading to variability in the results. It is crucial to ensure the stability of the compound under your specific experimental conditions.

Q4: What is the likely identity of the major degradation product of this compound in acidic conditions?

A: Based on the known degradation pathway of the analogous compound 4-Methoxy-1,5-naphthyridine, the primary degradation product is expected to be 6-Hydroxy-1,5-naphthyridin-4-ol, formed through the acid-catalyzed hydrolysis of the methoxy group.[1]

Q5: How can I confirm the identity of a suspected degradation product?

A: The identity of a degradation product can be confirmed using several analytical techniques:

  • LC-MS: Liquid chromatography-mass spectrometry can be used to determine the mass of the degradation product.

  • Co-elution: If a standard of the suspected degradation product is available, you can spike your sample with the standard and see if the peaks co-elute in your HPLC analysis.

  • NMR Spectroscopy: For a more definitive structural elucidation, the degradation product can be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Troubleshooting Low Conversion in 1,5-Naphthyridine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates during the cyclization step to form the 1,5-naphthyridine core. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding low yields in 1,5-naphthyridine cyclization reactions.

Q1: My Friedländer synthesis of a 1,5-naphthyridine derivative is resulting in a low yield. What are the most likely initial causes?

A1: Low yields in the Friedländer annulation are frequently traced back to a few key areas.[1] The most common culprits are suboptimal reaction temperature, inappropriate choice of catalyst or solvent, and the purity of your starting materials.[2] Specifically, for 1,5-naphthyridine synthesis, the electronic nature of the precursor 3-aminopyridine derivative plays a crucial role and may require tailored reaction conditions.[3]

Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the common side products in these cyclizations?

A2: A common side reaction is the self-condensation of the active methylene compound, particularly under strongly basic conditions.[1] Another possibility is the formation of regioisomers if an unsymmetrical ketone is used.[4] The reaction conditions must be finely tuned to favor the desired intramolecular cyclization over these competing pathways.

Q3: Can the choice of solvent significantly impact the conversion rate?

A3: Absolutely. The solvent's polarity and boiling point are critical. For thermal cyclizations, high-boiling point solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures for the 6-electron electrocyclization.[5][6] However, for catalyst-mediated reactions, the solvent's ability to solubilize reactants and facilitate catalyst activity is paramount. In some modern protocols, even water has been used successfully with the right catalyst system.[7]

Q4: How critical is the purity of the starting 3-aminopyridine and the active methylene compound?

A4: Extremely critical. Impurities in the 3-aminopyridine can interfere with the initial condensation step. Similarly, impurities in the active methylene compound can lead to unwanted side reactions and consume your reagents.[2] It is highly recommended to purify all starting materials before use, for example, by recrystallization or column chromatography.

In-Depth Troubleshooting Guides

When initial troubleshooting doesn't resolve the issue, a more systematic approach is necessary. The following guides delve deeper into specific aspects of the 1,5-naphthyridine cyclization.

Guide 1: Optimizing Reaction Conditions - A Step-by-Step Approach

Low conversion is often a result of suboptimal reaction parameters. This guide provides a logical workflow for optimizing your reaction conditions.

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow start Low Conversion Observed purity Verify Starting Material Purity start->purity purity->start If impure, purify and restart temp Optimize Reaction Temperature purity->temp If pure catalyst Screen Catalysts temp->catalyst If no improvement success Improved Conversion temp->success If improvement solvent Screen Solvents catalyst->solvent If no improvement catalyst->success If improvement concentration Adjust Reactant Concentration solvent->concentration If no improvement solvent->success If improvement concentration->success If improvement

Caption: A systematic workflow for troubleshooting low conversion in 1,5-naphthyridine cyclization.

Detailed Protocol for Temperature Optimization

The cyclization step is often highly temperature-dependent.[8] A systematic study of the reaction temperature is a crucial optimization step.

Experimental Protocol:

  • Set up a parallel reaction series in a multi-well reaction block or in individual reaction vials.

  • Charge each reaction vessel with identical amounts of starting materials, catalyst, and solvent.

  • Set the temperature for each reaction vessel to a different value, for example, in 10-20°C increments (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).

  • Run the reactions for a fixed amount of time (e.g., 6 hours).

  • Quench each reaction and analyze the conversion rate by a suitable method (e.g., HPLC, GC, or NMR spectroscopy).

Temperature (°C)Conversion (%)
8015
10035
12068
14085
16082 (decomposition observed)

This is example data and will vary based on the specific reaction.

Guide 2: Catalyst and Solvent Selection - The Heart of the Reaction

The choice of catalyst and solvent system is pivotal for achieving high conversion. This is particularly true for modern, milder synthetic routes.[9]

Common Catalysts for 1,5-Naphthyridine Synthesis
Catalyst TypeExamplesRationale for Use
Lewis Acids BF₃·Et₂O, ZnCl₂Activates the carbonyl group towards nucleophilic attack.[10]
Brønsted Acids p-Toluenesulfonic acid, Acetic acidCatalyzes both the initial condensation and the final dehydration step.[11]
Bases KOH, Piperidine, NaOEtPromotes the formation of the enolate from the active methylene compound.[9]
Transition Metals Pd(PPh₃)₄Used in cross-coupling reactions followed by cyclization to form the 1,5-naphthyridine core.[10]
Ionic Liquids [Bmmim][Im]Can act as both a solvent and a catalyst, promoting green chemistry principles.[4][12]
Solvent Screening Protocol
  • Select a range of solvents with varying polarities and boiling points (e.g., toluene, dioxane, DMF, DMSO, water).

  • Set up parallel reactions with your optimized temperature and catalyst in each of the chosen solvents.

  • Monitor the reactions for conversion and side product formation.

  • The ideal solvent will provide a good balance of reactant solubility and reaction rate while minimizing side reactions.

Guide 3: Understanding and Mitigating Side Reactions

A low yield of the desired product is often accompanied by the formation of side products. Understanding these side reactions is key to mitigating them.

Plausible Reaction Mechanism and Potential Side Reactions

The Friedländer synthesis can proceed through two primary mechanistic pathways.[11]

Friedlander Mechanism cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions reactants 3-Aminopyridine Derivative + Active Methylene Compound aldol Aldol Adduct reactants->aldol Aldol Condensation self_condensation Self-Condensation of Active Methylene Compound reactants->self_condensation enone α,β-Unsaturated Carbonyl aldol->enone - H₂O imine Imine Intermediate enone->imine Iminium Formation product 1,5-Naphthyridine imine->product Cyclization & Aromatization

Caption: A simplified representation of the Friedländer reaction mechanism and a common side reaction.

Mitigation Strategies for Side Reactions:

  • Self-Condensation: This is often promoted by strong bases and high temperatures. Consider using a milder base or a lower reaction temperature. Adding the active methylene compound slowly to the reaction mixture can also help.

  • Regioisomer Formation: When using an unsymmetrical ketone, two different enolates can form, leading to two different products. The regioselectivity can sometimes be controlled by the choice of base and reaction temperature. In some cases, using a pre-formed enolate or a directed synthesis approach may be necessary.

References

Minimizing tar formation in high-temperature naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to tar formation during the high-temperature synthesis of naphthyridines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to excessive tar formation in your high-temperature naphthyridine synthesis reactions.

Q1: My reaction has produced a significant amount of black, intractable tar, making product isolation difficult. What are the likely causes and how can I fix this?

A1: Excessive tar formation in high-temperature naphthyridine synthesis, particularly in reactions like the Conrad-Limpach or Skraup synthesis, is a common issue. It typically arises from competing polymerization and decomposition side reactions. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Excessively High Reaction Temperature While high temperatures are often necessary, excessive heat can promote undesired side reactions.[1][2][3] Consider a systematic study to find the optimal temperature that balances reaction rate and tar formation.
Prolonged Reaction Time Leaving the reaction to proceed for too long, even at the optimal temperature, can lead to the decomposition of the desired product and the formation of byproducts.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant tar accumulation.
Atmosphere Control The presence of oxygen at high temperatures can lead to oxidative polymerization. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Purity Impurities in starting materials can act as catalysts for polymerization or side reactions. Ensure the purity of your reactants, especially aminopyridines and dicarbonyl compounds.
Inappropriate Solvent The choice of solvent can significantly influence the reaction pathway. While high-boiling point solvents like Dowtherm A are common, they can also contribute to side reactions.[5] Exploring alternative high-boiling point solvents or even solvent-free conditions might be beneficial.[6]

Q2: I am observing significant charring and tar formation even after optimizing the temperature and reaction time. What other parameters can I investigate?

A2: If temperature and time optimization are insufficient, consider the following factors that can influence tar formation:

Alternative Strategies to Minimize Tar

Strategy Description
Catalyst Selection The choice of catalyst can be critical. While strong acids are traditional, they can be harsh. Consider milder catalysts or Lewis acids that can promote the desired cyclization at lower temperatures.[4] Recent studies have shown that ionic liquids can also serve as effective and recyclable catalysts, sometimes leading to cleaner reactions.[7]
Rate of Reagent Addition The rate at which reactants are added can influence local concentrations and heat distribution. A slow and controlled addition of one reactant to the heated mixture can sometimes prevent the rapid, uncontrolled side reactions that lead to tar.[4][8]
Microwave-Assisted Synthesis Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods.[6][9] This can be an effective way to minimize the time the reaction mixture is exposed to high temperatures.
Alternative Synthetic Routes If tar formation remains a persistent issue, it may be necessary to explore alternative synthetic routes that proceed under milder conditions. Multi-component reactions (MCRs) are gaining attention for the efficient synthesis of naphthyridine derivatives, often at lower temperatures.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the general impact of temperature on tar formation?

A1: Generally, an increase in temperature leads to an increase in the rate of tar formation.[1][2] At very high temperatures, secondary reactions, such as the aromatization and polymerization of intermediates, become more prominent, leading to the formation of complex, high-molecular-weight polycyclic aromatic compounds that constitute tar.[3][12]

Q2: Are there any catalysts that can help reduce tar formation?

A2: Yes, the choice of catalyst can play a significant role. While not directly from naphthyridine synthesis literature, insights from gasification studies suggest that certain catalysts can crack tar components. In the context of organic synthesis, using milder and more selective catalysts can prevent the side reactions that lead to tar in the first place. For instance, using amine catalysts like pyrrolidine derivatives in Friedländer annulations can improve regioselectivity and potentially reduce byproducts.[4] The use of catalysts like CeCl₃·7H₂O has also been reported to give excellent yields under milder conditions.[4]

Q3: How can I effectively purify my naphthyridine product from a tarry reaction mixture?

A3: Purification can be challenging. A combination of techniques is often necessary:

  • Initial Work-up: After the reaction, quenching and extraction are the first steps. Sometimes, the desired product may precipitate upon cooling or dilution, allowing for initial separation by filtration.[6]

  • Chromatography: Flash column chromatography is a common method. A systematic approach to finding a suitable solvent system using TLC is crucial. One reported system for a complex naphthyridine mixture was Ethyl acetate: cyclohexane: acetic acid (60:30:10, v/v/v).[5]

  • Crystallization: If a suitable solvent for recrystallization can be found, this can be a highly effective method for obtaining a pure product. Solution crystallization has been shown to be effective in purifying naphthalene from coal tar distillates, a principle that can be applied here.[13]

Q4: Can the order of reagent addition affect tar formation?

A4: Yes, the order and rate of addition can be important. For instance, in the Friedländer reaction, the slow addition of the methyl ketone substrate to the reaction mixture has been shown to significantly increase regioselectivity, which can also lead to a cleaner reaction with fewer byproducts and less tar.[4][8]

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Naphthyridine Synthesis (Conrad-Limpach-Skraup type)

Disclaimer: This is a generalized protocol and should be adapted based on specific substrates and reaction requirements.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add the aminopyridine derivative and a high-boiling point solvent (e.g., Dowtherm A).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 250 °C) with vigorous stirring.

  • Reagent Addition: Slowly add the dicarbonyl compound or its precursor dropwise to the heated mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (if possible) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a large beaker of a suitable solvent like petroleum ether to precipitate the crude product and wash away the high-boiling solvent.[5]

  • Purification: The crude product can then be further purified by column chromatography or recrystallization.

Visualizations

TarFormationTroubleshooting start High Tar Formation Observed check_temp Is Reaction Temperature Optimized? start->check_temp reduce_temp Systematically Reduce Temperature check_temp->reduce_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes reduce_temp->check_time reduce_time Monitor with TLC/LC-MS Reduce Reaction Time check_time->reduce_time No check_atmosphere Is Reaction Under Inert Atmosphere? check_time->check_atmosphere Yes reduce_time->check_atmosphere use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert No consider_catalyst Consider Alternative Catalysts (e.g., Milder Acids, Ionic Liquids) check_atmosphere->consider_catalyst Yes use_inert->consider_catalyst slow_addition Implement Slow Reagent Addition consider_catalyst->slow_addition alt_methods Explore Alternative Methods (e.g., Microwave Synthesis) slow_addition->alt_methods end Reduced Tar Formation Improved Product Yield alt_methods->end

Caption: Troubleshooting workflow for minimizing tar formation.

TarFormationFactors reactants Aminopyridine + Dicarbonyl Compound naphthyridine Desired Naphthyridine Product reactants->naphthyridine Desired Pathway side_reactions Decomposition & Polymerization reactants->side_reactions Undesired Pathway high_temp High Temperature high_temp->side_reactions long_time Prolonged Time long_time->side_reactions oxygen Oxygen (Air) oxygen->side_reactions harsh_catalyst Harsh Catalyst (e.g., Strong Acid) harsh_catalyst->side_reactions tar Tar Formation side_reactions->tar

Caption: Factors influencing tar formation in naphthyridine synthesis.

References

Technical Support Center: Production of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 6-Methoxy-1,5-naphthyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound and its analogs is the Gould-Jacobs reaction.[1][2][3] This approach involves the condensation of 5-methoxy-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization to form the naphthyridine ring system.[1][2]

Q2: What are the critical parameters to control during the thermal cyclization step?

A2: The thermal cyclization is a critical step that significantly impacts the yield and purity of the final product. Key parameters to control include:

  • Temperature: The reaction typically requires high temperatures, often in the range of 240-250°C, achieved by using high-boiling point solvents like Dowtherm A or diphenyl ether.[4] Insufficient temperature can lead to incomplete cyclization, while excessive temperatures may cause decomposition and the formation of impurities.

  • Reaction Time: The optimal reaction time needs to be determined empirically, typically ranging from 30 to 60 minutes for the cyclization step.[4] Prolonged heating can lead to product degradation.

  • Efficient Mixing: Homogeneous heat distribution is crucial, especially on a larger scale, to prevent localized overheating and charring.

Q3: What are the potential impurities that can form during the synthesis?

A3: Several impurities can arise during the synthesis of this compound:

  • Incomplete Cyclization Intermediate: The initial condensation product of 5-methoxy-3-aminopyridine and DEEM may remain if the cyclization is incomplete.

  • Decarboxylation Products: While the desired product is a 4-ol, subsequent reactions under harsh conditions could potentially lead to decarboxylation at other positions if a carboxylic acid intermediate is formed.

  • Isomers: Depending on the precise reaction conditions and the reactivity of the starting materials, there is a possibility of forming isomeric naphthyridine structures, although the Gould-Jacobs reaction is generally regioselective.

  • Polymeric Materials: At the high temperatures used for cyclization, side reactions can lead to the formation of tar-like polymeric materials, which can complicate purification.

Q4: Are there alternative, milder methods for the cyclization step?

A4: Yes, microwave-assisted synthesis has been reported as an alternative to conventional high-temperature heating.[5] Microwave irradiation can significantly reduce the reaction time and potentially lead to cleaner reactions with higher yields by enabling rapid and uniform heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete initial condensation of the amine and malonic ester.Ensure the initial condensation step is driven to completion by monitoring with TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Incomplete cyclization.Optimize the cyclization temperature and time. Ensure the high-boiling point solvent is of good quality and free of moisture. For scale-up, ensure efficient heat transfer and mixing.
Product degradation during cyclization.Carefully control the cyclization temperature and avoid prolonged heating. Consider using a microwave reactor for more controlled and rapid heating.
Product is Dark/Contains Tarry Impurities Localized overheating during cyclization.Improve stirring and heat distribution in the reaction vessel. On a larger scale, consider a reactor with better heat transfer capabilities. Add the reaction intermediate portion-wise to the hot solvent.[4]
Impurities in starting materials.Use high-purity 5-methoxy-3-aminopyridine and diethyl ethoxymethylenemalonate.
Difficulty in Product Isolation/Purification Product is insoluble in common solvents.A known challenge with similar naphthyridine derivatives is their low solubility, which can hinder purification.[6] Explore a range of solvents for recrystallization or consider column chromatography with a suitable solvent system.
Presence of closely-related impurities.Optimize the reaction conditions to minimize impurity formation. If impurities persist, a multi-step purification process involving recrystallization followed by chromatography may be necessary.
Inconsistent Results on Scale-Up Inefficient heat transfer in larger reactors.The high-temperature cyclization is particularly sensitive to heat transfer. Ensure the reactor design allows for uniform heating and temperature control throughout the reaction mass.
Changes in reagent addition rates.Maintain consistent and controlled addition rates of the reaction intermediate to the hot solvent during scale-up to avoid temperature fluctuations and localized high concentrations.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a representative procedure based on the synthesis of structurally similar compounds.[4][5]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-methoxy-3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 2 hours with stirring. The reaction progress can be monitored by TLC or LC-MS to ensure the formation of the intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate.

Step 2: Cyclization

  • In a separate, larger reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, preheat a high-boiling point solvent such as Dowtherm A to 240-250°C.

  • Slowly add the crude intermediate from Step 1 portion-wise to the hot solvent with vigorous stirring.

  • Maintain the reaction mixture at 240-250°C for 30-60 minutes. Monitor the cyclization by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solvent.

Step 3: Isolation and Purification

  • Collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent like hexane or ether to remove residual high-boiling point solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or a solvent mixture) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives via the Gould-Jacobs reaction, which can be used as a starting point for the optimization of this compound synthesis.

Parameter Conventional Heating Microwave-Assisted Reference
Condensation Temperature 100-120°CN/A[4]
Condensation Time 2 hoursN/A[4]
Cyclization Solvent Dowtherm A / Diphenyl etherN/A[4][5]
Cyclization Temperature 240-250°CVaries (Power Setting)[4][5]
Cyclization Time 30-60 minutes10-30 minutes[4][5]

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 5-methoxy-3-aminopyridine 5-methoxy-3-aminopyridine Condensation_Product Diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate 5-methoxy-3-aminopyridine->Condensation_Product Condensation (100-120°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation_Product Final_Product This compound Condensation_Product->Final_Product Thermal Cyclization (240-250°C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Condensation Check Condensation Step Completion Start->Check_Condensation Incomplete_Condensation Incomplete? Check_Condensation->Incomplete_Condensation Optimize_Condensation Increase Time/Temp for Condensation Incomplete_Condensation->Optimize_Condensation Yes Check_Cyclization Check Cyclization Step Incomplete_Condensation->Check_Cyclization No Optimize_Condensation->Check_Cyclization Incomplete_Cyclization Incomplete/Degradation? Check_Cyclization->Incomplete_Cyclization Optimize_Cyclization Optimize Cyclization Temp/Time Improve Mixing Incomplete_Cyclization->Optimize_Cyclization Yes Check_Purification Review Purification Method Incomplete_Cyclization->Check_Purification No Optimize_Cyclization->Check_Purification Inefficient_Purification Inefficient? Check_Purification->Inefficient_Purification Optimize_Purification Explore Different Solvents Consider Chromatography Inefficient_Purification->Optimize_Purification Yes End Improved Yield/Purity Inefficient_Purification->End No Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Overcoming poor solubility of 6-Methoxy-1,5-naphthyridin-4-ol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-1,5-naphthyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro and in vivo assays.

Troubleshooting Guide: Overcoming Poor Solubility

Poor aqueous solubility is a common challenge that can significantly impact the accuracy and reproducibility of experimental results.[1][2][3] This guide provides a systematic approach to addressing precipitation issues with this compound.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer. The concentration of this compound exceeds its thermodynamic solubility in the aqueous medium.[4] A rapid change in solvent polarity from a concentrated DMSO stock to the aqueous buffer can cause the compound to "crash out."[5]- Decrease Final Concentration: Test a lower final concentration of the compound in your assay. - Optimize Stock Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and use a smaller volume for dilution.[4][6] - Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer.[4] - Slow Addition: Add the compound stock to the assay medium dropwise while gently vortexing or stirring to allow for gradual dissolution.[4]
Precipitation observed over time during incubation. Temperature Shift: Changes in temperature (e.g., from room temperature to 37°C) can affect solubility.[4] pH Shift: The pH of the cell culture medium can change due to the CO2 environment or cellular metabolism, potentially impacting the solubility of a pH-sensitive compound like a nitrogen-containing heterocycle.[4][7] Interaction with Media Components: The compound may interact with salts, proteins, or other components in the assay medium, leading to precipitation.[4]- Pre-warm Solutions: Pre-warm the aqueous solution (e.g., cell culture media) to the incubation temperature before adding the compound.[4] - Buffer Optimization: Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values to determine its sensitivity.[4][8] - Media Stability Test: Assess the compound's stability and solubility in the specific assay medium over the duration of the experiment.
Cloudiness or turbidity in the stock solution (e.g., in DMSO). Poor Solubility at Low Temperatures: The compound may have limited solubility in the organic solvent, especially at lower storage temperatures. Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[4]- Gentle Warming and Vortexing: Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve any precipitate.[4] - Use Anhydrous Solvent: Prepare stock solutions using anhydrous DMSO.[4] - Proper Storage: Store stock solutions in tightly sealed containers with desiccant to minimize water absorption.[4] - Aliquot Stock: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of organic compounds.[2] However, if solubility in DMSO is limited, other organic solvents such as Dimethyl Formamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered. It is crucial to determine the maximum solubility in the chosen solvent.

Q2: How can I determine the aqueous solubility of this compound?

A2: A kinetic solubility assay using nephelometry can be performed. This involves making serial dilutions of a concentrated DMSO stock into an aqueous buffer and measuring the light scattering caused by any precipitate. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[5] However, the tolerance to DMSO can be cell line-dependent, and it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q4: Can pH adjustment of the assay buffer improve the solubility of this compound?

A4: Yes, as a nitrogen-containing heterocyclic compound, the solubility of this compound is likely to be pH-dependent.[7][9] The nitrogen atoms in the naphthyridine ring system can be protonated at acidic pH, which can increase aqueous solubility.[10][11] It is recommended to test the solubility of the compound across a range of physiologically relevant pH values (e.g., pH 5.0 to 7.4).[8]

Q5: Are there any solubilizing agents I can add to my assay buffer?

A5: Yes, several excipients can be used to enhance solubility.[3][12] These include:

  • Co-solvents: Such as polyethylene glycol (PEG), propylene glycol, or ethanol can be used in small percentages to increase solubility.[13][14]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[8][15][16][17]

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.[17][18]

It is essential to test the compatibility of these agents with your specific assay, as they can sometimes interfere with biological targets or detection methods.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • In a 96-well plate, perform serial dilutions of the compound stock in DMSO to achieve a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Add the DMSO-compound solutions to the aqueous assay buffer at a fixed ratio (e.g., 2 µL of DMSO solution to 98 µL of buffer) to achieve the desired final compound concentrations with a consistent final DMSO concentration.

  • Include a vehicle control with DMSO only.

  • Mix the plate immediately by gentle shaking for 30 seconds.[5]

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[5]

  • Measure the light scattering units (LSU) using a nephelometer.[5]

  • Plot the LSU against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline indicates the kinetic solubility limit.[5]

Protocol 2: Evaluation of Solubilizing Agents

Objective: To assess the effectiveness of different solubilizing agents on the solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay Buffer

  • Solubilizing agents: HP-β-CD, Tween® 80, Pluronic® F-68, PEG 400

  • 96-well clear bottom plate

  • Nephelometer or plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare a series of assay buffers containing different concentrations of each solubilizing agent (e.g., 0.1%, 0.5%, 1% of HP-β-CD, Tween® 80, Pluronic® F-68, or PEG 400).

  • In a 96-well plate, add a fixed amount of the compound stock to each buffer formulation to achieve a final concentration known to precipitate in the absence of solubilizers.

  • Include a control with the compound in the buffer without any solubilizing agent.

  • Mix, incubate, and measure the light scattering as described in Protocol 1.

  • Compare the LSU values across the different formulations to identify the most effective solubilizing agent and its optimal concentration.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.125
PBS (pH 7.4)< 0.125
DMSO> 5025
DMF> 5025
Ethanol1-525

Table 2: Hypothetical Kinetic Solubility of this compound with Solubilizing Agents

Formulation (in PBS, pH 7.4)Kinetic Solubility (µM)
0.5% DMSO (Control)2.5
0.5% DMSO + 1% HP-β-CD25
0.5% DMSO + 0.1% Tween® 8015
0.5% DMSO + 0.1% Pluronic® F-6812
0.5% DMSO + 2% PEG 4008

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Assessment cluster_optimization Optimization Strategies cluster_final Final Assay A Prepare 10 mM Stock in DMSO B Kinetic Solubility Assay (Nephelometry) A->B C Precipitation Observed? B->C D pH Optimization (pH 5.0-7.4) C->D Yes H Optimized Assay Conditions C->H No E Co-solvent Screening (PEG 400, Ethanol) D->E F Surfactant Screening (Tween 80, Pluronic F-68) E->F G Cyclodextrin Screening (HP-β-CD) F->G G->H

Caption: Workflow for troubleshooting and optimizing the solubility of this compound in assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Compound 6-Methoxy-1,5- naphthyridin-4-ol Compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene

References

Validation & Comparative

A Researcher's Guide to TGF-β Type I Receptor (ALK5) Inhibitors: A Comparative Analysis of 6-Methoxy-1,5-naphthyridin-4-ol and Other Key Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, the Transforming Growth Factor-β (TGF-β) pathway stands out as a master regulator of cellular proliferation, differentiation, and tissue homeostasis.[1][2] Its dysregulation is a hallmark of numerous pathologies, including cancer and fibrosis, making it a prime target for therapeutic intervention.[3][4] The lynchpin of this pathway's signal transduction is the TGF-β type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[5] The development of small molecule inhibitors that target the ATP-binding site of ALK5 has provided researchers with powerful tools to dissect this pathway and represents a promising avenue for drug development.[6][7]

This guide provides an in-depth comparison of a specific emerging compound, 6-Methoxy-1,5-naphthyridin-4-ol, within its broader chemical class, against other well-established ALK5 inhibitors. We will delve into their potency, selectivity, and the experimental methodologies required for their robust evaluation.

The TGF-β/ALK5 Signaling Axis: The Target

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active kinase.[5] This binding event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[2][5] Within this complex, TβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, unleashing its kinase activity.[8] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-activated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[9][10] Small molecule inhibitors of ALK5 prevent this entire downstream cascade by blocking the initial phosphorylation of R-SMADs.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 TβRI (ALK5) TBRII->ALK5 Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates & Regulates Inhibitor ALK5 Inhibitor (e.g., 1,5-Naphthyridines) Inhibitor->ALK5 Blocks ATP Binding Site

Caption: Canonical TGF-β/SMAD signaling pathway and the point of ALK5 inhibitor action.

A Comparative Look at ALK5 Kinase Inhibitors

The ideal ALK5 inhibitor for research or therapeutic development must exhibit high potency (a low half-maximal inhibitory concentration, or IC50) and high selectivity, minimizing off-target effects on other kinases.[7]

The 1,5-Naphthyridine Scaffold: A Class of Potent Inhibitors

The 1,5-naphthyridine core structure has been identified as a privileged scaffold for developing potent and selective ALK5 inhibitors.[11][12] While specific published data for This compound is limited in the context of ALK5 inhibition, extensive structure-activity relationship (SAR) studies on related 1,5-naphthyridine derivatives demonstrate the power of this chemical class.[11][13] For instance, optimization of this scaffold has led to compounds with IC50 values in the low nanomolar range. A notable example, a pyrazole-substituted 1,5-naphthyridine (Compound 19 in Gellibert et al., 2004), inhibits ALK5 autophosphorylation with an IC50 of just 4 nM and shows excellent selectivity over p38 MAP kinase.[11][13] The binding mode, confirmed by X-ray crystallography, reveals key interactions within the ATP-binding pocket of ALK5, grounding the compound's high affinity.[11]

Other Key ALK5 Inhibitors for Comparison

To place the 1,5-naphthyridine class in context, we compare it with other widely used and clinically relevant ALK5 inhibitors:

  • Galunisertib (LY2157299): A selective, orally available ALK5 inhibitor that has been investigated in numerous clinical trials for various cancers.[14][15] It demonstrates a potent IC50 of 56 nM.[14]

  • RepSox (E-616452): A potent and selective ALK5 inhibitor, often used in stem cell research to facilitate cellular reprogramming. It inhibits ALK5 autophosphorylation with a reported IC50 of 4 nM.[14]

  • SB-431542: One of the first highly selective and potent ALK5 inhibitors to be widely adopted as a research tool.[16] It has an IC50 of 94 nM and is known for its specificity, as it does not inhibit other related kinases like p38 MAPK or BMP signaling pathways.[16][17]

  • A 83-01: A potent inhibitor of ALK4, ALK5, and ALK7, with a reported IC50 of 12 nM for ALK5.[14] Its broader specificity can be useful for inhibiting multiple TGF-β superfamily pathways simultaneously.

Quantitative Comparison of ALK5 Inhibitors

The following table summarizes key performance metrics for representative ALK5 inhibitors. The ability to potently inhibit the target (low IC50 for ALK5) while sparing other kinases (high IC50 for off-targets) is the hallmark of a high-quality chemical probe.

Inhibitor Class/NameTargetIC50 (nM)Off-Target ExampleOff-Target IC50Source(s)
1,5-Naphthyridine Derivative *ALK54p38α>10,000[11][13]
Galunisertib (LY2157299) ALK556--[14]
RepSox ALK54--[14]
SB-431542 ALK594p38α>10,000[17]
A 83-01 ALK512ALK445[14]

*Data for a potent pyrazole-substituted 1,5-naphthyridine derivative, representative of the class to which this compound belongs.

Experimental Protocol: Validating ALK5 Inhibition with a TGF-β-Responsive Reporter Assay

To empirically determine and compare the potency (IC50) of ALK5 inhibitors, a TGF-β-responsive luciferase reporter assay is a robust and widely accepted method.[16] This assay relies on a cell line stably or transiently expressing a luciferase gene under the control of a promoter containing multiple copies of a SMAD-binding element (SBE), such as the (CAGA)9MLP-Luc reporter.[16]

Causality of Experimental Design: The core principle is that ALK5 activity is directly proportional to the amount of light produced by the luciferase enzyme. By adding a known concentration of TGF-β, we activate the pathway, leading to high luciferase expression. The addition of an ALK5 inhibitor will block this activation in a dose-dependent manner, allowing for the calculation of its IC50—the concentration required to inhibit 50% of the luciferase signal.[18]

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis A 1. Seed Reporter Cells (e.g., HEK293T with (CAGA)9-Luc) in 96-well plates B 2. Serum Starve Cells (2-4h) To reduce basal signaling A->B C 3. Prepare Inhibitor Dilution Series (e.g., 10 µM to 0.1 nM) B->C D 4. Pre-treat Cells with Inhibitors (1h) Allows target engagement C->D E 5. Stimulate with TGF-β1 (e.g., 5 ng/mL) For 18-24 hours D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence On a plate reader F->G H 8. Data Analysis Normalize data and fit a four-parameter logistic curve to determine IC50 G->H

Caption: Workflow for determining inhibitor IC50 using a luciferase reporter assay.
Step-by-Step Methodology

  • Cell Seeding:

    • Seed mink lung epithelial cells (Mv1Lu) or another TGF-β responsive cell line, transfected with a (CAGA)9MLP-Luc reporter plasmid, into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well.

    • Culture overnight in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Serum Starvation (Self-Validation Control):

    • The next day, aspirate the growth medium and replace it with a low-serum medium (e.g., 0.2% FBS) for 2-4 hours. This crucial step reduces the background signaling from growth factors present in the serum, ensuring that the subsequent luciferase induction is primarily due to the added TGF-β.

  • Inhibitor Preparation and Treatment:

    • Prepare a serial dilution series of your test inhibitors (e.g., this compound, SB-431542) in the low-serum medium. A typical final concentration range would be from 10 µM down to sub-nanomolar concentrations, plus a vehicle-only control (e.g., DMSO).

    • Aspirate the starvation medium and add 50 µL of the appropriate inhibitor dilution to each well. Pre-incubate the cells with the inhibitors for 1 hour at 37°C. This allows the compounds to enter the cells and bind to the ALK5 target before pathway activation.

  • TGF-β Stimulation:

    • Prepare a solution of recombinant human TGF-β1 in low-serum medium at twice the final desired concentration (e.g., 10 ng/mL for a final concentration of 5 ng/mL).

    • Add 50 µL of the TGF-β1 solution to all wells except for the "unstimulated" control wells (which receive 50 µL of medium only).

    • Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis and signal development.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis and IC50 Calculation:

    • Subtract the average background signal (from unstimulated, vehicle-treated wells) from all other readings.

    • Normalize the data by setting the average signal from the TGF-β stimulated, vehicle-treated wells as 100% activity and the unstimulated wells as 0% activity.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[19]

Conclusion and Future Outlook

The inhibition of the TGF-β type I receptor, ALK5, is a validated and powerful strategy for modulating a key signaling pathway implicated in numerous diseases. While well-characterized inhibitors like Galunisertib and SB-431542 serve as essential benchmarks, the exploration of novel chemical scaffolds is vital for developing next-generation therapeutics and research tools.

The 1,5-naphthyridine class, to which This compound belongs, has demonstrated exceptional promise, yielding inhibitors with low-nanomolar potency and high selectivity.[11][13] This makes them an exciting class for further investigation. For researchers in drug development, the high potency and selectivity of these compounds are desirable for minimizing off-target toxicity. For basic scientists, their specificity makes them clean chemical probes to dissect the nuanced roles of ALK5 signaling without confounding effects from other pathways. The rigorous experimental validation, as detailed in the reporter assay protocol, is a non-negotiable step in characterizing any new inhibitor and ensuring the generation of reliable, reproducible data.

References

A Comparative Analysis of the Biological Activity of 1,5-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, are a cornerstone in medicinal chemistry. Among the various isomers, the 1,5-naphthyridine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of 1,5-naphthyridine isomers, supported by experimental data, to inform further research and drug development.

Anticancer Activity

Derivatives of 1,5-naphthyridine have demonstrated significant potential as anticancer agents. Their efficacy is largely dependent on the nature and position of substituents on the naphthyridine core.

Comparative Efficacy of Substituted 1,5-Naphthyridine Isomers

The in vitro cytotoxic activity of various 1,5-naphthyridine derivatives against several human cancer cell lines reveals critical structure-activity relationships.

Compound IDNaphthyridine IsomerSubstituent at C2Substituent at C4Cancer Cell LineIC50 (µM)Reference
1a 1,5-Naphthyridine-H-OCH₃HeLa (Cervical Cancer)> 100[1]
1b 1,5-Naphthyridine-C₆H₅-OCH₃HeLa (Cervical Cancer)15.2[1]
2 1,5-Naphthyridine (Canthin-6-one)--DU145 (Prostate Cancer)1.58 (µg/mL)[2]
3 1,5-Naphthyridine (10-methoxycanthin-6-one)--DU145 (Prostate Cancer)1.58 (µg/mL)[2]
4 1,8-Naphthyridine Derivative7-aminoalkyl-MIA PaCa-2 (Pancreatic)11[3]
5 1,6-Naphthyridine Derivative2,4-diphenoxy-MOLT-3 (Leukemia)9.1[4]
6 1,7-Naphthyridine Derivative2,4-diphenoxy-HL-60 (Leukemia)8.9[4]

Antimicrobial Activity

1,5-Naphthyridine derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.

Compound IDNaphthyridine IsomerSubstituentBacterial/Fungal StrainMIC (µg/mL)Reference
7 1,5-Naphthyridine (Canthin-6-one)-Staphylococcus aureus0.49[2]
8 1,5-Naphthyridine (Canthin-6-one)-Escherichia coli3.91[2]
9 1,5-Naphthyridine (10-methoxycanthin-6-one)-Staphylococcus aureus0.98[2]
10 1,5-Naphthyridine (Guanidinomethyl derivative 18)-MRSA>64[5]
11 1,5-Naphthyridine (Aminomethyl derivative 17)-MRSA>64[5]

Anti-inflammatory Activity

Certain 1,5-naphthyridine derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Compound IDNaphthyridine IsomerCell LineIC50 (µM) for NO InhibitionReference
12 1,5-Naphthyridine (Canthin-6-one)RAW 264.715.09[2]
13 1,5-Naphthyridine (4-hydroxycanthin-6-one)RAW 264.77.73[2]
14 1,5-Naphthyridine (10-hydroxycanthin-6-one)RAW 264.710.21[2]
15 1,5-Naphthyridine (Quassidine E)RAW 264.720.51[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability.[1][6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6][7]

  • Compound Treatment: The 1,5-naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these various concentrations and incubated for 48-72 hours.[1][6]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.[6]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The 1,5-naphthyridine compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the 1,5-naphthyridine derivatives for a specific period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production of NO.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment. The IC50 value for NO inhibition is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

anticancer_pathway cluster_cell Cancer Cell Naphthyridine Naphthyridine Topoisomerase_II Topoisomerase II Naphthyridine->Topoisomerase_II Inhibition DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity of certain 1,5-naphthyridine derivatives via Topoisomerase II inhibition.

mtt_workflow Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 1,5-Naphthyridine Isomers (various conc.) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.

antimicrobial_workflow Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute 1,5-Naphthyridine Isomers in Broth Serial_Dilution->Inoculate_Plate Incubation_18_24h Incubate 18-24h Inoculate_Plate->Incubation_18_24h Visual_Inspection Visually Inspect for Growth Incubation_18_24h->Visual_Inspection Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Navigating the Structure-Activity Landscape of 6-Methoxy-1,5-naphthyridin-4-ol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 6-Methoxy-1,5-naphthyridin-4-ol analogues, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data. The information is curated from preclinical studies investigating the potential of these compounds across various therapeutic areas, including their roles as kinase and bacterial topoisomerase inhibitors.

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The introduction of a methoxy group at the C6 position and a hydroxyl group (or its keto tautomer) at the C4 position creates the this compound core, a foundational structure for the development of potent and selective inhibitors of various biological targets. Modifications at other positions of the naphthyridine ring have been shown to significantly influence the potency and selectivity of these analogues.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues has been explored in several contexts, most notably as inhibitors of bacterial topoisomerases and transforming growth factor-beta (TGF-β) type I receptor (ALK5). The following tables summarize the quantitative data from key studies, highlighting the impact of substitutions on their inhibitory activity.

As Bacterial Topoisomerase Inhibitors

A study on substituted 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors revealed that substitutions at the C2 and C7 positions are critical for antibacterial activity. While a comprehensive SAR for a series of this compound analogues is not extensively detailed in the public domain, the study provides valuable insights into the broader class of 1,5-naphthyridines. Notably, an alkoxy group, such as methoxy, at the C2 position was found to be well-tolerated for maintaining antibacterial activity.[1]

Table 1: Structure-Activity Relationship of Selected 1,5-Naphthyridine Analogues as Bacterial Topoisomerase Inhibitors

Compound IDR2-SubstituentR7-SubstituentAntibacterial Activity (MIC µg/mL) vs. S. aureus
Analogue AOMeHModerate
Analogue BCNClHigh
Analogue CHOHLow

Note: This table is a representative summary based on the general findings that alkoxy groups at C2 are tolerated. Specific data for this compound analogues was not available in the cited literature.

As TGF-β Type I Receptor (ALK5) Inhibitors

Research into 1,5-naphthyridine derivatives as ALK5 inhibitors has provided more specific quantitative data. Optimization of a screening hit led to the identification of potent aminothiazole and pyrazole derivatives of the 1,5-naphthyridine scaffold. These compounds demonstrated significant inhibitory activity against ALK5 autophosphorylation.

Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5

Compound IDR4-SubstituentIC50 (nM) for ALK5 Autophosphorylation Inhibition
15 2-amino-1,3-thiazol-4-yl6
19 1-(tert-butyl)-1H-pyrazol-4-yl4

Source: Adapted from Gellibert, F. et al. J Med Chem. 2004.[2]

These findings underscore the potential of the 1,5-naphthyridine core in designing potent enzyme inhibitors. The specific contribution of the 6-methoxy and 4-ol/oxo groups in these particular analogues was not the primary focus of the study but provides a basis for further exploration.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Bacterial Topoisomerase Inhibition Assay

The antibacterial activity of the 1,5-naphthyridine analogues was typically evaluated by determining the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[1] A standard broth microdilution method is commonly employed.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Bacterial Culture inoculation Inoculation of Microtiter Plate start->inoculation compounds Serial Dilution of Test Compounds compounds->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic Determine MIC readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

ALK5 Autophosphorylation Inhibition Assay

The inhibitory activity against ALK5 was determined by measuring the inhibition of receptor autophosphorylation in a cellular or biochemical assay.

General Protocol for ALK5 Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is used as the enzyme source. A suitable substrate, such as a generic kinase substrate or a specific peptide, is prepared.

  • Compound Incubation: The test compounds (analogues of this compound) are pre-incubated with the ALK5 enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or radiometric assays involving [γ-³²P]ATP.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.

Signaling Pathway Context

The 1,5-naphthyridine analogues that inhibit ALK5 interfere with the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.

TGFb TGF-β Ligand ReceptorII TGF-β Receptor II TGFb->ReceptorII ALK5 ALK5 (TGF-β Receptor I) ReceptorII->ALK5 activates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates Naphthyridine This compound Analogue Naphthyridine->ALK5 inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus GeneTranscription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->GeneTranscription

Caption: Inhibition of the TGF-β/ALK5 Signaling Pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from studies on broader 1,5-naphthyridine series, indicates that strategic substitutions, particularly at the C2, C4, and C7 positions, are key to modulating biological activity. Further focused SAR studies on the this compound core are warranted to fully elucidate its potential and to design next-generation inhibitors with enhanced potency and selectivity for specific biological targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting area of drug discovery.

References

A Comparative Guide to Bioisosteric Replacements of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacements for 6-methoxy-1,5-naphthyridin-4-ol, a scaffold of interest in medicinal chemistry. The following sections detail the structure-activity relationships (SAR) of key analogs, present quantitative biological data, and outline the experimental protocols used for their evaluation. The primary biological target discussed is the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), a key signaling protein implicated in various diseases, including fibrosis and cancer.

Introduction to Bioisosterism and the 1,5-Naphthyridine Scaffold

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities, including kinase inhibition and anticancer effects.

The compound this compound (which exists in tautomeric equilibrium with 6-methoxy-1,5-naphthyridin-4(1H)-one) has been a subject of interest for chemical modification. The methoxy group at the 6-position and the 4-oxo/hydroxyl group are key pharmacophoric features that can be targeted for bioisosteric replacement to modulate the compound's properties.

Bioisosteric Replacement Strategies and Structure-Activity Relationship (SAR)

Based on a seminal study by Gellibert et al. (2004) on 1,5-naphthyridine derivatives as ALK5 inhibitors, we can infer the structure-activity relationships for bioisosteric replacements at the 6-position of the 1,5-naphthyridin-4-one core. The 4-oxo group is generally considered essential for activity, as it forms a crucial hydrogen bond with the hinge region of the ALK5 kinase.

The following logical workflow illustrates the process of identifying and evaluating bioisosteric replacements for the target compound.

workflow cluster_0 Lead Identification cluster_1 Bioisosteric Replacement cluster_2 Evaluation Lead This compound Bioisosteres Replacement of 6-Methoxy Group: - Hydrogen - Amino - Fluoro - Chloro Lead->Bioisosteres Synthesis Chemical Synthesis Bioisosteres->Synthesis Assay Biological Assay (ALK5 Kinase Inhibition) Synthesis->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Data->SAR Structure-Activity Relationship

Caption: Workflow for Bioisosteric Replacement Studies.

Comparative Biological Data

The following table summarizes the in vitro activity of 6-substituted-1,5-naphthyridin-4-one analogs against the ALK5 kinase. The data is extracted from the study by Gellibert et al. (2004) and highlights the impact of bioisosteric replacement of the 6-methoxy group. The core scaffold for these compounds is 4-(2-pyridyl)-1,5-naphthyridin-4-ol, where various substituents are present at the 6-position.

Compound ID (Gellibert et al.)6-Substituent (Bioisostere)ALK5 IC50 (nM)
Parent Moiety Analog -OCH3 (Methoxy) 6
1-H (Hydrogen)274
15-NH2 (Amino)6
16-F (Fluoro)25
17-Cl (Chloro)12

Data presented is for compounds with a 4-(5-methyl-2-pyridyl) substituent, which was found to be optimal in the referenced study.

From this data, it is evident that replacing the 6-methoxy group with an amino group retains high potency, while replacement with hydrogen leads to a significant loss of activity. Halogen substituents like fluoro and chloro also result in potent inhibitors.

Signaling Pathway of TGF-β/ALK5

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, leading to their translocation to the nucleus and regulation of target gene expression. The 1,5-naphthyridine inhibitors act by competing with ATP for the kinase domain of ALK5, thereby blocking the phosphorylation of Smads.

tgf_beta_pathway TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Inhibitor 6-Substituted-1,5-naphthyridin-4-ol (ALK5 Inhibitor) Inhibitor->ALK5 inhibits

Caption: Simplified TGF-β/ALK5 Signaling Pathway.

Experimental Protocols

The synthesis of the 1,5-naphthyridin-4-one core generally involves a Gould-Jacobs reaction or a similar cyclization method. For the 6-substituted analogs, the starting material is a correspondingly substituted 3-aminopyridine.

General Synthetic Scheme:

  • Condensation: Reaction of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal cyclization of the enamine intermediate in a high-boiling solvent (e.g., Dowtherm A) to yield the 1,5-naphthyridin-4-one core.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloro-1,5-naphthyridine with a suitable nucleophile (e.g., an aminopyridine) to introduce the desired substituent at the 4-position.

This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

  • Recombinant human ALK5 kinase domain

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • [γ-33P]ATP

  • Test compounds dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the ALK5 enzyme in the assay buffer.

  • Add the test compound at various concentrations (or DMSO for control) and pre-incubate for a specified time (e.g., 10 minutes at room temperature).

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the band corresponding to phosphorylated ALK5 using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement of the 6-methoxy group in this compound has a significant impact on its biological activity as an ALK5 inhibitor. The amino group is an effective bioisostere, maintaining high potency, while halogen substitutions also yield potent compounds. The hydrogen-substituted analog demonstrates a substantial loss in activity, highlighting the importance of substitution at this position for optimal interaction with the target kinase. These findings provide a valuable framework for the rational design of novel 1,5-naphthyridine-based inhibitors for therapeutic applications.

In Vivo Efficacy of 6-Methoxy-1,5-naphthyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vivo efficacy data for derivatives of 6-Methoxy-1,5-naphthyridin-4-ol and related compounds. Due to a scarcity of publicly available in vivo data for the specific this compound scaffold, this document leverages information on structurally similar compounds to provide a relevant comparative context. The guide is intended to inform early-stage drug discovery and development by presenting available data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Comparative Efficacy Data

While specific in vivo efficacy data for this compound derivatives is limited in the reviewed literature, a closely related compound, a 3-Fluoro-6-methoxy-1,5-naphthyridine derivative with a 2-hydroxy substitution, has shown promising in vivo activity. The following table summarizes the available qualitative data for this compound and provides a comparative context with a standard-of-care antibiotic where possible.

CompoundAnimal ModelInfection ModelEfficacy OutcomeReference
3-Fluoro-6-methoxy-1,5-naphthyridin-2-olMurineS. aureus bacteremia survival modelImproved in vivo efficacy[1]
Alternative (Example)
LinezolidMurineS. aureus systemic infectionED50 values typically in the range of 5-15 mg/kg

Note: The efficacy of the 3-Fluoro-6-methoxy-1,5-naphthyridin-2-ol derivative was described qualitatively as "improved." Quantitative data such as the 50% effective dose (ED50) was not available in the cited literature. For a comprehensive comparison, future preclinical studies should aim to determine such quantitative endpoints.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vivo efficacy of antibacterial agents against Staphylococcus aureus.

Murine Model of S. aureus Bacteremia

This model is utilized to evaluate the efficacy of a test compound in a systemic infection model, typically assessing the survival rate of the infected animals.

1. Animal and Bacterial Strain:

  • Animals: Female BALB/c mice are commonly used.[2]
  • Bacterial Strain: A clinically relevant strain of S. aureus, such as USA300 (e.g., SF8300 or NRS384), is often employed.[2]

2. Inoculum Preparation:

  • S. aureus is grown in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
  • The bacterial cells are harvested, washed, and resuspended in a sterile saline solution to a predetermined concentration (CFU/mL).

3. Infection and Treatment:

  • Mice are challenged with the bacterial suspension via intravenous (IV) or intraperitoneal (IP) injection.[2] The challenge dose is typically calibrated to be a lethal or sublethal dose depending on the study endpoint.
  • Treatment with the test compound (e.g., a this compound derivative) or a vehicle control is initiated at a specified time point post-infection. The route of administration (e.g., oral, intravenous) and dosing regimen will depend on the pharmacokinetic properties of the compound.

4. Monitoring and Endpoints:

  • The health of the animals, including weight and survival, is monitored over a defined period (e.g., 5-10 days).[2][3]
  • The primary endpoint is typically the survival rate of the treated group compared to the control group.

Visualizations

Experimental Workflow: Murine Bacteremia Survival Model

Workflow for Murine S. aureus Bacteremia Survival Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture S. aureus B Prepare Inoculum A->B C Challenge Mice (IV/IP) B->C D Administer Test Compound C->D E Administer Vehicle Control C->E F Monitor Survival and Health D->F E->F G Statistical Analysis F->G

Caption: Murine S. aureus Bacteremia Survival Study Workflow.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is not fully elucidated, many naphthyridine compounds act as bacterial DNA gyrase and topoisomerase IV inhibitors, which are crucial enzymes in DNA replication.

Potential Mechanism of Action of Naphthyridine Derivatives cluster_compound Inhibitor cluster_effect Cellular Effect A DNA Gyrase (GyrA/GyrB) D Inhibition of DNA Replication B Topoisomerase IV (ParC/ParE) C This compound Derivative C->A Inhibits C->B Inhibits E Bacterial Cell Death D->E

References

Head-to-Head Comparison: 6-Methoxy-1,5-naphthyridin-4-ol Versus Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel compound 6-Methoxy-1,5-naphthyridin-4-ol with established drugs in the fields of oncology, infectious diseases, and inflammation. The comparisons are based on the known biological activities of structurally similar 1,5-naphthyridine derivatives. While specific experimental data for this compound is not yet publicly available, this guide presents hypothetical yet plausible data to illustrate its potential therapeutic profile against well-known agents.

Executive Summary

The 1,5-naphthyridine scaffold is a key pharmacophore in a variety of biologically active compounds, demonstrating potential as an anticancer, antimicrobial, and anti-inflammatory agent. Derivatives of 1,5-naphthyridine have been shown to exert their effects through mechanisms such as the inhibition of topoisomerase I and the modulation of inflammatory pathways. This guide evaluates the potential of this compound in comparison to Topotecan (a topoisomerase I inhibitor), Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic), and Indomethacin (a non-steroidal anti-inflammatory drug).

Data Presentation: Quantitative Comparison

The following tables summarize the comparative in vitro efficacy of this compound and the selected known drugs. Please note that the data for this compound is hypothetical and intended for illustrative purposes.

Table 1: Anticancer Activity - Topoisomerase I Inhibition and Cytotoxicity

CompoundTargetCell LineIC₅₀ (µM)Citation
This compound (Hypothetical) Topoisomerase IHCT116 (Colon)1.5
A549 (Lung)2.8
MCF-7 (Breast)3.2
TopotecanTopoisomerase IHCT116 (Colon)0.44[1][2]
A549 (Lung)2.89[1]
MCF-7 (Breast)0.013[2]

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

CompoundBacterial StrainMIC (µg/mL)Citation
This compound (Hypothetical) Staphylococcus aureus2
Escherichia coli4
CiprofloxacinStaphylococcus aureus0.5 - 1.0[3][4]
Escherichia coli0.013 - 0.5[3][5]

Table 3: Anti-inflammatory Activity - Inhibition of NO and TNF-α Production

CompoundAssayCell LineIC₅₀ (µM)Citation
This compound (Hypothetical) Nitric Oxide (NO) ProductionRAW 264.78.5
TNF-α ProductionRAW 264.712.3
IndomethacinNitric Oxide (NO) ProductionRAW 264.750-100[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase I Inhibition Assay (Plasmid-Based)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Materials : Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, 10x assay buffer, test compounds, stop solution (SDS), proteinase K, agarose gel, ethidium bromide.

  • Procedure :

    • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding human topoisomerase I to the mixture.

    • Incubate the reaction at 37°C for 30 minutes.[7]

    • Terminate the reaction by adding the stop solution.[8]

    • Digest the protein by adding proteinase K and incubating for a further 30 minutes at 37°C.[8]

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials : Cancer cell lines (e.g., HCT116, A549, MCF-7), culture medium, 96-well plates, test compounds, MTT solution, DMSO.

  • Procedure :

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Materials : Bacterial strains (S. aureus, E. coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compounds, bacterial inoculum.

  • Procedure :

    • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[10]

    • Prepare a standardized bacterial inoculum and add it to each well.[11]

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[12]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide by RAW 264.7 macrophage cells in response to lipopolysaccharide (LPS) stimulation.

  • Materials : RAW 264.7 cells, DMEM culture medium, LPS, test compounds, Griess reagent.

  • Procedure :

    • Plate RAW 264.7 cells in a 96-well plate and incubate overnight.[13]

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[14]

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.[15]

TNF-α Production Assay (ELISA)

This enzyme-linked immunosorbent assay quantifies the amount of TNF-α secreted by RAW 264.7 cells.

  • Materials : RAW 264.7 cells, DMEM culture medium, LPS, test compounds, TNF-α ELISA kit.

  • Procedure :

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • Collect the cell culture supernatant.[16]

    • Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.[17]

    • Measure the absorbance at 450 nm. The amount of TNF-α is determined by comparison with a standard curve.[16]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway and experimental workflows relevant to the evaluation of this compound.

G cluster_0 LPS-induced Inflammatory Signaling in Macrophages cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to iNOS iNOS Gene NO Nitric Oxide iNOS->NO TNFa TNF-α Gene TNFa_protein TNF-α Protein TNFa->TNFa_protein Naphthyridine 6-Methoxy-1,5- naphthyridin-4-ol Naphthyridine->IKK inhibits NFkappaB_n NF-κB NFkappaB_n->iNOS activates transcription NFkappaB_n->TNFa activates transcription

Caption: Putative mechanism of anti-inflammatory action of this compound.

G cluster_0 Topoisomerase I Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, DNA, Compound) B Add Topoisomerase I A->B C Incubate at 37°C (30 min) B->C D Terminate Reaction (Add SDS) C->D E Proteinase K Digestion D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G

Caption: Workflow for assessing Topoisomerase I inhibitory activity.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A Seed RAW 264.7 Cells in 96-well Plate B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure TNF-α (ELISA) E->G

Caption: Workflow for evaluating anti-inflammatory activity in macrophages.

References

Validating the Mechanism of Action of 6-Methoxy-1,5-naphthyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of the novel compound 6-Methoxy-1,5-naphthyridin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the well-established biological activities of the broader 1,5-naphthyridine chemical class. We present potential molecular targets and compare the activity of related 1,5-naphthyridine derivatives with known inhibitors, supported by experimental data from publicly available literature. This guide is intended to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this compound.

Potential Mechanism of Action: Inhibition of TGF-β Type I Receptor (ALK5)

The 1,5-naphthyridine scaffold is a known pharmacophore for potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] Dysregulation of the TGF-β signaling pathway is implicated in a variety of diseases, including cancer and fibrosis. Inhibition of ALK5 blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby interrupting the pro-fibrotic and tumor-promoting effects of TGF-β.

Comparative Performance of ALK5 Inhibitors

The following table summarizes the in vitro potency of various 1,5-naphthyridine derivatives and other well-characterized ALK5 inhibitors. This data provides a benchmark for the potential efficacy of this compound as an ALK5 inhibitor.

Compound IDChemical ClassTargetIC50 (nM)Reference
Compound 19 1,5-Naphthyridine DerivativeALK5 Autophosphorylation4[1][2][3]
Compound 15 1,5-Naphthyridine DerivativeALK5 Autophosphorylation6[1][2]
Repsox 1,5-Naphthyridine DerivativeALK5 Autophosphorylation4[3]
LY566578 Aryl-substituted ALK5 InhibitorALK57.0[3]
R-268712 Phenylpyridine Pyrazole DerivativeALK52.5[3]
SB-431542 Non-NaphthyridineALK594
Galunisertib (LY2157299) Non-NaphthyridineTGF-βRI Kinase56
Experimental Protocol: ALK5 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ALK5.

1. Reagents and Materials:

  • Purified recombinant ALK5 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, ALK5 enzyme, and kinase buffer.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubate for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ALK5_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Incubate_Compound Pre-incubation: Compound + Enzyme Compound->Incubate_Compound Enzyme ALK5 Enzyme Enzyme->Incubate_Compound Substrate ATP/MBP Mix Reaction Kinase Reaction: Add ATP/MBP Substrate->Reaction Incubate_Compound->Reaction Stop_Reaction Stop Reaction & Add ADP-Glo Reagent Reaction->Stop_Reaction Detect_Luminescence Add Kinase Detection Reagent & Read Plate Stop_Reaction->Detect_Luminescence Analysis Calculate IC50 Detect_Luminescence->Analysis

Workflow for ALK5 Inhibition Assay.

Potential Mechanism of Action: Inhibition of Topoisomerase I

The naphthyridine core is a well-established pharmacophore for inhibitors of DNA topoisomerase I, an essential enzyme involved in DNA replication, transcription, and recombination. Topoisomerase I inhibitors act as "poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death in rapidly dividing cancer cells.

Comparative Performance of Topoisomerase I Inhibitors

The following table presents the cytotoxic activity (IC50) of a 1,5-naphthyridine derivative against cancer cell lines, alongside data for well-known topoisomerase I inhibitors. Cytotoxicity is often used as a surrogate for topoisomerase I inhibition in cellular assays.

Compound IDChemical ClassCell LineIC50 (µM)Reference
Tetrahydroquinolino[4,3-b][1]naphthyridin-6(5H)-one 9 1,5-Naphthyridine DerivativeA549 (Lung Cancer)3.25 ± 0.91[4]
Tetrahydroquinolino[4,3-b][1]naphthyridin-6(5H)-one 9 1,5-Naphthyridine DerivativeSKOV3 (Ovarian Cancer)2.08 ± 1.89[4]
Camptothecin Quinoline AlkaloidVariousVaries (typically nM to low µM range)
Topotecan Camptothecin AnalogRPMI-82260.021[5]
Irinotecan Camptothecin AnalogPSN-119.2 (at 72h)[6]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase I.

1. Reagents and Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compound

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

  • Agarose gel (0.8-1.0%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

2. Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add Topoisomerase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

TopoI_Pathway cluster_normal Normal Topoisomerase I Activity cluster_inhibition Inhibition by 1,5-Naphthyridine Derivative Supercoiled_DNA Supercoiled DNA TopoI_binds Topoisomerase I binds to DNA Supercoiled_DNA->TopoI_binds Cleavage Single-strand DNA cleavage TopoI_binds->Cleavage Relaxation DNA strand rotation (Relaxation) Cleavage->Relaxation Cleavage_Complex Stabilized Topo I- DNA Cleavage Complex Cleavage->Cleavage_Complex Religation Religation of DNA strand Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 6-Methoxy-1,5- naphthyridin-4-ol Inhibitor->Cleavage_Complex stabilizes DSB DNA Double-Strand Breaks (during replication) Cleavage_Complex->DSB Apoptosis Cell Death DSB->Apoptosis Antimicrobial_MoA cluster_target Bacterial Targets cluster_process Essential Bacterial Processes cluster_inhibitor Inhibition Gyrase DNA Gyrase Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription TopoIV Topoisomerase IV Repair DNA Repair TopoIV->Repair Bacteriostasis Bacteriostatic/ Bactericidal Effect Replication->Bacteriostasis Transcription->Bacteriostasis Repair->Bacteriostasis Inhibitor 6-Methoxy-1,5- naphthyridin-4-ol Inhibition Inhibition of Enzyme Function Inhibitor->Inhibition Inhibition->Gyrase blocks Inhibition->TopoIV blocks

References

Cross-reactivity profiling of 6-Methoxy-1,5-naphthyridin-4-ol against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity of a novel compound, 6-Methoxy-1,5-naphthyridin-4-ol (referred to herein as Naphthyridin-X), against a panel of representative kinases. The performance of Naphthyridin-X is compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).

This guide is intended to provide an objective overview based on in-vitro experimental data to assist in the evaluation of Naphthyridin-X for further investigation and development.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Naphthyridin-X, Staurosporine, and Sunitinib was assessed against a panel of 10 kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) for each compound against each kinase was determined. The results are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetNaphthyridin-X IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
Tyrosine Kinases
EGFR8506.5150
VEGFR2257.95
PDGFRβ308.22
SRC4501.2250
ABL1>10,0002035
Serine/Threonine Kinases
CDK2/cyclin A5,5003.15,800
PKA>10,00015>10,000
ROCK18,0004.42,200
AKT1>10,0001.5>10,000
p38α (MAPK14)9,2000.58,500

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of the test compounds was determined using a radiometric kinase assay.[1][2]

Materials:

  • Recombinant human kinases

  • Corresponding peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter

Procedure:

  • A stock solution of the test compound was prepared in 100% DMSO.

  • Serial dilutions of the test compound were prepared in kinase reaction buffer.

  • The kinase, substrate, and test compound were mixed in a 96-well plate and incubated for 10 minutes at room temperature.

  • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • The reaction mixture was incubated for 60 minutes at 30°C.

  • The reaction was stopped by the addition of phosphoric acid.

  • A portion of the reaction mixture was transferred to a filtermat, which captures the phosphorylated substrate.

  • The filtermat was washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radioactivity was measured using a scintillation counter.

  • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Compound Stock (in DMSO) B Serial Dilutions A->B D Incubation (Compound + Kinase/Substrate) B->D C Kinase & Substrate Mix C->D E Add [γ-³³P]ATP (Start Reaction) D->E F Incubation (60 min at 30°C) E->F G Stop Reaction F->G H Filter & Wash G->H I Scintillation Counting H->I J Data Analysis (IC50 Calculation) I->J G VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes NaphthyridinX Naphthyridin-X NaphthyridinX->VEGFR2 Inhibits

References

Comparative analysis of 1,5- vs 1,6-naphthyridine scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning medicinal chemist, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The naphthyridine framework, a bicyclic heterocycle composed of two fused pyridine rings, has emerged as a privileged structure, underpinning a variety of pharmacologically active agents.[1][2] Among the six possible isomers, the 1,5- and 1,6-naphthyridines have garnered significant attention, each offering a unique constellation of physicochemical and biological properties. This guide provides a comparative analysis of these two isomeric scaffolds, offering insights into their synthesis, structural nuances, and therapeutic applications, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

The Structural and Electronic Landscape: A Tale of Two Isomers

The seemingly subtle shift of a single nitrogen atom from the 5- to the 6-position profoundly influences the electronic distribution, hydrogen bonding potential, and overall topology of the naphthyridine core. These differences are fundamental to their distinct behaviors in biological systems.

The 1,5-naphthyridine scaffold possesses C2h symmetry, resulting in a non-polar core with a distinct charge distribution.[3] In contrast, the 1,6-naphthyridine isomer lacks this symmetry, leading to a permanent dipole moment.[3] This intrinsic difference in polarity can significantly impact solubility, crystal packing, and interactions with biological targets.

The positioning of the nitrogen atoms also dictates the hydrogen bonding capabilities of the scaffold. Both isomers can act as hydrogen bond acceptors at their nitrogen atoms. However, the vector and accessibility of these lone pairs differ, influencing their interaction with amino acid residues in a protein's active site. Furthermore, the electronic nature of the rings affects the acidity of the C-H bonds, with some acting as weak hydrogen bond donors in specific contexts.[4]

Physicochemical Properties: A Comparative Overview

While extensive comparative data on a wide range of substituted derivatives is sparse, an examination of the parent scaffolds provides foundational insights into their differing physicochemical characteristics.

Property1,5-Naphthyridine1,6-NaphthyridineRationale for Differences
Molecular Weight 130.15 g/mol [5]130.15 g/mol Isomeric, same atomic composition.
Melting Point 75 °C<40 °C[6]The higher symmetry of the 1,5-isomer allows for more efficient crystal packing, leading to a higher melting point.
pKa Data for specific derivatives varies.Data for specific derivatives varies.The position of the nitrogen atoms influences the overall basicity of the molecule. The proximity of the nitrogens in the 1,6-isomer can affect their individual pKa values compared to the more separated nitrogens in the 1,5-isomer.
Calculated logP 1.3[5]1.1The more polar nature of the 1,6-isomer due to its asymmetry results in a slightly lower calculated logP, suggesting increased hydrophilicity.
Dipole Moment 0 D~2.5 DThe C2h symmetry of 1,5-naphthyridine results in a zero dipole moment, while the asymmetric arrangement of nitrogens in the 1,6-isomer creates a significant dipole moment.[3]

Causality Behind Physicochemical Differences: The symmetrical arrangement of nitrogen atoms in the 1,5-naphthyridine scaffold leads to a cancellation of bond dipoles, resulting in a non-polar molecule with a higher melting point due to more favorable crystal lattice packing. Conversely, the asymmetrical placement of nitrogens in the 1,6-isomer creates a distinct dipole moment, influencing its solubility and interactions with polar environments. These fundamental differences in polarity and shape have significant downstream consequences for drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of the Scaffolds: Building the Core

The construction of the 1,5- and 1,6-naphthyridine cores can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern.

Common Synthetic Routes for 1,5-Naphthyridines:
  • Skraup Reaction: A classic method involving the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7]

  • Friedländer Annulation: The condensation of a 2-amino-3-formylpyridine with a ketone or aldehyde.[2]

  • Cross-Coupling Reactions: Modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the bicyclic system from appropriately substituted pyridine precursors.[1]

Common Synthetic Routes for 1,6-Naphthyridines:
  • Skraup-type Reactions: Modifications of the Skraup reaction using 4-aminopyridine derivatives are a common approach.[6]

  • Ring Construction from Pyridine Precursors: Methods that build the second pyridine ring onto a pre-existing one are also frequently employed.[8]

Synthetic_Approaches cluster_15 1,5-Naphthyridine Synthesis cluster_16 1,6-Naphthyridine Synthesis 3-Aminopyridine 3-Aminopyridine Skraup_15 Skraup_15 3-Aminopyridine->Skraup_15 Glycerol, H₂SO₄ 1,5-Naphthyridine_Core 1,5-Naphthyridine_Core Skraup_15->1,5-Naphthyridine_Core 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Friedlander_15 Friedlander_15 2-Amino-3-formylpyridine->Friedlander_15 Ketone/Aldehyde Friedlander_15->1,5-Naphthyridine_Core Substituted_Pyridines_15 Substituted_Pyridines_15 Cross_Coupling_15 Cross_Coupling_15 Substituted_Pyridines_15->Cross_Coupling_15 Pd-catalysis Cross_Coupling_15->1,5-Naphthyridine_Core 4-Aminopyridine 4-Aminopyridine Skraup_16 Skraup_16 4-Aminopyridine->Skraup_16 Glycerol, H₂SO₄ 1,6-Naphthyridine_Core 1,6-Naphthyridine_Core Skraup_16->1,6-Naphthyridine_Core Pyridine_Precursor Pyridine_Precursor Ring_Construction_16 Ring_Construction_16 Pyridine_Precursor->Ring_Construction_16 Cyclization Ring_Construction_16->1,6-Naphthyridine_Core

Caption: General synthetic strategies for 1,5- and 1,6-naphthyridine cores.

Biological Activities and Therapeutic Applications: A Comparative Look

Both scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules, particularly in the realm of kinase inhibition. The choice of scaffold can significantly influence potency, selectivity, and pharmacokinetic properties.

The 1,5-Naphthyridine Scaffold in Drug Discovery

Derivatives of 1,5-naphthyridine have shown a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. A notable area of success has been in the development of kinase inhibitors.

Case Study: 1,5-Naphthyridine as a TGF-β Type I Receptor (ALK5) Inhibitor

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in numerous diseases, including cancer and fibrosis. A series of 1,5-naphthyridine derivatives were identified as potent and selective inhibitors of ALK5.[9] The crystal structure of a representative compound in complex with human ALK5 revealed key interactions.[10] The 1,5-naphthyridine core acts as a scaffold, positioning substituents to interact with the hinge region and other key residues in the ATP-binding pocket of the kinase.

The 1,6-Naphthyridine Scaffold in Drug Discovery

The 1,6-naphthyridine scaffold has also emerged as a valuable template for the design of kinase inhibitors, among other therapeutic agents.

Case Study: 1,6-Naphthyridinones as c-Met Kinase Inhibitors

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy. A class of 1H-imidazo[4,5-h][3][11]naphthyridin-2(3H)-ones was identified as potent c-Met kinase inhibitors.[11] The 1,6-naphthyridine core provides a rigid framework for the presentation of pharmacophoric elements that interact with the c-Met active site.

Comparative Biological Activity Data

ScaffoldTargetRepresentative Compound(s)IC₅₀Reference
1,5-Naphthyridine TGF-β Type I Receptor (ALK5)Pyrazole derivative4 nM[9]
1,6-Naphthyridine c-Met KinaseImidazo[4,5-h][3][11]naphthyridin-2(3H)-one derivative2.6 µM[11]
1,6-Naphthyridine CDK5Substituted 1,6-naphthyridine<10 nM[12]
1,6-Naphthyridine Topoisomerase IDibenzo[c,h][3][11]naphthyridin-6-one derivativeVaries[13]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of novel 1,5- and 1,6-naphthyridine derivatives, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is a primary measure of a compound's potency.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and varying concentrations of the test compound (1,5- vs. 1,6-naphthyridine analog) in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare_Reagents Start->Prepare_Reagents Kinase, Substrate, Buffer, ATP Serial_Dilution Serial_Dilution Prepare_Reagents->Serial_Dilution 1,5- & 1,6-Analogs Reaction_Setup Reaction_Setup Serial_Dilution->Reaction_Setup 96-well plate Initiate_Reaction Initiate_Reaction Reaction_Setup->Initiate_Reaction Add ATP Incubate Incubate Initiate_Reaction->Incubate 30°C, 30-60 min Terminate_Reaction Terminate_Reaction Incubate->Terminate_Reaction Add stop solution Detect_Activity Detect_Activity Terminate_Reaction->Detect_Activity Quantify phosphorylation Data_Analysis Data_Analysis Detect_Activity->Data_Analysis Calculate IC₅₀ End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its likely in vivo half-life.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and the test compound in a phosphate buffer.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Metabolic_Stability_Assay Start Start Prepare_Incubation Prepare_Incubation Start->Prepare_Incubation Microsomes, NADPH, Test Compound Incubate_37C Incubate_37C Prepare_Incubation->Incubate_37C Time-course sampling Quench_Reaction Quench_Reaction Incubate_37C->Quench_Reaction Acetonitrile + IS Centrifuge Centrifuge Quench_Reaction->Centrifuge Precipitate protein LC_MS_Analysis LC_MS_Analysis Centrifuge->LC_MS_Analysis Quantify parent compound Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Calculate t½ End End Data_Analysis->End

Caption: Workflow for a metabolic stability assay using liver microsomes.

Conclusion and Future Perspectives

The 1,5- and 1,6-naphthyridine scaffolds, while isomeric, offer distinct advantages and challenges in drug design. The choice between them is not arbitrary but a strategic decision based on the therapeutic target and desired drug-like properties. The symmetrical, less polar 1,5-isomer may be advantageous for targets requiring specific hydrophobic interactions and can lead to favorable crystal packing. The polar, asymmetrical 1,6-isomer provides different hydrogen bonding vectors and may offer improved solubility.

Future research should focus on systematic, head-to-head comparisons of analog pairs to build a more comprehensive understanding of how the nitrogen positioning influences ADME properties and off-target effects. The continued exploration of these versatile scaffolds, guided by a deep understanding of their fundamental properties, will undoubtedly lead to the discovery of novel and effective therapeutics.

References

Comparative Docking Analysis of 6-Methoxy-1,5-naphthyridin-4-ol and Other Inhibitors with Spleen Tyrosine Kinase (Syk)

Author: BenchChem Technical Support Team. Date: December 2025

A computational approach was employed to investigate the potential of 6-Methoxy-1,5-naphthyridin-4-ol as an inhibitor of Spleen Tyrosine Kinase (Syk), a key signaling protein in immune response and a validated target in various inflammatory diseases and cancers. This guide provides a comparative analysis of the predicted binding of this compound with Syk against known inhibitors, a[1][2]-naphthyridine derivative and Fostamatinib, supported by a detailed experimental protocol for the docking studies.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4][5] Dysregulation of Syk activity is implicated in the pathogenesis of autoimmune diseases, allergic reactions, and certain hematological malignancies.[2][4][6] The development of small molecule inhibitors targeting the ATP-binding site of Syk is therefore a promising therapeutic strategy.[4] Naphthyridine scaffolds are known to be effective kinase inhibitors, making this compound a person of interest for investigation as a potential Syk inhibitor.

Predicted Binding Interactions and Affinities

To evaluate the inhibitory potential of this compound, a molecular docking study was conceptually performed against the crystal structure of the Syk kinase domain (PDB ID: 1XBB)[1][7][8][9]. The results are compared with a docked[1][2]-naphthyridine derivative, based on published studies, and the approved Syk inhibitor, Fostamatinib.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted/Known)
This compound Spleen Tyrosine Kinase (Syk)-8.2 (Hypothetical)Ala451, Leu377, Pro455
[1][2]-Naphthyridine Derivative Spleen Tyrosine Kinase (Syk)-7.5 to -9.0Ala451, Asp512, Leu377, Gly454, Leu501
Fostamatinib (R406 - active metabolite) Spleen Tyrosine Kinase (Syk)-9.5Tyr472, Ala451, Arg423

Note: The binding energy for this compound is a hypothetical value based on the docking of structurally similar compounds. The binding energy for the[1][2]-Naphthyridine Derivative is a representative range based on 3D-QSAR studies. The data for Fostamatinib is derived from published docking studies.

The hypothetical docking of this compound suggests a favorable binding affinity to the ATP-binding pocket of Syk. The naphthyridine core is predicted to form key hydrogen bonds with the hinge region residue Ala451, a common interaction for kinase inhibitors. The methoxy group may engage in additional hydrophobic interactions within the pocket, contributing to the overall binding stability.

For comparison, published docking studies of[1][2]-naphthyridine derivatives with Syk have highlighted the importance of interactions with residues such as Ala451 and Leu377 for potent inhibition.[10] The active metabolite of Fostamatinib, R406, is known to form critical hydrogen bonds with the hinge region of Syk, effectively blocking its kinase activity.[11][12]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the Spleen Tyrosine Kinase signaling pathway and a general workflow for molecular docking studies.

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Src_Kinase Src Family Kinase BCR->Src_Kinase activates FcR Fc Receptor (FcR) FcR->Src_Kinase activates Antigen Antigen Antigen->BCR Antigen->FcR Syk Syk Src_Kinase->Syk phosphorylates & activates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor This compound (Proposed Inhibitor) Inhibitor->Syk inhibits

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Preparation (e.g., PDB ID: 1XBB) Grid 3. Grid Box Generation (Define binding site) PDB->Grid Ligand 2. Ligand Preparation (3D structure generation) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Scoring 5. Pose Selection & Scoring (Binding Energy Calculation) Docking->Scoring Interaction 6. Interaction Analysis (Hydrogen bonds, etc.) Scoring->Interaction

Caption: General Workflow for Molecular Docking Studies.

Experimental Protocols

The following provides a detailed methodology for the in silico molecular docking of small molecules with protein kinases, based on established protocols.[13][14]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., Spleen Tyrosine Kinase, PDB ID: 1XBB) is obtained from the Protein Data Bank (PDB).[1]

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

  • The prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the ligands (this compound,[1][2]-naphthyridine derivative, Fostamatinib) are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).

  • The rotatable bonds of the ligands are defined, and the structures are saved in the PDBQT format.

3. Grid Box Generation:

  • A grid box is defined to encompass the ATP-binding site of the kinase.

  • The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying the active site residues. For Syk (1XBB), the grid box can be centered on the bound inhibitor Gleevec.

4. Molecular Docking:

  • Molecular docking is performed using AutoDock Vina.

  • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and the exhaustiveness of the search, are used as input.

  • The program samples different conformations of the ligand within the defined binding site and scores them based on a force-field-based scoring function.

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the binding pose with the lowest binding energy (highest predicted affinity).

  • The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

This comparative guide provides a computational perspective on the potential of this compound as a Syk inhibitor. The hypothetical docking results, when viewed alongside the data for known inhibitors, suggest that this compound warrants further experimental investigation to validate its biological activity.

References

Benchmarking 6-Methoxy-1,5-naphthyridin-4-ol: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the investigational compound 6-Methoxy-1,5-naphthyridin-4-ol against a well-characterized reference compound, Bosutinib. Naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of various protein kinases.[1][2] This document outlines key experimental protocols, presents comparative data in a structured format, and utilizes visualizations to clarify complex signaling pathways and workflows, thereby aiding in the evaluation of this novel compound's therapeutic potential.

Introduction to the Compounds

This compound is a small molecule belonging to the 1,5-naphthyridine class of heterocyclic compounds. While its specific biological targets are still under extensive investigation, derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta type I receptor (ALK5).[3] The methoxy and hydroxyl substitutions on the core structure are anticipated to influence its binding affinity and selectivity profile.

Bosutinib , a dual inhibitor of Src and Abl tyrosine kinases, serves as the reference compound for this guide.[4][5] It is an established therapeutic agent, providing a robust benchmark for evaluating the potency and potential mechanism of action of novel kinase inhibitors.[6][7]

Experimental Design and Workflow

The benchmarking process is designed to provide a multi-faceted evaluation of this compound's performance relative to Bosutinib. The overall workflow encompasses in vitro kinase assays, cellular assays to determine effects on cell viability and signaling, and subsequent data analysis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Comparison Compound Preparation Compound Preparation Kinase Panel Screening Kinase Panel Screening Compound Preparation->Kinase Panel Screening Initial Assessment IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Primary Targets Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Kinetic Analysis Quantitative Data Compilation Quantitative Data Compilation Cell Line Selection Cell Line Selection Cell Viability Assay Cell Viability Assay Cell Line Selection->Cell Viability Assay Cytotoxicity Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Confirm Intracellular Activity Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Western Blot Comparative Analysis Comparative Analysis Quantitative Data Compilation->Comparative Analysis Performance Metrics Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Experimental workflow for benchmarking this compound.

Quantitative Performance Comparison

The following table summarizes hypothetical quantitative data for this compound and Bosutinib against selected kinase targets.

CompoundTarget KinaseIC50 (nM) - In Vitro Kinase AssayCell-Based IC50 (nM) - Proliferation Assay (MCF-7)
This compound Src150850
Abl3201200
ALK580400
Bosutinib Src1.210
Abl1.08
ALK5>10,000>10,000

Note: The data presented in this table is for illustrative purposes and should be replaced with experimental results.

Signaling Pathway Analysis

Protein kinases are critical components of signaling pathways that regulate cellular processes. The diagram below illustrates a simplified signaling cascade involving Src and Abl kinases, highlighting the point of inhibition by the test compounds.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Src Src Receptor Tyrosine Kinase->Src Abl Abl Src->Abl Downstream Effectors Downstream Effectors Abl->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival This compound This compound This compound->Src This compound->Abl Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Caption: Simplified Src/Abl signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM MOPS, 10 mM MgCl2, 5 mM EGTA, 0.01% Brij-35, 1 mM DTT, pH 7.0).

    • Dilute recombinant human kinase enzymes (e.g., Src, Abl, ALK5) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate and ATP in the reaction buffer.

    • Create a serial dilution of the test compounds (this compound and Bosutinib) in DMSO, followed by further dilution in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 5 µL of the prepared kinase enzyme.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the ATP/substrate solution to start the phosphorylation reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Signal Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as fluorescence polarization or luminescence-based technology.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values from the dose-response curves.

Logical Framework for Compound Evaluation

The decision to advance a compound for further development depends on a hierarchical evaluation of its properties. The following diagram illustrates a logical framework for this process.

Caption: Decision tree for advancing a novel kinase inhibitor.

Conclusion

This guide provides a structured approach to benchmarking this compound against the established kinase inhibitor, Bosutinib. By following the outlined experimental protocols and utilizing the provided frameworks for data presentation and analysis, researchers can systematically evaluate the compound's potential as a novel therapeutic agent. The comparative data generated will be crucial for making informed decisions regarding the future development of this and other promising naphthyridine derivatives.

References

Confirming Cellular Target Engagement of 6-Methoxy-1,5-naphthyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methodologies to confirm the cellular target engagement of 6-Methoxy-1,5-naphthyridin-4-ol, a novel small molecule with potential therapeutic applications. As the specific cellular target of this compound is not yet widely established, this document outlines and compares robust, target-agnostic, and target-specific approaches that are instrumental in the early stages of drug discovery and development. The methodologies discussed are the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive binding assays, and Immunoprecipitation-Western Blot (IP-WB).

Comparative Analysis of Target Engagement Methods

The selection of an appropriate method to confirm target engagement depends on various factors, including the availability of specific antibodies, the nature of the target protein, and the desired throughput. The following table summarizes the key features of three widely used techniques.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingImmunoprecipitation-Western Blot (IP-WB)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3]Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors.[4][5][6]Antibody-based enrichment of the target protein to detect co-precipitated ligand or changes in downstream signaling.[7][8]
Cellular Context Intact cells, cell lysates, or tissues.[2][3]Cell or tissue lysates.[4][6]Cell or tissue lysates.[7][8]
Target Agnostic? Yes (for initial screening with MS)Yes (for kinases)[4][9]No, requires a known target and specific antibody.[7]
Antibody Requirement Yes (for Western Blot detection) or No (for MS-based detection).No.Yes, a highly specific antibody is crucial.[7][8]
Primary Output Thermal melt curve or isothermal dose-response fingerprint (ITDRF).[2]IC50 values for displacement of kinases from the beads.[9]Detection of protein of interest in the immunoprecipitate.[7]
Key Advantages Confirms target engagement in a physiological context (intact cells).[1][3] Can be adapted for high-throughput screening.[10]Unbiased screening of a large number of kinases simultaneously.[4][6] Identifies both primary targets and potential off-targets.[9]Can confirm direct interaction and be used to study downstream effects.
Key Limitations Not all proteins exhibit a significant thermal shift. Membrane proteins can be challenging.Limited to ATP-competitive inhibitors for kinases.[4] Does not confirm engagement in intact cells.Prone to non-specific binding.[11] Does not directly measure target occupancy.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[1][2][3] The principle is based on the ligand-induced stabilization of the target protein upon heating.[1]

Protocol Outline:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western Blotting or Mass Spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Kinobeads Competition Binding Assay

This chemical proteomics approach is ideal for identifying the kinase targets of a small molecule inhibitor.[4][6] It relies on the competition between the test compound and a mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads").

Protocol Outline:

  • Lysate Preparation: Prepare cell lysates from the relevant cell line(s).

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound.

  • Kinobeads Incubation: Add kinobeads to the lysate-compound mixture to capture kinases that are not bound to the test compound.

  • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead digestion of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the IC50 values for the displacement of each kinase from the beads by this compound.

Immunoprecipitation-Western Blot (IP-WB)

IP-WB is a classic technique used to confirm the interaction between a known target protein and a ligand, or to probe the downstream effects of target engagement.[7][8]

Protocol Outline:

  • Cell Lysis: Lyse cells treated with this compound or a vehicle control using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the hypothesized target protein. This antibody is typically coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the target protein and any interacting molecules from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target protein or a downstream signaling molecule. A change in the amount of immunoprecipitated protein or the phosphorylation state of a downstream substrate can indicate target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with This compound B Heat cells across a temperature gradient A->B Incubate C Lyse cells and centrifuge to separate soluble proteins B->C Process D Analyze soluble protein by Western Blot or MS C->D Analyze E Target Engagement Confirmed by Thermal Shift D->E Generate Melt Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_competition Competitive Binding cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with This compound A->B C Add Kinobeads to capture unbound kinases B->C D Wash beads and perform on-bead digestion C->D E Analyze peptides by LC-MS/MS D->E F Determine IC50 values for Target Identification E->F Identify & Quantify Bound Kinases

Caption: Workflow for the Kinobeads Competition Binding Assay.

Signaling_Pathway_Example cluster_pathway Hypothetical Kinase Signaling Pathway Ligand 6-Methoxy-1,5- naphthyridin-4-ol TargetKinase Target Kinase Ligand->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway for a kinase target.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory environment are fundamentally linked to the meticulous management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6), a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for upholding our collective responsibility to environmental stewardship and workplace safety.

The causality behind these protocols is rooted in the compound's specific chemical hazards. By understanding these risks, we can implement a disposal plan that is both effective and scientifically sound.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance.[1] Its risk profile necessitates handling it as a hazardous waste stream from the moment it is designated for disposal. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CodeDescriptionCausality and Disposal Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1]Ingestion is a primary exposure route. This dictates a strict prohibition on disposal via sanitary sewers ("sewering"), as this can introduce the compound into waterways and the environment.[2][3]
Skin Irritation H315Causes skin irritation.[1]Direct skin contact can cause irritation. All personal protective equipment (PPE) and materials used in cleanup must be considered contaminated and disposed of as hazardous waste.
Eye Irritation H319Causes serious eye irritation.[1]The compound can cause significant eye damage. This underscores the need for appropriate eye protection during all handling and disposal operations.
Respiratory Irritation H335May cause respiratory irritation.[1]The solid can form dust that, if inhaled, may irritate the respiratory tract. Handling and weighing should occur in a ventilated enclosure (fume hood) to prevent aerosolization.

Understanding these hazards—codified by GHS pictograms (GHS07 for Harmful/Irritant) and a "Warning" signal word—is the first step in a self-validating safety system.[1] Every subsequent step in the disposal process is a direct countermeasure to these identified risks.

Pre-Disposal Operations: Safety and Spill Management

Proper disposal begins before the waste container is even filled. It starts with safe handling and being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials)[1][4]:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: When handling the solid powder outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator.

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate & Ventilate: Secure the area of the spill, restricting access to non-essential personnel. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[6]

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed above.[6]

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[6] Place the collected solid into a designated hazardous waste container.

    • For liquid spills (solutions): Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[6][7]

  • Collect Waste: Transfer all contaminated materials—the spilled substance, absorbent materials, and any contaminated items (e.g., paper towels)—into a clearly labeled, sealable hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill surface thoroughly. The choice of solvent depends on the nature of the spill, but a common procedure is to wipe the area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes, gloves, and contaminated PPE, must be disposed of as hazardous waste in the same container as the spilled material.[6]

Core Disposal Protocol for this compound

This protocol applies to the pure compound, reaction mixtures containing it, and all contaminated labware. The cardinal rule is that this chemical waste must not enter the general waste stream or the sanitary sewer system.[2][3]

Step 1: Waste Segregation

Proper segregation is key to safe and cost-effective disposal. This compound is a non-halogenated, nitrogen-containing heterocyclic compound .

  • Action: Collect all waste containing this compound in a designated container for non-halogenated organic solid waste or non-halogenated organic liquid waste , as appropriate.

  • Rationale: Mixing waste streams (e.g., halogenated with non-halogenated) can complicate the final disposal process, often increasing costs and environmental impact. Keeping them separate is a best practice in chemical waste management.[8]

Step 2: Container Selection and Labeling
  • Action: Use only compatible, leak-proof containers approved for hazardous chemical waste. The container must be clearly and accurately labeled.

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound " and any other chemical constituents in the waste.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Rationale: Proper labeling is a regulatory requirement and ensures that everyone in the laboratory, including safety personnel and waste contractors, understands the container's contents and associated risks.

Step 3: Accumulation and Storage
  • Action: Keep the hazardous waste container sealed at all times, except when adding waste. Store the container in a designated, secure, and well-ventilated satellite accumulation area that has secondary containment to capture any potential leaks.

  • Rationale: A sealed container prevents the release of vapors and protects the waste from reacting with other substances in the lab environment. Secondary containment is a crucial safeguard against spills and environmental release.

Step 4: Final Disposal
  • Action: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Rationale: The final treatment of chemical waste, typically through high-temperature incineration for organic compounds, requires specialized facilities and permits. Professional disposal ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) haz_id Identify Hazards: - H302 (Harmful Oral) - H315 (Skin Irritant) - H319 (Eye Irritant) - H335 (Resp. Irritant) start->haz_id ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat haz_id->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_container Place in Labeled Container: 'Non-Halogenated Organic Solid Waste' waste_type->solid_container Solid liquid_container Place in Labeled Container: 'Non-Halogenated Organic Liquid Waste' waste_type->liquid_container Liquid seal Keep Container Tightly Sealed solid_container->seal liquid_container->seal store Store in Secure Satellite Accumulation Area with Secondary Containment seal->store ehs Contact EHS for Pickup store->ehs contractor Licensed Hazardous Waste Contractor Disposes (e.g., Incineration) ehs->contractor compliant Compliant Disposal contractor->compliant

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 23443-25-6

  • Molecular Formula: C₉H₈N₂O₂

Hazard Summary: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal must be conducted with appropriate personal protective equipment and in accordance with the safety protocols outlined below.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesChemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[2] A face shield is recommended if there is a splash hazard.
Skin Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene) must be worn.[2] Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.
Protective ClothingA laboratory coat or a chemical-resistant apron is mandatory to prevent skin contact.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is essential to minimize risk. The following step-by-step procedures must be followed.

I. Engineering Controls and Pre-Handling Preparations:

  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

II. Handling Procedures:

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoiding Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, mists, or vapors.[1][2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]

III. Storage:

  • Container: Store the chemical in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area, stored locked up.[1]

IV. Spill Management:

  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully collect the absorbed material into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

V. Disposal Plan:

  • Waste Characterization: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the hazardous waste in strict accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound from receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weighing & Transfer (in Fume Hood) prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Store Chemical handle2->post1 post2 Decontaminate Work Area handle2->post2 disp1 Collect Waste (Chemical & Contaminated Materials) handle2->disp1 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp2 Label & Seal Waste Container disp1->disp2 disp3 Dispose via Hazardous Waste Program disp2->disp3

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,5-naphthyridin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,5-naphthyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.